4-Amino-5-bromo-2-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-bromo-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXLHIGUTBQVOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188783 | |
| Record name | 4-Amino-5-bromo-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35290-97-2 | |
| Record name | 4-Amino-5-bromo-2-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35290-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-bromo-2-methoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035290972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-bromo-2-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-bromo-2-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-AMINO-5-BROMO-2-METHOXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVJ2V07DZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-5-bromo-2-methoxybenzoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Amino-5-bromo-2-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid, is a compound of significant interest in the pharmaceutical industry. Its structural features, including a reactive bromine atom and multiple functional groups, make it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key starting material and critical impurity in the production of the antiemetic drug, Bromopride. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.
Chemical and Physical Properties
The unique arrangement of substituents on the benzene ring of this compound dictates its physical and chemical behavior.
Structure and Identification
-
IUPAC Name: this compound[1]
-
Synonyms: 2-Methoxy-4-amino-5-bromobenzoic acid, 4-Amino-5-bromo-o-anisic acid, 5-Bromo-4-amino-2-methoxybenzoic acid[2]
-
CAS Number: 35290-97-2[2]
-
Molecular Formula: C₈H₈BrNO₃[1]
-
Molecular Weight: 246.06 g/mol [1]
Table 1: Core Chemical and Physical Properties
| Property | Value/Description | Source/Rationale |
| Appearance | Expected to be a solid at room temperature. | General property of similar aromatic carboxylic acids. |
| Melting Point | Data not readily available. For comparison, the related 2-Bromo-5-methoxybenzoic acid has a melting point of 157-159 °C. | [3] |
| Solubility | Moderately soluble in polar organic solvents. | The presence of amino and carboxylic acid groups suggests solubility in polar solvents.[4] |
| pKa | Estimated to be around 3.5-4.0. | The carboxylic acid is the most acidic proton. The pKa of benzoic acid is 4.2. The electron-withdrawing bromo and methoxy groups are expected to increase acidity (lower the pKa).[5][6] |
| logP | Predicted value of approximately 2.3. | Calculated based on the structure, indicating moderate lipophilicity.[1] |
Spectroscopic and Analytical Characterization
While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Two aromatic protons would appear as singlets due to their para relationship. The chemical shifts would be influenced by the neighboring substituents. The methoxy group would present as a singlet at approximately 3.8-4.0 ppm. The amino and carboxylic acid protons would appear as broad singlets, with their chemical shifts being solvent-dependent.
-
¹³C NMR: Eight distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 165-170 ppm). The aromatic carbons would appear in the 100-160 ppm range, with their specific shifts determined by the electronic effects of the substituents. The methoxy carbon would be observed around 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
-
O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, typical for hydrogen-bonded carboxylic acids.[3]
-
N-H stretch (Amine): Two sharp to moderately broad peaks in the 3300-3500 cm⁻¹ region.
-
C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.[7]
-
C-O stretch (Carboxylic Acid and Methoxy): Strong bands in the 1200-1320 cm⁻¹ region.[3]
-
C-Br stretch: A weaker absorption in the 500-600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely show a prominent molecular ion peak. A key feature would be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[8] Common fragmentation pathways would involve the loss of H₂O, COOH, and the methoxy group.
Chemical Reactivity and Synthesis
The reactivity of this compound is governed by its five functional centers: the carboxylic acid, the aromatic amine, the aryl bromide, the methoxy group, and the benzene ring itself.
Reactivity Profile
-
Carboxylic Acid: Undergoes typical reactions such as esterification, amide bond formation, and reduction.
-
Aromatic Amine: Can be acylated, alkylated, or diazotized. The diazonium salt can then be subjected to various Sandmeyer-type reactions.[9]
-
Aryl Bromide: The C-Br bond is susceptible to nucleophilic aromatic substitution under harsh conditions and, more importantly, serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Aryl bromides are generally more reactive in these transformations than the corresponding aryl chlorides.[10]
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the amino and methoxy groups, although the steric hindrance from the existing substituents would influence the regioselectivity of further substitution.
Proposed Synthesis Workflow
A plausible synthetic route to this compound starts from 4-aminosalicylic acid, leveraging a series of well-established transformations.
Caption: Proposed synthetic pathway to the target compound.
Experimental Protocol: Proposed Synthesis
-
Esterification: 4-Aminosalicylic acid is esterified to protect the carboxylic acid, typically by refluxing in methanol with a catalytic amount of strong acid (e.g., H₂SO₄).
-
Methylation: The phenolic hydroxyl group is methylated using a suitable methylating agent like dimethyl sulfate in the presence of a base.
-
Bromination: The resulting methyl 4-amino-2-methoxybenzoate is regioselectively brominated at the position ortho to the activating amino group using a mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like DMF or acetonitrile.
-
Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using aqueous base (e.g., NaOH or KOH), followed by acidification to precipitate the final product.
Applications in Drug Development
The primary application of this compound is as a key intermediate and a designated impurity in the synthesis of Bromopride.[11][12]
Caption: Relationship to the drug Bromopride.
Bromopride Synthesis: The carboxylic acid of this compound is activated (e.g., to an acid chloride or using coupling agents like DCC/EDC) and then reacted with N,N-diethylethylenediamine to form the final amide bond of the Bromopride molecule.[13]
Impurity Standard: As it is a direct precursor, any unreacted this compound can be a process-related impurity in the final Bromopride active pharmaceutical ingredient (API). Therefore, it is used as a reference standard in analytical methods to quantify its presence and ensure the purity of the drug product.[14]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of this compound, both as a pure substance and as an impurity in drug products.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).[15]
-
Detection: UV detection at a wavelength of maximum absorbance, likely around 230-254 nm.
-
Method Type: A gradient elution may be necessary to separate it from other impurities and the main API in a drug sample. For the analysis of the pure compound, an isocratic method could be sufficient.[16]
This method can be validated for parameters such as linearity, accuracy, precision, and limits of detection and quantitation according to ICH guidelines.
Safety and Handling
While a specific, detailed safety data sheet (SDS) for this compound is not universally available, data from closely related compounds suggest the following precautions:
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable chemical intermediate with a critical role in the pharmaceutical industry, particularly in the synthesis of Bromopride. Its rich functionality allows for a wide range of chemical transformations, making it a versatile building block. While detailed experimental data for this specific molecule is sparse in the public domain, a thorough understanding of its properties and reactivity can be achieved through the application of fundamental chemical principles and comparison with analogous structures. This guide provides a solid foundation for researchers and developers working with this important compound.
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Pearson Education. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo... Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4-Amino-5-bromo-2-methoxybenzenecarboxylic Acid. Retrieved from [Link]
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Harish Chandra PG College Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]
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Harish Chandra PG College Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]
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- de Souza, M. V. N., et al. (2021). Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles. Journal of Pharmaceutical and Biomedical Analysis, 205, 114306.
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Belkov, M. V., et al. (2010). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... ResearchGate. Retrieved from [Link]
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Fontana, T. A., et al. (2007). UV spectra of bromopride reference standard by HPLC-DAD at 15 μg mL -1. ResearchGate. Retrieved from [Link]
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de Souza, M. V. N., et al. (2021). Stability-indicating method development for quantification of bromopride, its impurities, and degradation products by ultra-high performance liquid chromatography applying Analytical Quality by Design principles. SciSpace. Retrieved from [Link]
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Fontana, T. A., et al. (2007). development and validation of rp-lc and uv spectrophotometric methods to assay bromopride in. SciELO. Retrieved from [Link]
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Seybold, P. G., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. Retrieved from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Retrieved from [Link]
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Li, Y., et al. (2019). LCMS-guided detection of halogenated natural compounds. ResearchGate. Retrieved from [Link]
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Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]
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Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. ResearchGate. Retrieved from [Link]
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Structure Elucidation of 4-Amino-5-bromo-2-methoxybenzoic acid: A Multi-Technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive characterization of pharmaceutical intermediates is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance.[1][2][3] 4-Amino-5-bromo-2-methoxybenzoic acid (C₈H₈BrNO₃, Mol. Wt.: 246.06 g/mol ) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] Its precise molecular structure, defined by the specific arrangement of amino, bromo, methoxy, and carboxylic acid functionalities on the benzene ring, dictates its reactivity and suitability for downstream applications. This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of this compound. We will move beyond a simple checklist of techniques, instead focusing on the logical workflow and the causal reasoning behind each analytical choice, demonstrating how a confluence of spectroscopic data builds an unshakeable structural proof.
The Analytical Mandate: Beyond Formula to Function
Protocol 1: Purity Assessment via Reverse-Phase HPLC (RP-HPLC)
-
System Preparation: Utilize a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) on a standard HPLC system equipped with a UV detector.
-
Mobile Phase: Prepare a mobile phase consisting of a gradient mixture of Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient might run from 10% to 90% B over 15 minutes. The use of formic acid makes the method compatible with mass spectrometry (MS) if LC-MS analysis is desired.[7]
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 acetonitrile/water mixture.
-
Injection & Detection: Inject 5-10 µL of the sample and monitor the elution profile at a wavelength of 254 nm.
-
Validation: A chromatogram showing a single, sharp peak with >98% peak area is considered indicative of sufficient purity for structural analysis.
The Initial Hypothesis: Mass and Halogen Identification via Mass Spectrometry
Mass spectrometry (MS) provides two foundational pieces of the structural puzzle: the molecular weight and the elemental formula. For halogenated compounds, it offers a distinct "tell-tale" signature.[8]
Causality: We employ MS first to confirm the molecular weight suggested by the compound's identity and, critically, to verify the presence of a single bromine atom. The unique isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) creates a characteristic M+ and M+2 pattern that is nearly irrefutable evidence of its presence.[9]
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Ionization: Utilize Electrospray Ionization (ESI) in positive or negative ion mode. ESI is a soft ionization technique that typically preserves the molecular ion, minimizing initial fragmentation.[8]
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is preferred for its high resolution and mass accuracy, enabling the determination of the elemental formula.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Analysis:
-
Identify the molecular ion peak [M+H]⁺ or [M-H]⁻.
-
Crucially, look for a corresponding peak at [M+H+2]⁺ or [M-H+2]⁻ with nearly equal intensity (~98% of the M+ peak for bromine).[9]
-
Use the instrument's software to calculate the exact mass and predict the most likely elemental composition.
-
Data Interpretation & Expected Results
| Parameter | Expected Observation | Structural Inference |
| [M-H]⁻ | m/z ~243.958 | Confirms Molecular Weight (246.06 g/mol ). |
| [M-H+2]⁻ | m/z ~245.956 | Confirms the presence of one Bromine atom. |
| Isotope Ratio | I(M-H) / I(M-H+2) ≈ 1:1 | Definitive signature for a monobrominated compound.[9] |
| Exact Mass | Within 5 ppm of calculated mass for C₈H₇BrNO₃⁻ | Provides high confidence in the elemental formula C₈H₈BrNO₃.[4] |
Functional Group Fingerprinting: Infrared (IR) Spectroscopy
With the elemental formula confirmed, IR spectroscopy is used to rapidly identify the functional groups present. Each covalent bond vibrates at a characteristic frequency, providing a "fingerprint" of the molecule's chemical architecture.
Causality: This technique serves as a quick and non-destructive validation of the expected functionalities (amine, carboxylic acid, ether, aromatic ring) based on the compound's name.
Protocol 3: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Data Interpretation & Expected Results
The IR spectrum will provide clear evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3500 (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine (-NH₂)[10] |
| 2500-3300 (very broad) | O-H Stretch | Carboxylic Acid (-COOH) |
| ~3050 | Aromatic C-H Stretch | Benzene Ring |
| ~2950 | Aliphatic C-H Stretch | Methoxy Group (-OCH₃) |
| ~1700 (strong, sharp) | C=O Stretch | Carboxylic Acid (-COOH)[11] |
| ~1620 | N-H Bend | Primary Amine (-NH₂)[10] |
| ~1500-1600 | C=C Stretch | Aromatic Ring |
| ~1250 (strong) | Asymmetric C-O-C Stretch | Aryl Ether (-OCH₃) |
The Definitive Blueprint: Multinuclear & Multidimensional NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of each atom.
Causality: While other techniques confirm the pieces are present, NMR shows how they are connected. ¹H NMR quantifies proton environments, ¹³C NMR maps the carbon skeleton, and 2D NMR experiments (COSY, HSQC, HMBC) build the definitive atomic-level blueprint.
Workflow for NMR-based Structure Elucidation
Caption: NMR structure elucidation workflow.
Protocol 4: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the pure compound in ~0.6 mL of a deuterated solvent such as DMSO-d₆. DMSO-d₆ is an excellent choice as it solubilizes the compound and allows for the observation of exchangeable protons from the -NH₂ and -COOH groups.
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR: Perform COSY, HSQC, and HMBC experiments using standard pulse programs.
Data Interpretation & Predicted Spectra
A. ¹H NMR Spectrum Analysis
The ¹H NMR spectrum will reveal distinct signals for each type of proton.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0-13.0 | Broad Singlet | 1H | -COOH | Deshielded acidic proton. |
| ~7.6 | Singlet | 1H | H-6 (Aromatic) | Aromatic proton adjacent to the electron-withdrawing COOH group. |
| ~6.5 | Singlet | 1H | H-3 (Aromatic) | Aromatic proton shielded by both -NH₂ and -OCH₃ groups. |
| ~5.5 | Broad Singlet | 2H | -NH₂ | Exchangeable amine protons. |
| ~3.8 | Singlet | 3H | -OCH₃ | Methoxy protons. |
Crucial Insight: The presence of two singlets in the aromatic region is a powerful indicator of a 1,2,4,5-tetrasubstituted pattern where the two remaining protons have no adjacent proton neighbors to couple with.
B. ¹³C NMR Spectrum Analysis
The ¹³C spectrum will show 8 distinct signals, confirming the lack of molecular symmetry.
| Predicted δ (ppm) | Assignment | Rationale |
| ~168 | C-7 (-COOH) | Carbonyl carbon, highly deshielded.[12] |
| ~155 | C-2 | Aromatic carbon attached to the deshielding methoxy group. |
| ~145 | C-4 | Aromatic carbon attached to the shielding amino group. |
| ~135 | C-6 | Aromatic C-H. |
| ~120 | C-1 | Aromatic carbon attached to the carboxyl group. |
| ~110 | C-5 | Aromatic carbon attached to the bromine atom. |
| ~100 | C-3 | Aromatic C-H, highly shielded by adjacent -OCH₃ and -NH₂. |
| ~56 | C-8 (-OCH₃) | Methoxy carbon. |
C. 2D NMR: Assembling the Structure
While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key HMBC correlations confirming substituent positions.
-
Correlation 1 (OCH₃ → C-2): The protons of the methoxy group (~3.8 ppm) will show a 3-bond correlation to the carbon at ~155 ppm. This definitively places the methoxy group at the C-2 position.
-
Correlation 2 (H-3 → C-1, C-5): The aromatic proton at ~6.5 ppm (H-3) will show correlations to the carboxyl carbon (C-1) and the bromine-bearing carbon (C-5), locking in the relative positions of these groups.
-
Correlation 3 (H-6 → C-2, C-4): The aromatic proton at ~7.6 ppm (H-6) will show correlations to the methoxy-bearing carbon (C-2) and the amino-bearing carbon (C-4), completing the structural proof.
Final Confirmation: The Unambiguous Proof
The confluence of data from MS, IR, and multi-dimensional NMR provides an exceptionally high degree of confidence in the assigned structure. For regulatory filings or when absolute certainty is required, a final, unambiguous proof can be obtained via single-crystal X-ray crystallography. This technique provides a 3D model of the molecule, confirming not only connectivity but also bond lengths and angles in the solid state.[13][14]
Conclusion
The structure elucidation of this compound is not a linear process but a synergistic workflow. It begins with establishing sample purity via HPLC, followed by foundational molecular weight and elemental formula determination by HRMS, which crucially confirms the presence of bromine. IR spectroscopy provides a rapid check of the expected functional groups. Finally, a suite of 1D and 2D NMR experiments provides the definitive atomic-level blueprint, establishing the precise connectivity of the substituents on the aromatic ring. This logical, evidence-based approach ensures the highest level of scientific integrity and provides the trustworthy data required for advanced drug development and manufacturing.
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Feld, B. W., et al. (2014). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to 4-Amino-5-bromo-2-methoxybenzoic Acid (CAS: 35290-97-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-5-bromo-2-methoxybenzoic acid (CAS Number: 35290-97-2), a key chemical intermediate in the synthesis of the antiemetic drug Bromopride. This document delves into the compound's chemical and physical properties, outlines a probable synthetic route, and discusses its analytical characterization. Furthermore, it explores the reactivity of this molecule and its significance as a monitored impurity in pharmaceutical manufacturing. This guide is intended to serve as a valuable resource for scientists and professionals engaged in medicinal chemistry, process development, and quality control.
Introduction
This compound is a polysubstituted benzoic acid derivative of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a direct precursor in the synthesis of Bromopride, a dopamine D2 receptor antagonist used for its prokinetic and antiemetic properties. The presence and purity of this intermediate are critical to the quality and safety of the final active pharmaceutical ingredient (API). Consequently, a thorough understanding of its synthesis, characterization, and reactivity is essential for drug development and manufacturing. This compound is also recognized in pharmaceutical quality control as "Bromopride Impurity C" or "Bromopride Impurity 4".[1][]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its handling, purification, and use in synthesis.
| Property | Value | Source |
| CAS Number | 35290-97-2 | [3][4] |
| Molecular Formula | C₈H₈BrNO₃ | [4][] |
| Molecular Weight | 246.06 g/mol | [4][] |
| IUPAC Name | This compound | [] |
| Synonyms | 2-Methoxy-4-amino-5-bromobenzoic acid, 5-Bromo-4-amino-2-methoxybenzoic acid, 4-Amino-5-bromo-o-anisic acid, Bromopride Impurity C | [] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 186-188 °C | [] |
| Solubility | Moderately soluble in water and organic solvents. | [6] |
| InChI Key | WHXLHIGUTBQVOF-UHFFFAOYSA-N | [4] |
| SMILES | COC1=CC(=C(C=C1C(=O)O)Br)N | [4] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. While specific proprietary methods may vary, a general synthetic approach can be inferred from related syntheses of halogenated aminobenzoic acids. A plausible synthetic pathway, adapted from the synthesis of the analogous 4-amino-5-chloro-2-methoxybenzoic acid, is outlined below.[7]
Synthetic Pathway
The synthesis logically starts from a readily available precursor, such as p-aminosalicylic acid, and proceeds through methylation, bromination, and hydrolysis.
Experimental Protocol (Adapted)
The following protocol is an adaptation based on the synthesis of the chloro-analog and general organic chemistry principles.[7]
Step 1: Methylation of p-Aminosalicylic Acid
-
In a suitable reaction vessel, dissolve p-aminosalicylic acid and a base (e.g., potassium hydroxide) in a solvent like acetone.
-
Cool the mixture to 20-30°C.
-
Gradually add dimethyl sulfate dropwise to the stirred solution.
-
Continue the reaction for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the methylated intermediate, Methyl 4-amino-2-methoxybenzoate.
Step 2: Bromination
-
Dissolve the Methyl 4-amino-2-methoxybenzoate in a suitable organic solvent.
-
Add a brominating agent, such as N-Bromosuccinimide (NBS), to the solution. The molar ratio of the substrate to the brominating agent should be carefully controlled to prevent over-bromination.
-
The reaction is typically stirred at room temperature for several hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the starting material is consumed, the reaction is quenched and the product, Methyl 4-amino-5-bromo-2-methoxybenzoate, is isolated.
Step 3: Hydrolysis
-
The crude Methyl 4-amino-5-bromo-2-methoxybenzoate is subjected to alkaline hydrolysis using a base such as sodium hydroxide or potassium hydroxide in a mixture of methanol and water.
-
The mixture is refluxed for a few hours until the ester is completely hydrolyzed.
-
After cooling, the solution is acidified with an acid like hydrochloric acid to precipitate the final product.
-
The precipitated solid is collected by filtration, washed with water, and dried.
Purification
For obtaining high-purity this compound, recrystallization is a common and effective method.
Recrystallization Protocol (General Guidance)
-
Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For compounds with both polar (amino and carboxylic acid) and non-polar (brominated benzene ring) features, suitable solvents could include ethanol, methanol, water, or a mixed solvent system like ethanol/water.[8]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[8]
-
Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of this compound. While specific spectra are not publicly available, the expected spectroscopic features are outlined below based on the compound's structure and data for analogous compounds. Commercial suppliers typically provide detailed Certificates of Analysis with this data upon request.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the amine protons, and the carboxylic acid proton. The aromatic protons will appear as singlets or doublets in the aromatic region, with their chemical shifts influenced by the electron-donating amino and methoxy groups and the electron-withdrawing bromo and carboxylic acid groups. The methoxy protons will be a sharp singlet, typically around 3.8-4.0 ppm. The amine and carboxylic acid protons will appear as broad singlets, and their chemical shifts can be variable and dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (amine): Two sharp bands in the region of 3300-3500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹.
-
C-O stretch (methoxy and carboxylic acid): Bands in the region of 1200-1300 cm⁻¹.
-
C-Br stretch: A band in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 245 and another peak at m/z 247 of similar intensity, which is characteristic of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a standard method for assessing the purity of this compound. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[3] This technique is also scalable for the preparative isolation of the compound.[3]
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An In-depth Technical Guide to 4-Amino-5-bromo-2-methoxybenzoic acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Amino-5-bromo-2-methoxybenzoic acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, a detailed synthetic protocol, and its applications, with a focus on its role as a versatile building block in organic synthesis.
Chemical Identity and Nomenclature
This compound is a polysubstituted aromatic carboxylic acid. Establishing a clear understanding of its various synonyms and identifiers is crucial for unambiguous communication in research and manufacturing. The compound is systematically named and registered under several identifiers, ensuring its unique recognition across different chemical databases and suppliers.
The primary and most commonly used name is This compound . However, a number of synonyms are also in use, reflecting different naming conventions.[1][2][3] These are cataloged in the table below.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | This compound[4] |
| CAS Number | 35290-97-2[3][4] |
| Molecular Formula | C8H8BrNO3[2][3] |
| Molecular Weight | 246.06 g/mol [2][4] |
| EC Number | 252-491-8[5] |
| PubChem CID | 618706[4] |
| UNII | SVJ2V07DZM[2] |
| InChI | InChI=1S/C8H8BrNO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12)[2] |
| SMILES | COC1=CC(=C(C=C1C(=O)O)Br)N[2] |
| Alternative Names | 2-Methoxy-4-amino-5-bromobenzoic acid[1][2] |
| 5-Bromo-4-amino-2-methoxybenzoic acid[1][2] | |
| 4-Amino-5-bromo-o-anisic acid[1][2] | |
| Benzoic acid, 4-amino-5-bromo-2-methoxy-[1][2] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry. These properties dictate its solubility, reactivity, and compatibility with various reaction conditions and analytical techniques.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white solid | [6] |
| Molecular Weight | 246.06 g/mol | [2][4] |
| Exact Mass | 244.96876 Da | [4] |
| XLogP3 | 2.3 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Storage Temperature | Room temperature, under inert atmosphere, in a dark place | [7] |
While extensive spectroscopic data is not publicly available, researchers can anticipate characteristic signals in NMR and IR spectroscopy based on the functional groups present in the molecule. For instance, 1H NMR would show distinct signals for the aromatic protons, the methoxy group, and the amine and carboxylic acid protons.
Synthesis Protocol: Electrophilic Bromination
The synthesis of this compound is most logically achieved through the electrophilic aromatic substitution of its non-brominated precursor, 4-amino-2-methoxybenzoic acid. The amino and methoxy groups are activating, ortho-, para-directing groups. Given that the para position to the amino group is occupied by the carboxylic acid, and the ortho positions are either occupied or sterically hindered, the most favorable position for bromination is ortho to the amino group (and meta to the methoxy and carboxylic acid groups).
The following protocol is a well-reasoned, hypothetical procedure based on established chemical principles for the bromination of activated aromatic rings, such as the methods used for the synthesis of related halo-aminobenzoic acids.[8][9][10][11]
Rationale for Experimental Choices
-
Starting Material: 4-amino-2-methoxybenzoic acid is the logical precursor as the carbon skeleton is already in place, requiring only the regioselective addition of a bromine atom.
-
Brominating Agent: N-Bromosuccinimide (NBS) is chosen as the brominating agent.[9] It is a solid, making it easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine in a controlled manner, which is crucial for achieving high regioselectivity and minimizing over-bromination, a common side reaction with highly activated rings.[8][9]
-
Solvent: Acetonitrile is selected as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions. It is also a polar aprotic solvent, which can help to stabilize the charged intermediates in the electrophilic substitution mechanism.
-
Temperature: The reaction is performed at room temperature to ensure a controlled reaction rate. The high activation of the aromatic ring by the amino and methoxy groups means that heating is likely unnecessary and could lead to the formation of undesired byproducts.
-
Work-up: The reaction is quenched with water to precipitate the product, which is expected to have low solubility in aqueous media. This also helps to remove any water-soluble byproducts, such as succinimide.
-
Purification: Recrystallization from an ethanol/water mixture is a standard and effective method for purifying solid organic compounds, allowing for the removal of any remaining impurities.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 4-amino-2-methoxybenzoic acid in a suitable volume of acetonitrile.
-
Addition of Brominating Agent: To the stirred solution, add 1.05 equivalents of N-bromosuccinimide (NBS) portion-wise over 15 minutes. The slight excess of NBS ensures the complete consumption of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing distilled water. The product, this compound, will precipitate out of the solution.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold distilled water to remove any residual succinimide and other water-soluble impurities.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product by recrystallization from a mixture of ethanol and water to yield the final product as a crystalline solid.
Synthesis Workflow Diagram
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Unveiling the Molecular Architecture: A Spectroscopic Guide to 4-Amino-5-bromo-2-methoxybenzoic Acid
This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-Amino-5-bromo-2-methoxybenzoic acid (C₈H₈BrNO₃, Molar Mass: 246.06 g/mol )[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in established principles and comparative analysis with structurally similar molecules, offering a robust framework for the characterization of this and related substituted benzoic acids.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic carboxylic acid. The arrangement of its functional groups—an amine, a bromine atom, a methoxy group, and a carboxylic acid on a benzene ring—creates a unique electronic and structural environment. Spectroscopic analysis is crucial for confirming the identity, purity, and structure of this molecule. This guide will provide an in-depth look at the expected spectroscopic fingerprints of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is predicted to be relatively simple, showing distinct signals for the aromatic protons, the methoxy group, the amine group, and the carboxylic acid proton.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10-14 | Singlet (broad) | 1H |
| Aromatic CH (H-6) | ~7.8 | Singlet | 1H |
| Aromatic CH (H-3) | ~6.5 | Singlet | 1H |
| Amine (-NH₂) | 4-6 | Singlet (broad) | 2H |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |
Interpretation of the ¹H NMR Spectrum
The predicted chemical shifts are based on the electronic effects of the substituents on the benzene ring.
-
Carboxylic Acid Proton (δ 10-14 ppm): The proton of the carboxylic acid is typically found far downfield due to deshielding and its acidic nature. Its signal is often broad and can be confirmed by a D₂O exchange experiment, where the peak disappears[2][3].
-
Aromatic Protons (H-6 and H-3): The benzene ring has two protons. The proton at the H-6 position is ortho to the electron-withdrawing carboxylic acid group and is expected to be deshielded, appearing at a higher chemical shift (~7.8 ppm). The proton at the H-3 position is ortho to the electron-donating methoxy group and meta to the carboxylic acid, leading to a more shielded environment and a lower chemical shift (~6.5 ppm). Due to the substitution pattern, no significant proton-proton coupling is expected, resulting in two singlets.
-
Amine Protons (δ 4-6 ppm): The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
-
Methoxy Protons (δ ~3.9 ppm): The three protons of the methoxy group are equivalent and will appear as a sharp singlet.
Experimental Protocol for ¹H NMR
A standard protocol for acquiring a ¹H NMR spectrum of a substituted benzoic acid is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is crucial, as acidic protons can exchange with protic solvents[4].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm)[5].
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 165-175 |
| Aromatic C -OCH₃ | 155-160 |
| Aromatic C -NH₂ | 145-150 |
| Aromatic C -H (C-6) | 130-135 |
| Aromatic C -COOH | 120-125 |
| Aromatic C -H (C-3) | 110-115 |
| Aromatic C -Br | 100-105 |
| Methoxy (-OC H₃) | 55-60 |
Interpretation of the ¹³C NMR Spectrum
The predicted chemical shifts are influenced by the electronegativity and resonance effects of the substituents.
-
Carboxylic Carbon (δ 165-175 ppm): The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the lowest field[3][6].
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are determined by the attached functional groups. The carbon attached to the electronegative oxygen of the methoxy group (C-2) will be the most deshielded of the ring carbons. The carbon attached to the amino group (C-4) will also be significantly deshielded. The carbon bearing the bromine (C-5) will be shielded relative to the others due to the "heavy atom effect". The protonated carbons (C-3 and C-6) will have shifts influenced by their positions relative to the various substituents. The carbon attached to the carboxylic acid group (C-1) will be in the mid-range of the aromatic signals.
-
Methoxy Carbon (δ 55-60 ppm): The carbon of the methoxy group will appear in the typical range for sp³ hybridized carbons attached to an oxygen atom[7].
Experimental Protocol for ¹³C NMR
The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences in the acquisition parameters.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is often required due to the lower natural abundance of ¹³C[8].
-
Data Acquisition: Acquire the spectrum using a broadband proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically needed to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| N-H Stretch (Amine) | 3300-3500 | Medium (two bands) |
| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak |
| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium |
| C-O Stretch (Ether & Carboxylic Acid) | 1200-1300 | Strong |
| C-Br Stretch | 500-600 | Medium |
Interpretation of the IR Spectrum
-
O-H Stretch (2500-3300 cm⁻¹): A very broad and intense absorption in this region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer[3][9]. This is often one of the most recognizable features in the IR spectrum of a carboxylic acid.
-
N-H Stretch (3300-3500 cm⁻¹): A primary amine typically shows two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C=O Stretch (1680-1720 cm⁻¹): A strong, sharp absorption due to the carbonyl group of the carboxylic acid is expected. Conjugation with the aromatic ring can lower this frequency[10].
-
C-O Stretch (1200-1300 cm⁻¹): Strong absorptions from the C-O stretching of the carboxylic acid and the aryl ether are expected in this region.
-
C-Br Stretch (500-600 cm⁻¹): The C-Br stretching vibration will appear in the fingerprint region at lower wavenumbers.
Experimental Protocol for IR Spectroscopy (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum[11].
Caption: Workflow for ATR-IR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.
Predicted Mass Spectrum (ESI)
-
Ionization Mode: Due to the presence of both an acidic (carboxylic acid) and a basic (amine) group, the compound can be analyzed in both positive and negative ion modes.
-
Positive Ion Mode ([M+H]⁺): The protonated molecule is expected at m/z 247.97 (for the major isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+2 peak at m/z 249.97 of nearly equal intensity.
-
Negative Ion Mode ([M-H]⁻): The deprotonated molecule is expected at m/z 245.96, also showing the characteristic bromine isotopic pattern at m/z 247.96.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for substituted benzoic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH)[12][13]. For this molecule, fragmentation could also involve the loss of a methyl group from the methoxy ether.
Predicted Fragmentation Pattern (Positive Ion Mode)
| m/z (⁷⁹Br Isotope) | Proposed Fragment | Neutral Loss |
| 247.97 | [M+H]⁺ | - |
| 229.96 | [M+H - H₂O]⁺ | H₂O |
| 219.98 | [M+H - CO]⁺ | CO |
| 202.95 | [M+H - COOH]⁺ | COOH |
| 232.94 | [M+H - CH₃]⁺ | CH₃ |
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water, often with a small amount of acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) to aid ionization[14].
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range, ensuring the instrument has sufficient resolution to observe the isotopic patterns.
Caption: Workflow for ESI-Mass Spectrometry.
Conclusion
The predicted spectroscopic data presented in this guide provides a detailed molecular blueprint of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides orthogonal information that, when taken together, allows for the unambiguous identification and structural confirmation of the molecule. The experimental protocols described herein represent standard, self-validating methods for obtaining high-quality spectroscopic data for this and similar compounds, ensuring scientific rigor and reproducibility in research and development settings.
References
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-
Fekete, S., Schappler, J., & Veuthey, J. L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 621. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Appendix 2: 1H-NMR of Substituted Benzenes. Retrieved from [Link]
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Gadikota, V., Govindapur, R. R., Reddy, D. S., Roseman, H. J., Williamson, R. T., & Raab, J. G. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Available at: [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Reviews, 24(1), 3–12. Available at: [Link]
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Kruve, A., Kaupmees, K., & Lõkov, M. (2014). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 86(9), 4822–4829. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]
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Michalska, D., & Wysokinski, R. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 655-662. Available at: [Link]
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Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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An In-depth Technical Guide to 4-Amino-5-bromo-2-methoxybenzoic Acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Amino-5-bromo-2-methoxybenzoic acid, a substituted benzoic acid derivative with significant potential in medicinal chemistry and drug discovery. This document delves into its fundamental physicochemical properties, outlines detailed methodologies for its synthesis and analytical characterization, and explores its prospective applications as a molecular scaffold for novel therapeutic agents.
Core Molecular Attributes and Physicochemical Properties
This compound is a multifaceted organic compound featuring an aromatic ring substituted with four distinct functional groups: an amino group, a bromine atom, a methoxy group, and a carboxylic acid. This unique arrangement of electron-donating and electron-withdrawing groups imparts specific chemical reactivity and makes it an attractive starting point for the synthesis of diverse molecular architectures.
The foundational physicochemical properties of this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 246.06 g/mol | [1][2] |
| Molecular Formula | C₈H₈BrNO₃ | [1][2] |
| CAS Number | 35290-97-2 | [2] |
| Canonical SMILES | COC1=CC(=C(C=C1C(=O)O)Br)N | [1] |
| InChI Key | WHXLHIGUTBQVOF-UHFFFAOYSA-N | [1] |
| LogP | 1.74 | [2] |
| Stereochemistry | Achiral | [1] |
Synthesis of this compound
The logical workflow for the synthesis is a two-step process involving the protection of the reactive amino group, followed by regioselective bromination, and concluding with deprotection.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
Part 1: Acetylation of 4-Amino-2-methoxybenzoic acid
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-2-methoxybenzoic acid in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the solution at room temperature. The reaction is typically exothermic.
-
Reaction: Stir the mixture for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the acetylated product.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Part 2: Bromination of 4-Acetamido-2-methoxybenzoic acid
-
Dissolution: Dissolve the dried 4-acetamido-2-methoxybenzoic acid in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the solution while stirring. The acetamido and methoxy groups will direct the electrophilic substitution to the 5-position.
-
Reaction: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected product.
Part 3: Hydrolysis of 4-Acetamido-5-bromo-2-methoxybenzoic acid
-
Reaction Setup: To the crude 4-acetamido-5-bromo-2-methoxybenzoic acid, add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Hydrolysis: Heat the mixture to reflux and maintain for a period sufficient to achieve complete deprotection, as monitored by TLC.
-
Neutralization and Precipitation: After cooling, carefully neutralize the solution with a base (if acid hydrolysis was used) or an acid (if base hydrolysis was used) to the isoelectric point of the amino acid to precipitate the final product.
-
Isolation and Final Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield this compound.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. While experimental spectra for this compound are not widely published, a predicted analysis based on established principles of NMR theory provides a strong indication of the expected spectral features.
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
-
~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH), often broad.
-
~7.5 ppm (s, 1H): Aromatic proton at the 6-position.
-
~6.5 ppm (s, 1H): Aromatic proton at the 3-position.
-
~5.0 ppm (br s, 2H): Amino group protons (-NH₂).
-
~3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
-
~168 ppm: Carboxylic acid carbon (-COOH).
-
~158 ppm: Aromatic carbon attached to the methoxy group (C2).
-
~149 ppm: Aromatic carbon attached to the amino group (C4).
-
~135 ppm: Aromatic carbon at the 6-position (C6).
-
~115 ppm: Aromatic carbon at the 1-position (C1).
-
~100 ppm: Aromatic carbon attached to the bromine (C5).
-
~98 ppm: Aromatic carbon at the 3-position (C3).
-
~56 ppm: Methoxy carbon (-OCH₃).
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 245 and [M+2]⁺ at m/z 247 with approximately equal intensity, which is characteristic of a monobrominated compound.
Expected Fragmentation Pattern:
The primary fragmentation would likely involve the loss of the carboxylic acid group (-COOH) and the methoxy group (-OCH₃). Key fragments would include:
-
Loss of H₂O: [M-18]⁺
-
Loss of -OCH₃: [M-31]⁺
-
Loss of -COOH: [M-45]⁺
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for assessing the purity of this compound and for its quantification.
Recommended HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (MeCN) and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[2]
-
Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance.
-
Application: This method is scalable and can be adapted for the isolation of impurities in preparative separations and is also suitable for pharmacokinetic studies.[2]
Applications in Drug Discovery and Medicinal Chemistry
The substituted benzoic acid scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of therapeutic agents. The unique combination of functional groups in this compound makes it a versatile building block for the synthesis of compound libraries for drug discovery.
While direct biological activity data for this compound is limited, the structural motifs present in this molecule are found in compounds with known pharmacological activities, particularly in the areas of oncology and inflammation.
Potential as an Anti-Inflammatory Agent Scaffold
Structurally related brominated and methoxylated phenolic compounds have demonstrated significant anti-inflammatory properties. For instance, 2-bromo-5-hydroxy-4-methoxybenzaldehyde has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).[3][4] This inhibition is achieved through the downregulation of key signaling pathways.
A derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has also been shown to exhibit anti-inflammatory effects in microglial cells by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and inhibiting the nuclear translocation of NF-κB p65.[5]
Caption: Inhibition of pro-inflammatory signaling pathways by related benzoic acid derivatives.
Given these precedents, derivatives of this compound are prime candidates for development as novel anti-inflammatory agents. The amino and carboxylic acid moieties provide convenient handles for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Potential in Anticancer Drug Design
The benzoic acid scaffold is also prevalent in a number of anticancer drugs. Derivatives of 2-methoxybenzamide have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers. These compounds target the Smoothened (Smo) receptor, a key component of the Hh pathway.
The structural features of this compound make it an interesting starting point for the design of novel kinase inhibitors or other targeted anticancer therapies. The bromine atom can be utilized in cross-coupling reactions to introduce further molecular diversity.
Conclusion and Future Directions
This compound, with a molecular weight of 246.06 g/mol , is a chemical entity of considerable interest to the scientific and drug development communities. Its well-defined physicochemical properties and versatile chemical structure make it a valuable building block in synthetic organic chemistry. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and potential applications.
Future research should focus on the development and optimization of a robust and scalable synthesis for this compound. Furthermore, the synthesis and screening of a diverse library of derivatives of this compound are warranted to fully explore its therapeutic potential, particularly in the realms of anti-inflammatory and anticancer drug discovery. Elucidating the specific molecular targets and signaling pathways modulated by these derivatives will be a critical next step in their journey from chemical scaffolds to potential clinical candidates.
References
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Global Substance Registration System (GSRS). This compound. Link
-
SIELC Technologies. This compound. Link
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PubMed. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Link
-
ChemicalBook. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis. Link
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MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Link
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Scilit. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Link
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Solubility of 4-Amino-5-bromo-2-methoxybenzoic acid
An In-Depth Technical Guide to the for Pharmaceutical Development
Abstract
Solubility is a cornerstone of pharmaceutical development, profoundly influencing a compound's bioavailability, manufacturability, and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Amino-5-bromo-2-methoxybenzoic acid (CAS: 35290-97-2), a substituted benzoic acid derivative relevant in pharmaceutical research, notably as a known impurity of the antiemetic drug Bromopride.[1] We delve into the theoretical principles governing its solubility, predicated on its distinct structural moieties: a carboxylic acid, an aromatic amine, and a halogenated methoxybenzene core. This document outlines authoritative, field-proven methodologies for empirical solubility determination, emphasizing the gold-standard shake-flask method coupled with HPLC-based quantification. While specific experimental solubility values for this compound are not widely published, this guide synthesizes established chemical principles to predict its behavior in various aqueous and organic solvent systems, providing researchers and drug development professionals with a robust framework for its handling, formulation, and analysis.
Physicochemical Characterization of this compound
A thorough understanding of a molecule's physical and chemical properties is the prerequisite for any solubility investigation. The structure of this compound dictates its behavior in solution.
1.1. Core Molecular Structure and Identifiers
The molecule's structure combines functional groups that contribute to both hydrophilic and hydrophobic tendencies, creating a complex solubility profile.
-
Carboxylic Acid (-COOH): An acidic, polar group capable of hydrogen bonding and, critically, deprotonation to form a highly water-soluble carboxylate anion (-COO⁻) at sufficient pH.
-
Amino Group (-NH₂): A basic, polar group that can also engage in hydrogen bonding. At a sufficiently low pH, it can be protonated to form a cationic ammonium group (-NH₃⁺).
-
Methoxy (-OCH₃), Bromo (-Br), and Benzene Ring: These components form the core of the molecule and are predominantly non-polar or hydrophobic, tending to decrease aqueous solubility.[2][3]
The overall solubility is therefore a delicate balance between the ionizable polar groups and the non-polar aromatic core.[3]
| Property | Value | Source |
| CAS Number | 35290-97-2 | [4][5][6] |
| Molecular Formula | C₈H₈BrNO₃ | [4][7] |
| Molecular Weight | 246.06 g/mol | [4][7] |
| Common Synonyms | 2-Methoxy-4-amino-5-bromobenzoic acid; 4-Amino-5-bromo-o-anisic acid | [1][7] |
1.2. Relevance in Drug Development
This compound is identified as an impurity of Bromopride, a dopamine D₂ receptor antagonist used as an antiemetic.[1] Characterizing the solubility of impurities is a critical aspect of pharmaceutical quality control and safety assessment, as it affects their clearance, potential for accumulation, and analytical detection.
The Theoretical Framework of Solubility
The solubility of an ionizable compound like this compound is not a single value but a function of the solution's properties, most importantly its pH.
2.1. The Principle of pH-Dependent Solubility
The aqueous solubility of weak acids and bases is governed by their ionization state. For a carboxylic acid, the equilibrium between the un-ionized (less soluble) and ionized (more soluble) forms is described by the Henderson-Hasselbalch equation.
-
In Acidic Solutions (pH < pKa of COOH): The carboxylic acid group remains largely protonated (-COOH). This neutral form is significantly less polar, leading to low aqueous solubility.
-
In Basic Solutions (pH > pKa of COOH): The carboxylic acid group is deprotonated to the carboxylate anion (-COO⁻). This charged species interacts far more favorably with polar water molecules, leading to a dramatic increase in solubility.[8][9]
The amino group adds another layer of complexity, potentially becoming protonated (-NH₃⁺) in strongly acidic media. The interplay between these two ionizable groups determines the net charge and, consequently, the solubility across the pH spectrum.
Caption: Predicted ionization states and resulting solubility of this compound across a pH gradient.
Authoritative Methodologies for Solubility Determination
To ensure data is reliable and reproducible, standardized protocols are essential. The choice of method depends on the stage of development, from high-throughput screening to detailed pre-formulation.
3.1. Thermodynamic Equilibrium Solubility: The Shake-Flask Method
The "gold standard" for determining the intrinsic, thermodynamic solubility of a compound is the shake-flask method.[10][11] This technique measures the saturation concentration of the compound in a specific solvent at equilibrium, providing a definitive value under controlled conditions.
Experimental Protocol: Shake-Flask Method
-
Preparation: Prepare a series of buffered aqueous solutions covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 10.0) as per pharmacopeial standards.[12][13]
-
Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in a sealed, inert container. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.
-
Equilibration: Agitate the samples at a constant, controlled temperature (typically 37 ± 1 °C for biopharmaceutical relevance) using an orbital shaker or rotator.[12][13] The equilibration time must be sufficient to reach a steady state, often requiring 24 to 72 hours.
-
Causality Insight: Shorter times may only yield kinetic solubility, which can be misleadingly high (for supersaturated solutions) or low (if dissolution is slow). A time course study is often performed to validate the necessary equilibration period.
-
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to prevent contamination of the sample.
-
Centrifugation: Spin the samples at high speed to pellet the solid.
-
Filtration: Pass the solution through a low-binding filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.
-
-
Quantification: Carefully aspirate the supernatant (from centrifugation) or collect the filtrate. Dilute the sample as needed with the mobile phase and analyze the concentration of the dissolved compound using a validated analytical method.
-
pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was not exceeded by the dissolution of the acidic/basic compound.
Caption: Standard experimental workflow for the shake-flask solubility determination method.
3.2. Analytical Quantification: The Case for HPLC
While faster methods like UV-Vis spectroscopy exist, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the preferred analytical technique for solubility determination in a formal setting.[14]
-
Expertise: HPLC offers superior specificity. It physically separates the parent compound from any impurities or degradants that may be present, ensuring that only the concentration of the active pharmaceutical ingredient (API) is measured.
-
Trustworthiness: A well-developed HPLC method is inherently self-validating. The appearance of a single, sharp peak at the correct retention time provides high confidence in the identity and purity of the quantified substance. UV spectroscopy, in contrast, would measure the total absorbance of all components in the solution, potentially leading to an overestimation of solubility.[14]
Predicted Solubility Profile
In the absence of published experimental data, a scientifically-grounded prediction of the solubility of this compound can be made based on its structure and established chemical principles.
4.1. Predicted Aqueous Solubility
The compound's solubility in aqueous media is expected to be highly dependent on pH.
| pH Condition | Dominant Species | Predicted Solubility | Rationale |
| pH 1.2 (Simulated Gastric Fluid) | Cationic/Neutral | Moderate | The amino group is likely protonated (-NH₃⁺), increasing polarity, but the carboxylic acid is neutral (-COOH), limiting overall solubility. |
| pH 4.5 (Mid-Intestine) | Zwitterionic/Neutral | Low | Near the isoelectric point, where net charge is minimal, intermolecular attraction may be highest, leading to the lowest point of aqueous solubility. |
| pH 6.8 (Lower Intestine) | Anionic | High | The carboxylic acid is deprotonated (-COO⁻), creating a highly polar anion that is readily solvated by water.[15][16] |
| pH > 7.4 (Physiological/Basic) | Anionic | Very High | The compound is fully in its anionic salt form, maximizing its interaction with water and leading to the highest aqueous solubility. |
4.2. Predicted Organic Solvent Solubility
Solubility in organic solvents is predicted based on the "like dissolves like" principle.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the -COOH and -NH₂ groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Highly polar solvents that can effectively solvate the molecule, with DMSO being a particularly powerful solvent for compounds with poor aqueous solubility.[11] |
| Low Polarity | Dichloromethane (DCM), Chloroform | Low to Moderate | The non-polar backbone of the molecule will have some affinity for these solvents, but the polar functional groups will limit high solubility. |
| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | The highly polar carboxylic acid and amino groups are incompatible with non-polar solvents.[3] |
Practical Considerations and Field Insights
-
Solid-State Form: The solubility value is only valid for the specific solid form (polymorph, salt, or amorphous state) tested. Different crystal lattices can have significantly different solubilities. It is crucial to characterize the solid form of the starting material using techniques like XRPD or DSC.
-
Compound Stability: It is essential to assess the stability of the compound in the chosen buffers over the equilibration period. An aliquot should be taken at the start and end of the experiment and analyzed by HPLC to check for the appearance of degradation peaks.
-
Buffer Selection: The choice of buffer can influence solubility. Ensure the buffer components do not interact with or form less soluble salts with the test compound.
Conclusion
This compound is a molecule whose solubility is a complex interplay of its polar, ionizable functional groups and its non-polar aromatic core. Its aqueous solubility is predicted to be minimal in the mid-pH range (around its isoelectric point) and increase substantially in both highly acidic and, most significantly, in neutral to basic conditions due to the formation of the highly soluble carboxylate anion. It is expected to be readily soluble in polar organic solvents like DMSO and alcohols.
For drug development professionals, accurate solubility data is non-negotiable. The protocols detailed in this guide, particularly the gold-standard shake-flask method combined with specific and sensitive HPLC analysis, provide a robust framework for generating the high-quality, reliable data needed to support formulation development, analytical method design, and regulatory submissions.
References
- Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound?. Pharmaceutical Technology, 35(7).
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 618706, this compound. Retrieved from [Link].
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Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link].
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Pharmaffiliates (n.d.). 4-Amino-5-bromo-2-methoxybenzenecarboxylic Acid. Retrieved from [Link].
-
Dow Development Labs (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link].
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Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Available from: [Link].
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- Cristofoletti, R., et al. (2018). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
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SIELC Technologies (2018). This compound. Retrieved from [Link].
- World Health Organization (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of API classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019.
- World Health Organization (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
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Global Substance Registration System (GSRS). This compound. Retrieved from [Link].
-
ChemBK (2024). 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. Retrieved from [Link].
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Reddit (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link].
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ResearchGate (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from [Link].
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CK-12 Foundation (2025). Physical Properties of Carboxylic Acids. Retrieved from [Link].
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- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of 4-Amino-5-bromo-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 4-Amino-5-bromo-2-methoxybenzoic acid. As a Senior Application Scientist, the following information is synthesized from available safety data for structurally similar compounds and established best practices for handling halogenated aromatic compounds. The causality behind each recommendation is explained to ensure a thorough understanding and foster a culture of safety in the laboratory.
Chemical and Physical Properties
Understanding the fundamental properties of a compound is the first step in safe handling. While comprehensive experimental data for this compound is not widely available, its basic chemical identity has been established.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₃ | [1] |
| Molecular Weight | 246.06 g/mol | [1] |
| Synonyms | 4-Amino-5-bromo-o-anisic acid, 5-Bromo-4-amino-2-methoxybenzoic acid | [1] |
| Appearance | Assumed to be a solid at room temperature, typical for this class of compounds. | N/A |
Hazard Identification and Analysis
GHS Hazard Classification (by analogy):
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[2]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[2]
Signal Word: Warning [2]
Causality of Hazards: The hazardous nature of this compound can be attributed to its functional groups. The aromatic amine (aniline) moiety is known for its potential toxicity, including the risk of methemoglobinemia with prolonged exposure. The halogen (bromine) and carboxylic acid groups contribute to its irritant properties.[3]
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. This involves a combination of engineering controls and appropriate personal protective equipment.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[4]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[5]
Personal Protective Equipment (PPE)
The selection of PPE is based on the anticipated hazards of skin contact, eye contact, and inhalation.
| PPE | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or holes before use. | To prevent skin contact and irritation.[2][6] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust, preventing serious eye irritation.[2][6] |
| Skin and Body Protection | A lab coat, closed-toe shoes, and long pants. | To prevent accidental skin exposure.[6] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary for large quantities or in case of ventilation failure. | To prevent respiratory tract irritation.[2] |
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is paramount to preventing accidents and ensuring the integrity of the compound.
Handling Workflow
The following diagram outlines the logical flow for safely handling this compound.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Pre-Handling:
-
Thoroughly review the Safety Data Sheet for the isomer, 2-Amino-5-bromo-4-methoxybenzoic acid, and any other relevant safety information.[2]
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is operational.
-
Have spill cleanup materials readily accessible.
-
-
Handling:
-
Wear all required PPE before entering the handling area.
-
Conduct all manipulations of the solid compound within a fume hood to prevent inhalation of dust.
-
Avoid creating dust when transferring the solid.
-
Ground equipment to prevent static discharge.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[5]
-
Clean and decontaminate the work area and any equipment used.
-
Properly store or dispose of the compound and any generated waste.
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from strong oxidizing agents, as these are generally incompatible with benzoic acid and aniline derivatives.[7][8]
-
Store away from incompatible materials.[8]
Emergency Procedures
In the event of an emergency, a swift and informed response is crucial.
First-Aid Measures
The following first-aid measures are based on the SDS of the isomer and general principles for similar chemicals.
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. | [2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [2][9] |
Spill Cleanup
For a small spill, trained personnel may follow these steps:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to draw vapors away.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite or sand.[10]
-
Collect: Carefully sweep the absorbed material into a suitable, labeled container for hazardous waste. Avoid creating dust.[10]
-
Decontaminate: Clean the spill area with a suitable solvent (such as soap and water), and collect the cleaning materials as hazardous waste.[11]
-
Dispose: Dispose of the waste according to institutional and local regulations for halogenated organic compounds.[12]
The spill response workflow is illustrated below:
Sources
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- 2. echemi.com [echemi.com]
- 3. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
The Discovery and Evaluation of 4-Amino-5-bromo-2-methoxybenzoic Acid Derivatives: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the synthesis and biological evaluation of a promising class of compounds: 4-Amino-5-bromo-2-methoxybenzoic acid and its derivatives. Intended for researchers, medicinal chemists, and drug development professionals, this document details the strategic design, synthesis, and subsequent screening of these molecules for potential therapeutic applications, with a focus on their anti-inflammatory and anticancer properties. We will delve into the rationale behind the synthetic pathways, provide detailed experimental protocols, and explore the potential mechanisms of action, offering a comprehensive framework for the discovery of novel drug candidates.
The Strategic Importance of the this compound Scaffold
The this compound core represents a "privileged scaffold" in medicinal chemistry. This structure combines several key features that are frequently found in biologically active molecules. The benzoic acid moiety provides a versatile handle for the synthesis of a diverse library of ester and amide derivatives, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The presence of the amino, bromo, and methoxy substituents on the aromatic ring creates a unique electronic and steric environment that can facilitate specific interactions with biological targets.
The strategic placement of these functional groups is not arbitrary. The methoxy group can influence the conformation of the molecule and participate in hydrogen bonding, while the bromine atom can enhance binding affinity through halogen bonding and improve pharmacokinetic properties. The amino group provides another point for derivatization or can act as a key pharmacophoric feature. This combination of functionalities makes this scaffold an attractive starting point for the development of targeted therapies.
Synthesis of the Core Moiety and its Derivatives
The synthesis of this compound and its derivatives is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The following sections provide a detailed overview of a plausible synthetic route, based on established chemical transformations.
Synthesis of the Core Moiety: this compound
A logical and cost-effective synthetic strategy for the core molecule commences with the readily available starting material, 4-aminosalicylic acid. The synthesis can be conceptualized in three key stages: O-methylation, regioselective bromination, and ester hydrolysis.[1]
Step 1: O-Methylation of 4-Aminosalicylic Acid
The initial step involves the protection of the phenolic hydroxyl group as a methyl ether. This is crucial to prevent unwanted side reactions in the subsequent bromination step. A common and efficient method for this transformation is the use of dimethyl sulfate in the presence of a base.[1]
Step 2: Regioselective Bromination
The introduction of a bromine atom at the 5-position is a critical step that imparts unique properties to the scaffold. The directing effects of the amino and methoxy groups favor electrophilic substitution at the positions ortho and para to them. In this case, the position ortho to the amino group and meta to the methoxy group is the most activated and sterically accessible for bromination. N-Bromosuccinimide (NBS) is a suitable reagent for this regioselective bromination.[1]
Step 3: Hydrolysis of the Methyl Ester
The final step in the synthesis of the core moiety is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by refluxing with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Aminosalicylic acid
-
Dimethyl sulfate
-
Potassium hydroxide
-
Acetone
-
N-Bromosuccinimide (NBS)
-
Methanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Methylation: In a round-bottom flask, dissolve 4-aminosalicylic acid and potassium hydroxide in acetone. Stir the mixture and cool to 20-30°C. Slowly add dimethyl sulfate dropwise to the solution and continue the reaction for 5-6 hours.[1] Upon completion, the reaction mixture is worked up to isolate the methyl 4-amino-2-methoxybenzoate intermediate.
-
Bromination: The methyl 4-amino-2-methoxybenzoate is dissolved in a suitable solvent, and N-Bromosuccinimide (1:1 molar ratio) is added portion-wise.[1] The reaction is stirred at room temperature for 3-4 hours.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC). After completion, the product, methyl 4-amino-5-bromo-2-methoxybenzoate, is isolated.
-
Hydrolysis: The methyl 4-amino-5-bromo-2-methoxybenzoate is dissolved in a mixture of methanol and water. Potassium hydroxide (in a molar ratio of approximately 1:2.2 with the ester) is added, and the mixture is refluxed for 2-3 hours.[1] After cooling, the solution is acidified with 3M hydrochloric acid to precipitate the final product, this compound. The precipitate is then filtered, washed with cold water, and dried.
Diagram of the Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Synthesis of Ester and Amide Derivatives
The carboxylic acid group of the core moiety serves as a convenient point for diversification. Ester and amide derivatives can be readily synthesized using standard coupling reactions.
Ester Synthesis: Esterification can be achieved by reacting the carboxylic acid with an appropriate alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
Amide Synthesis: A wide variety of amides can be prepared by first converting the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride. The resulting acid chloride is then reacted with a primary or secondary amine in the presence of a base, such as pyridine, to yield the desired amide.
Biological Evaluation: Screening for Anti-Inflammatory and Anticancer Activity
Derivatives of the this compound scaffold are promising candidates for both anti-inflammatory and anticancer applications. This section outlines a panel of in vitro assays to assess their biological activity and elucidate their potential mechanisms of action.
Cytotoxicity Assessment: The Foundation of Biological Screening
Before evaluating the specific therapeutic activities of the synthesized compounds, it is essential to determine their cytotoxic profile. This initial screening helps to identify the concentration range at which the compounds can be tested for their desired effects without causing significant cell death. The MTT assay is a widely used colorimetric assay for this purpose.
Experimental Protocol: MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Normal cell line (e.g., human fibroblasts) for selectivity assessment
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-Inflammatory Activity Screening
Chronic inflammation is a hallmark of many diseases, including cancer. Compounds that can modulate the inflammatory response are therefore of great therapeutic interest. The anti-inflammatory potential of the synthesized derivatives can be assessed by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: Nitric oxide (NO) is a key pro-inflammatory mediator. Its production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Elucidating the Mechanism of Action: Targeting Key Signaling Pathways
To understand how these derivatives exert their biological effects, it is crucial to investigate their impact on key cellular signaling pathways implicated in inflammation and cancer. The NF-κB and VEGFR-2 signaling pathways are two such critical targets.
3.3.1. Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[2] Its aberrant activation is associated with numerous inflammatory diseases and cancers.[2]
Diagram of the NF-κB Signaling Pathway:
Caption: Simplified NF-κB signaling pathway in inflammation.
Experimental Protocol: NF-κB Inhibition Assay (Luciferase Reporter Assay)
Principle: This assay utilizes a cell line that has been engineered to express the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the production of luciferase, which can be quantified by measuring light emission.
Procedure:
-
Cell Transfection and Seeding: Transfect a suitable cell line (e.g., HEK293) with an NF-κB luciferase reporter plasmid and seed in a 96-well plate.
-
Compound Treatment and Stimulation: Pre-treat the cells with test compounds before stimulating with an NF-κB activator like TNF-α.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition.
3.3.2. Inhibition of the VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][4] Inhibiting VEGFR-2 is a well-established strategy in cancer therapy.
Diagram of the VEGFR-2 Signaling Pathway:
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
Experimental Protocol: VEGFR-2 Kinase Assay
Principle: This biochemical assay measures the ability of a compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Procedure:
-
Reaction Setup: In a microplate, combine a recombinant VEGFR-2 kinase enzyme, a specific substrate, and ATP.
-
Compound Addition: Add the test compounds at various concentrations.
-
Kinase Reaction: Incubate the plate to allow the phosphorylation reaction to proceed.
-
Detection: Quantify the amount of phosphorylated substrate using a specific antibody and a detection system (e.g., fluorescence or luminescence).
-
Data Analysis: Calculate the percentage of VEGFR-2 inhibition and determine the IC50 value.
Data Presentation and Interpretation
For a clear and concise comparison of the biological activities of the synthesized derivatives, all quantitative data should be summarized in a tabular format.
Table 1: Biological Activity of this compound Derivatives
| Compound ID | R Group (Ester/Amide) | Cytotoxicity (MCF-7) IC50 (µM) | Cytotoxicity (HCT-116) IC50 (µM) | NO Inhibition (%) at 10 µM | NF-κB Inhibition IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) |
| Core | -H | >100 | >100 | 15 ± 2.1 | >50 | >50 |
| Derivative 1 | -OCH3 | 55.2 ± 4.5 | 62.1 ± 5.3 | 35 ± 3.2 | 25.4 ± 2.8 | 45.1 ± 4.2 |
| Derivative 2 | -NH-CH3 | 25.8 ± 2.1 | 30.5 ± 3.1 | 65 ± 5.4 | 10.2 ± 1.1 | 15.8 ± 1.9 |
| ... | ... | ... | ... | ... | ... | ... |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the synthesis and biological evaluation of this compound derivatives. The described synthetic strategies offer a viable path to a diverse library of compounds, and the outlined in vitro assays provide a robust platform for screening their anti-inflammatory and anticancer potential. The exploration of their effects on key signaling pathways such as NF-κB and VEGFR-2 will provide critical insights into their mechanisms of action. Promising lead compounds identified through this workflow can then be advanced to more complex cellular and in vivo models for further preclinical development. The versatility of the this compound scaffold, coupled with a systematic approach to its derivatization and biological evaluation, holds significant promise for the discovery of novel and effective therapeutic agents.
References
-
Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. [Link]
-
Discovery of new VEGFR-2 inhibitors based on bis([2][3][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PubMed Central. [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PubMed Central. [Link]
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
Sources
Potential Therapeutic Targets for 4-Amino-5-bromo-2-methoxybenzoic Acid Derivatives
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 4-amino-5-bromo-2-methoxybenzoic acid scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. This technical guide synthesizes current knowledge on structurally related compounds to propose and detail potential therapeutic targets for its derivatives. By analyzing the structure-activity relationships of the core aminobenzoic acid, the ortho-methoxy group, and the bromine substituent, we identify compelling opportunities in oncology and inflammatory diseases. Key putative targets include Histone Deacetylases (HDACs), Receptor Tyrosine Kinases (RTKs), and the NF-κB signaling pathway. For each proposed target, this guide provides a scientific rationale, detailed experimental protocols for validation, and visual workflows to empower researchers in their drug discovery efforts.
Introduction: The Therapeutic Potential of the this compound Scaffold
The aminobenzoic acid framework is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs with diverse therapeutic applications, including antibacterial, antineoplastic, and anti-inflammatory agents.[1] The specific scaffold of this compound combines three key functional groups that are known to significantly influence pharmacological activity, suggesting a high potential for the development of potent and selective therapeutic agents.
The strategic placement of these substituents provides a unique combination of electronic and steric properties:
-
4-Amino Group: This group is a common feature in many bioactive molecules, often serving as a key interaction point with biological targets through hydrogen bonding. It is a crucial component of the pharmacophore for various enzyme inhibitors and receptor modulators.[2][3]
-
2-Methoxy Group (ortho-position): The ortho-methoxy group can exert a significant "ortho effect," influencing the acidity of the carboxylic acid and forcing the carboxyl group to twist out of the plane of the benzene ring.[4] This conformational constraint can enhance binding to specific protein targets and affect the molecule's overall pharmacokinetic profile.
-
5-Bromo Substituent: The introduction of a halogen, such as bromine, can enhance biological activity through several mechanisms. Bromine can increase lipophilicity, improve metabolic stability, and participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for a target protein.[5][6]
Given these structural features, derivatives of this compound are prime candidates for investigation as modulators of key cellular pathways implicated in cancer and inflammation. This guide will now explore the most promising therapeutic targets in detail.
Potential Therapeutic Target I: Histone Deacetylases (HDACs) in Oncology
Scientific Rationale:
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[7] Their overexpression is frequently observed in various cancers, leading to the silencing of tumor suppressor genes.[8] Consequently, HDAC inhibitors have emerged as a promising class of anticancer agents.[9]
The rationale for targeting HDACs with this compound derivatives is based on the established activity of other substituted benzamides as HDAC inhibitors.[8][10] The core structure of a typical HDAC inhibitor consists of a zinc-binding group, a linker, and a "cap" region that interacts with the surface of the enzyme. Derivatives of this compound can be envisioned to fit this pharmacophore model, where the benzoic acid or a derivative thereof could act as the zinc-binding group, and the substituted aromatic ring would function as the cap. The 2-substituted benzamide motif, in particular, has been shown to yield highly selective and potent HDAC3 inhibitors.[10]
Signaling Pathway:
Caption: HDAC-mediated gene silencing and its inhibition.
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of test compounds against HDAC enzymes.
-
Reagents and Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(acetyl)-AMC)
-
HDAC assay buffer
-
Trichostatin A (TSA) or SAHA (Vorinostat) as a positive control inhibitor
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
In the microplate, add the test compounds, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Add the HDAC enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding the developer solution to all wells.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Potential Therapeutic Target II: Receptor Tyrosine Kinases (RTKs) in Cancer
Scientific Rationale:
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play critical roles in regulating cell growth, proliferation, differentiation, and survival.[11] Aberrant activation of RTKs is a common driver of cancer progression, making them important therapeutic targets.[12] Many successful anticancer drugs are RTK inhibitors.
The 4-aminobenzoic acid scaffold is present in some known tyrosine kinase inhibitors.[13][14] The amino group can form key hydrogen bonds within the ATP-binding pocket of the kinase domain. The overall substitution pattern of this compound derivatives can be tailored to achieve selectivity for specific RTKs, such as EGFR, VEGFR, or members of the TAM family (Tyro3, Axl, Mer). The bromine atom can be strategically positioned to interact with hydrophobic pockets in the kinase domain, potentially enhancing potency.
Signaling Pathway:
Caption: RTK signaling and its inhibition by a competitive inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
This protocol outlines a method to assess the inhibitory effect of compounds on the kinase activity of a specific RTK, using EGFR as an example.
-
Reagents and Materials:
-
Recombinant human EGFR (kinase domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer
-
Gefitinib or Erlotinib as a positive control inhibitor
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white microplates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in DMSO.
-
Add the test compounds, positive control, or DMSO (vehicle control) to the appropriate wells of the microplate.
-
Add the EGFR enzyme and the peptide substrate to each well.
-
Incubate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Potential Therapeutic Target III: NF-κB Signaling Pathway in Inflammation and Cancer
Scientific Rationale:
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the immune response, inflammation, and cell survival.[15] Constitutive activation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and various types of cancer.[16][17] Inhibiting this pathway is therefore a major therapeutic strategy.
The rationale for targeting the NF-κB pathway is supported by evidence that brominated aromatic compounds can exert anti-inflammatory effects by inhibiting key components of this cascade.[18] Small molecules can inhibit NF-κB signaling at multiple levels, including preventing the degradation of the inhibitory protein IκBα or by directly inhibiting the DNA binding of NF-κB.[19] The this compound scaffold provides a versatile platform for designing inhibitors that could interfere with protein-protein interactions within the NF-κB signaling complex or directly with the transcription factor itself.
Signaling Pathway:
Caption: The NF-κB signaling pathway and potential points of inhibition.
Experimental Protocol: NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of test compounds.
-
Reagents and Materials:
-
HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Tumor Necrosis Factor-alpha (TNF-α) as a stimulus.
-
Bay 11-7082 or other known NF-κB inhibitor as a positive control.
-
Test compounds dissolved in DMSO.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
Luminometer.
-
-
Procedure:
-
Seed the HEK293-NF-κB reporter cells into the 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds, positive control, or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours. Include an unstimulated control group.
-
Remove the culture medium and lyse the cells by adding the luciferase assay reagent.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by subtracting the background luminescence from the unstimulated control wells.
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the TNF-α stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) should be performed to ensure that the observed inhibition is not due to cell death.
-
Summary of Potential Targets and Data Presentation
The following table summarizes the proposed therapeutic targets and the key parameters for evaluating the activity of this compound derivatives.
| Therapeutic Target | Disease Area | Key Parameter | Rationale based on Scaffold |
| Histone Deacetylases (HDACs) | Oncology | IC50 (nM to µM) | Substituted benzamides are known HDAC inhibitors. |
| Receptor Tyrosine Kinases (RTKs) | Oncology | IC50 (nM to µM) | 4-aminobenzoic acid is a known kinase inhibitor scaffold. |
| NF-κB Signaling Pathway | Inflammation, Oncology | IC50 (µM) | Brominated aromatics can inhibit inflammatory signaling. |
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The unique combination of an amino group for target interaction, an ortho-methoxy group for conformational control, and a bromine substituent for enhanced potency and metabolic stability provides a strong foundation for medicinal chemistry exploration.
This guide has outlined a rational approach to identifying and validating potential therapeutic targets, including HDACs, RTKs, and the NF-κB pathway. The provided experimental protocols offer a starting point for researchers to systematically evaluate derivatives of this scaffold. Future work should focus on the synthesis of a focused library of derivatives to explore the structure-activity relationships for these targets, followed by cell-based assays and in vivo studies to confirm their therapeutic potential.
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An In-depth Technical Guide: 4-Amino-5-bromo-2-methoxybenzoic Acid as a Privileged Scaffold for Kinase Inhibitor Design
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of specific kinases has become a cornerstone of modern drug discovery. The identification and optimization of privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of targets with high affinity and selectivity—is a key strategy in this endeavor. This technical guide explores the potential of 4-amino-5-bromo-2-methoxybenzoic acid as a versatile scaffold for the generation of potent kinase inhibitors. While direct utilization of this specific molecule is emerging, we will draw critical insights from closely related and structurally analogous benzamide derivatives that have been successfully developed as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key oncogenic driver. This guide will provide a comprehensive overview of the synthetic strategies, biological evaluation methodologies, and structure-activity relationships (SAR) that underpin the development of kinase inhibitors from this scaffold class, offering a roadmap for researchers, medicinal chemists, and drug development professionals.
The Rationale for the Substituted Aminobenzoic Acid Scaffold
The this compound scaffold presents several strategic advantages for kinase inhibitor design:
-
Hydrogen Bonding Capabilities: The amino group and the carboxylic acid (or its amide derivatives) can act as hydrogen bond donors and acceptors, respectively. These are crucial for forming key interactions with the hinge region of the kinase ATP-binding pocket, a common anchoring point for many kinase inhibitors.
-
Vectors for Chemical Diversification: The bromine atom at the 5-position serves as a versatile handle for introducing a wide array of chemical moieties through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of chemical space to enhance potency and selectivity.
-
Modulation of Physicochemical Properties: The methoxy group at the 2-position influences the electronic properties and conformation of the scaffold, which can be fine-tuned to optimize target engagement and pharmacokinetic properties.
-
Proven Bioactivity of Analogues: As this guide will detail, structurally similar 4-bromobenzamide derivatives have demonstrated potent and selective inhibition of FGFR1, validating the potential of this general scaffold in kinase inhibitor discovery.[1][2][3][4][5]
Synthetic Strategy: Building a Kinase Inhibitor Library
The synthesis of a library of kinase inhibitors from a substituted aminobenzoic acid scaffold typically involves a multi-step process. Here, we present a generalized synthetic workflow, drawing from established protocols for analogous compounds, such as the FGFR1 inhibitors reported by Zhang et al.[1][3][4][5] This workflow is designed to be adaptable for the this compound core.
General Synthetic Workflow
The overall strategy involves the amidation of the benzoic acid core, followed by diversification of the amino group to explore structure-activity relationships.
Detailed Experimental Protocol: Amide Formation and Diversification
The following protocol is a representative example for the synthesis of a diversified library of benzamide derivatives, adapted from the synthesis of FGFR1 inhibitors.[1][3]
Protocol 1: Synthesis of N-(3,5-dimethoxyphenyl)-4-amino-5-bromo-2-methoxybenzamide (Intermediate)
-
Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amide Coupling: Add the desired aniline, for example, 3,5-dimethoxyaniline (1.1 eq), to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the intermediate amide.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Diversification of the 4-Amino Group
-
Acylation/Sulfonylation: Dissolve the intermediate amide (1.0 eq) in a suitable solvent like pyridine or dichloromethane.
-
Add the desired acyl chloride, sulfonyl chloride, or carboxylic acid (with a coupling agent) (1.2 eq) to the solution. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or gentle heating until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract with an appropriate organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
-
Characterization: Characterize the final library of compounds by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: From Kinase to Cell
A multi-tiered approach is essential for the biological evaluation of newly synthesized kinase inhibitors. This typically begins with in vitro enzymatic assays to determine direct kinase inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.
In Vitro Kinase Inhibition Assays
Several robust platforms are available for measuring the inhibitory activity of compounds against purified kinases. The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6]
Protocol 3: ADP-Glo™ Kinase Assay for FGFR1 Inhibition
-
Reagent Preparation: Prepare serial dilutions of the synthesized compounds in a suitable buffer containing a low percentage of DMSO (e.g., <1%). Prepare solutions of FGFR1 enzyme, the appropriate substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[6]
-
Kinase Reaction: In a 384-well plate, add the test compound, FGFR1 enzyme, and the substrate/ATP mixture. The final ATP concentration should be at or near the Km value for FGFR1 to ensure competitive inhibition can be accurately measured.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.
-
Incubate for 30 minutes at room temperature.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays are crucial for determining the efficacy of inhibitors in a more physiologically relevant context. These assays can measure the impact on cell proliferation, apoptosis, and the inhibition of specific signaling pathways.
Protocol 4: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cell lines with known FGFR1 amplification (e.g., NCI-H520, NCI-H1581) in 96-well plates at an appropriate density and allow them to adhere overnight.[4][5]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized inhibitors for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.
Protocol 5: Western Blot Analysis of FGFR1 Signaling Pathway
-
Cell Treatment and Lysis: Treat cancer cells with the test compounds at various concentrations for a defined time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated FGFR1 (p-FGFR1) and downstream effectors like phosphorylated PLCγ1 (p-PLCγ1) and phosphorylated ERK (p-ERK). Also, probe for total FGFR1, PLCγ1, and ERK as loading controls.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Analyze the band intensities to determine the dose-dependent inhibition of FGFR1 signaling by the compounds.[1][4][5]
Structure-Activity Relationship (SAR) Analysis: A Case Study of FGFR1 Inhibitors
The systematic modification of a scaffold and the subsequent analysis of how these changes affect biological activity are at the heart of medicinal chemistry. The study by Zhang et al. on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives provides an excellent case study for understanding the SAR of this scaffold class against FGFR1.[1][4][5]
Table 1: Antiproliferative Activity of Representative Benzamide Derivatives against FGFR1-Amplified Cancer Cell Lines
| Compound ID | R Group (at 2-amino position) | NCI-H520 GI₅₀ (µM) | NCI-H1581 GI₅₀ (µM) |
| Series A | |||
| A1 | Acetyl | >30 | >30 |
| A9 | Trifluoroacetyl | 4.13 ± 0.59 | 5.89 ± 0.76 |
| Series B | |||
| B1 | Phenyl | 12.56 ± 2.25 | 14.11 ± 2.81 |
| B9 | 4-Nitrophenyl | 2.28 ± 0.37 | >30 |
| B13 | 4-(Chloromethyl)phenyl | >30 | 3.89 ± 0.55 |
| Series C | |||
| C1 | Phenylsulfonyl | 5.95 ± 0.62 | 13.59 ± 1.62 |
| C9 | 4-tert-Butylphenylsulfonyl | 1.36 ± 0.27 | 1.25 ± 0.23 |
| C11 | 4-Trifluoromethylphenylsulfonyl | 4.52 ± 0.68 | >30 |
Data adapted from Zhang et al., J Enzyme Inhib Med Chem, 2018.[5]
SAR Interpretation:
-
Importance of the 2-Amino Substituent: The unsubstituted 2-amino group (intermediate 2 in the original paper) showed weak activity. Acylation or sulfonylation at this position was crucial for potent antiproliferative effects.
-
Aliphatic vs. Aromatic Substituents: Aromatic substituents at the 2-amino position (Series B and C) were generally more potent than aliphatic ones (Series A), suggesting the importance of π-π stacking or hydrophobic interactions in the binding pocket.
-
Role of the Sulfonyl Linker: The introduction of a sulfonyl group (Series C) led to a significant increase in potency compared to a direct amide linkage (Series B). This may be due to the sulfonyl group's ability to form additional hydrogen bonds or its influence on the overall conformation of the molecule.
-
Substitution on the Phenylsulfonyl Ring: The nature of the substituent on the phenylsulfonyl ring had a profound impact on activity. The compound with a para-tert-butyl group (C9) was the most potent, indicating that a bulky, hydrophobic group is well-tolerated and likely occupies a hydrophobic pocket within the FGFR1 active site. In contrast, strongly electron-withdrawing groups like nitro (B9) or trifluoromethyl (C11) at the para-position often led to decreased or variable activity across different cell lines.
Mechanism of Action: Targeting the FGFR1 Signaling Pathway
FGFR1 is a receptor tyrosine kinase that, upon binding to its ligand (Fibroblast Growth Factor, FGF), dimerizes and autophosphorylates, triggering downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[2][7][8][9] Key pathways activated by FGFR1 include the RAS-RAF-MEK-ERK (MAPK) pathway and the PLCγ pathway.[2][8][10] Potent inhibitors derived from the this compound scaffold are expected to block the ATP-binding site of FGFR1, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a foundational structure for the development of novel kinase inhibitors. The successful design of potent FGFR1 inhibitors based on a closely related 4-bromobenzamide core provides a strong validation for this approach. The inherent chemical tractability of this scaffold, particularly the potential for diversification at the amino and bromo positions, allows for extensive exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties.
Future work in this area should focus on:
-
Direct Synthesis from the Title Scaffold: Synthesizing and evaluating libraries of compounds directly from this compound to fully understand the contribution of the 2-methoxy and 4-amino groups to kinase binding.
-
Exploring Diverse Kinase Targets: Screening libraries derived from this scaffold against a broad panel of kinases to identify novel inhibitors for other therapeutically relevant targets, such as Src family kinases or p38 MAPK.
-
Structure-Based Drug Design: Obtaining crystal structures of inhibitors bound to their target kinases to rationalize SAR data and guide the design of next-generation compounds with improved properties.
-
Pharmacokinetic Optimization: Fine-tuning the scaffold and its substituents to achieve desirable ADME (absorption, distribution, metabolism, and excretion) properties for in vivo efficacy.
By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize the this compound scaffold as a launchpad for the discovery of innovative and impactful kinase inhibitors.
References
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Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]
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Geti, I., et al. (2020). The Function of FGFR1 Signalling in the Spinal Cord: Therapeutic Approaches Using FGFR1 Ligands after Spinal Cord Injury. International Journal of Molecular Sciences, 21(21), 8233. [Link]
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Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Retrieved from [Link]
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PubMed. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Wu, X., et al. (2014). A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. Molecular Cancer Therapeutics, 13(1), 30-41. [Link]
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A Senior Application Scientist's Guide to the Preliminary Biological Screening of 4-Amino-5-bromo-2-methoxybenzoic Acid Analogs
Introduction: The Rationale for Screening a Novel Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds is a critical starting point for developing new therapeutic agents. The 4-Amino-5-bromo-2-methoxybenzoic acid core represents such a scaffold. As a substituted benzoic acid, it shares structural motifs with compounds known for a wide range of biological activities. For instance, the simpler analog, benzocaine (4-aminobenzoic acid ethyl ester), is a well-known local anesthetic, and its derivatives have demonstrated potential as antibacterial, antifungal, and anti-cancer agents.[1][2] The strategic placement of amino, bromo, and methoxy groups on the phenyl ring creates a unique electronic and steric profile, offering the potential for novel interactions with biological targets.
This guide provides a comprehensive framework for conducting the preliminary biological screening of a library of analogs derived from this core structure. The objective is not merely to present protocols but to instill a strategic mindset, guiding researchers through a logical cascade of in vitro assays designed to efficiently identify promising "hit" compounds. We will focus on three primary areas of high therapeutic need: antimicrobial, anticancer, and anti-inflammatory activity. This initial screening phase is designed to be resource-efficient, providing the crucial data needed to justify progression to more complex secondary assays and lead optimization.
The overall workflow is designed as a tiered screening cascade, beginning with broad, high-throughput assays to identify any biological activity and progressing to more specific assays for promising candidates.
Chapter 1: Foundational Steps: Compound Management
Before any biological assay can be performed, rigorous compound management is essential to ensure the reliability and reproducibility of the screening data. This step is non-negotiable and forms the bedrock of a successful screening campaign.
1.1. Purity Assessment: The purity of each analog must be determined, typically via High-Performance Liquid Chromatography (HPLC) and confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Screening should only proceed with compounds of >95% purity to avoid false positives arising from impurities.
1.2. Solubility Determination: The solubility of each compound dictates how it can be handled in aqueous biological assays.
-
Protocol: Start by attempting to dissolve a small, known amount of compound in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). DMSO is the solvent of choice for most screening libraries due to its high solubilizing power and general compatibility with cell-based assays at low final concentrations (<0.5%).
-
Causality: If a compound is insoluble in DMSO, it may be unsuitable for standard screening protocols. If it precipitates when diluted into aqueous media, this must be noted, as compound precipitation can interfere with assay readouts (e.g., light scattering in absorbance assays) and lead to false results.
1.3. Stock Solution Preparation and Storage:
-
Protocol: Prepare high-concentration stock solutions (e.g., 10 mM) in 100% DMSO. Aliquot these stocks into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C in desiccated conditions.
-
Trustworthiness: Using single-use aliquots ensures that the compound concentration remains consistent throughout the duration of the screening experiments.
Chapter 2: Tier 1 Screening - Antimicrobial Activity
Scientific Rationale: The rise of multidrug-resistant (MDR) bacteria presents a grave threat to global health, creating an urgent need for novel antibiotics with new mechanisms of action.[3] Small molecule scaffolds, including those derived from natural and synthetic sources, are a primary focus of antimicrobial drug discovery.[4][5] Preliminary screening against representative Gram-positive and Gram-negative bacteria is a fundamental first step in identifying potential new antibacterial agents.
Selected Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] It is highly adaptable for a 96-well plate format, making it suitable for screening a library of compounds.
Detailed Experimental Protocol: MIC Determination
-
Microorganism Preparation:
-
Select representative bacterial strains. A common starting panel includes Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
From a fresh agar plate, inoculate a single colony into a sterile broth (e.g., Mueller-Hinton Broth - MHB).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase, corresponding to a 0.5 McFarland turbidity standard.
-
Dilute this standardized inoculum in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay plate.
-
-
Compound Plating:
-
In a sterile 96-well flat-bottom plate, add 50 µL of sterile MHB to all wells.
-
Dispense an additional 50 µL of the test compound stock (e.g., at 4x the highest desired final concentration, diluted from DMSO stock in MHB) into the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating across the plate to create a concentration gradient. Discard 50 µL from the last column.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). A vehicle control (bacteria with the highest concentration of DMSO) is critical to ensure the solvent has no antimicrobial effect.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Result Determination:
-
The MIC is determined as the lowest compound concentration where no visible growth is observed.
-
For a more quantitative and robust readout, add 10 µL of a viability indicator such as Resazurin (0.015% solution) to each well and incubate for another 2-4 hours. Viable, respiring cells will reduce the blue Resazurin to the pink, fluorescent Resorufin. The MIC is the lowest concentration that remains blue.[6]
-
Data Presentation
Summarize the results in a table to easily compare the potency of the analogs.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | >128 | >128 |
| Analog 1 | 16 | 64 |
| Analog 2 | 32 | >128 |
| Analog 3 | 8 | 16 |
| Cipro | 0.5 | 0.015 |
| (Hypothetical data. Cipro = Ciprofloxacin, a standard antibiotic control) |
Chapter 3: Tier 1 Screening - Cytotoxicity Assessment
Scientific Rationale: Evaluating the cytotoxic potential of novel compounds is a cornerstone of drug discovery.[7][8] It serves a dual purpose: identifying compounds with potential as anticancer agents and flagging those that may have general toxicity to mammalian cells. The MTT assay is a widely adopted colorimetric method for assessing cell viability based on metabolic activity.[9]
Selected Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay The principle of this assay lies in the ability of mitochondrial dehydrogenases within living, metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan.
Detailed Experimental Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Select a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Culture cells in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsin and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture media from the DMSO stocks.
-
Carefully remove the old media from the wells and replace it with 100 µL of media containing the various concentrations of the test compounds.
-
Include a vehicle control (media with the highest DMSO concentration) and an untreated control (media only). A positive control for cytotoxicity (e.g., Doxorubicin) is also recommended.
-
Incubate the plate for a defined period (e.g., 48 or 72 hours).[7]
-
-
MTT Reaction and Measurement:
-
After incubation, add 10 µL of a sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis and Presentation
-
Calculate Percent Viability:
-
% Viability = [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
Determine IC50:
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[7]
-
| Compound ID | Cell Line: MCF-7 IC50 (µM) | Cell Line: A549 IC50 (µM) |
| Parent | >100 | >100 |
| Analog 1 | 78.5 | 91.2 |
| Analog 2 | 12.3 | 15.8 |
| Analog 3 | 25.1 | 30.4 |
| Doxorubicin | 0.8 | 1.2 |
| (Hypothetical data. Doxorubicin is a standard chemotherapy drug.) |
Chapter 4: Tier 2 Screening - Anti-inflammatory Potential
Scientific Rationale: Inflammation is a key pathological process in numerous diseases. The arachidonic acid cascade, mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a major driver of inflammation through the production of prostaglandins and leukotrienes, respectively.[10] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes. However, selective COX-2 inhibition can lead to side effects by shunting substrate towards the LOX pathway.[11] Therefore, compounds that exhibit dual inhibition of both COX-2 and 5-LOX are considered highly promising candidates for safer and more effective anti-inflammatory agents.[10][11]
Selected Assays: In Vitro COX-2 and 5-LOX Enzyme Inhibition Assays These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified COX-2 and 5-LOX. They are typically performed using commercially available kits that rely on colorimetric or fluorescent readouts.[12]
General Experimental Protocol: Enzyme Inhibition Assays
-
Reagent Preparation:
-
Prepare all buffers, enzymes (e.g., human recombinant COX-2 or 5-LOX), substrates (arachidonic acid), and detection reagents according to the manufacturer's protocol (e.g., Abcam, Cayman Chemical).[12]
-
-
Compound Incubation:
-
In a 96-well plate suitable for the assay's detection method (e.g., black plate for fluorescence), add the assay buffer.
-
Add serial dilutions of the test compounds.
-
Add the enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Include positive controls (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) and a no-inhibitor control.[12]
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate (arachidonic acid).
-
Measure the signal (fluorescence or absorbance) over time using a microplate reader. The rate of signal generation is proportional to enzyme activity.
-
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
% Inhibition = [(Rate_no_inhibitor - Rate_test) / Rate_no_inhibitor] * 100
-
-
Determine IC50:
-
Plot the % Inhibition against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
-
| Compound ID | COX-2 Inhibition IC50 (µM) | 5-LOX Inhibition IC50 (µM) |
| Parent | >50 | >50 |
| Analog 2 | >50 | >50 |
| Analog 3 | 8.9 | 15.2 |
| Celecoxib | 0.04 | >100 |
| Zileuton | >100 | 0.5 |
| (Hypothetical data. Celecoxib and Zileuton are standard selective inhibitors.) |
Chapter 5: Data Interpretation and Future Directions
The culmination of this preliminary screening effort is the identification of "hit" compounds. A promising hit from this initial cascade might be a compound like Analog 3 from our hypothetical data, which demonstrates moderate activity across all three assays.
-
Hit Prioritization: Hits are prioritized based on potency (low MIC or IC50 values) and, where applicable, selectivity. For example, an analog with potent cytotoxicity against a cancer cell line but low activity against a non-cancerous cell line (not tested here, but a logical next step) would be a high-priority anticancer lead. A compound like Analog 3 with dual COX/LOX inhibitory activity would be a strong anti-inflammatory lead.
-
Structure-Activity Relationships (SAR): With data from a library of analogs, initial SAR can be established.[13][14] For example, if all active compounds contain a specific substituent at a particular position, this provides crucial information for designing the next generation of more potent molecules.
-
Next Steps: Promising hits must be validated through secondary screening. This includes:
-
Mechanism of Action Studies: To understand how the compound works (e.g., is it bactericidal or bacteriostatic? Does it induce apoptosis?).
-
Broader Profiling: Testing against a wider panel of bacterial strains or cancer cell lines.
-
In Vivo Models: Ultimately, the efficacy and safety of a lead compound must be tested in animal models of disease.
-
Conclusion
This guide outlines a logical, evidence-based strategy for the preliminary biological evaluation of this compound analogs. By employing a tiered approach that begins with broad screening for antimicrobial and cytotoxic activity and progresses to more specific mechanistic assays like enzyme inhibition, researchers can efficiently sift through a chemical library to identify compounds with therapeutic potential. The causality behind each protocol and the emphasis on robust data analysis are designed to ensure that the hits selected for further development have the highest probability of success in the long and arduous journey of drug discovery.
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The Versatile Scaffold: A Technical Guide to the Applications of 4-Amino-5-bromo-2-methoxybenzoic Acid in Medicinal Chemistry
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the applications of the multifaceted building block, 4-Amino-5-bromo-2-methoxybenzoic acid. This document provides a detailed exploration of its chemical properties, synthetic utility, and its significant role as a precursor to biologically active compounds, particularly in the realm of medicinal chemistry.
Introduction: Unveiling a Privileged Core Structure
This compound, with the molecular formula C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol , is a polysubstituted aromatic carboxylic acid.[1] Its structure is characterized by an anthranilic acid core, further functionalized with a bromine atom and a methoxy group. This unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (bromo, carboxylic acid) groups on the benzene ring imparts a distinct reactivity profile, making it a highly valuable intermediate in organic synthesis.
The strategic placement of these functional groups allows for a wide range of chemical transformations, positioning this molecule as a key starting material for the synthesis of diverse and complex molecular architectures. While its applications extend to materials science, its most profound impact is arguably within the field of drug discovery and medicinal chemistry, where it serves as a foundational scaffold for the development of novel therapeutic agents.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₃ | [1] |
| Molecular Weight | 246.06 g/mol | [1] |
| CAS Number | 35290-97-2 | [2] |
| Appearance | Off-white to pale yellow crystalline powder | - |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol. | - |
| SMILES | COc1cc(c(cc1C(=O)O)Br)N | [1] |
| InChI | InChI=1S/C8H8BrNO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) | [1] |
Note: Appearance and solubility are general properties and may vary slightly depending on the purity and crystalline form.
The Synthetic Keystone: Gateway to Heterocyclic Scaffolds
The true value of this compound lies in its role as a versatile precursor for the synthesis of various heterocyclic systems, most notably quinazolinones. Quinazolinone derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[3][4][5]
The presence of the ortho-amino carboxylic acid functionality in this compound makes it an ideal starting material for the construction of the quinazolinone ring system.
Synthesis of 7-Bromo-6-methoxy-2-substituted-quinazolin-4(3H)-ones
A primary application of this compound is in the synthesis of 7-bromo-6-methoxy-quinazolin-4(3H)-one derivatives. The general synthetic strategy involves a condensation reaction with an appropriate reagent to form the pyrimidine ring fused to the benzene ring.
Caption: General synthetic scheme for 2-substituted quinazolinones.
A robust and widely employed method for this transformation is the reaction of the anthranilic acid derivative with an aromatic aldehyde in the presence of a dehydrating agent like acetic anhydride. This reaction proceeds through an initial formation of an unstable 2-styryl-3,1-benzoxazin-4-one intermediate, which subsequently undergoes ammonolysis (in situ or with an external ammonia source) to yield the desired quinazolinone.
Detailed Experimental Protocol: Synthesis of 7-Bromo-6-methoxy-2-styrylquinazolin-4(3H)-one
This protocol provides a representative procedure for the synthesis of a 2-substituted quinazolinone derivative from this compound.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Acetic anhydride
-
Glacial acetic acid
-
Ammonium acetate
-
Ethanol
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of this compound (1 equivalent), the chosen aromatic aldehyde (1.2 equivalents), and acetic anhydride (3-5 equivalents) is prepared.
-
Reaction: The mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Intermediate Formation and Conversion: The initial phase of the reaction leads to the formation of the corresponding 2-styryl-3,1-benzoxazin-4-one. To convert this intermediate to the quinazolinone, ammonium acetate (5-10 equivalents) is added to the reaction mixture, and reflux is continued for an additional 2-4 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford the pure 7-bromo-6-methoxy-2-styrylquinazolin-4(3H)-one.
Rationale for Experimental Choices:
-
Acetic Anhydride: Serves as both a reactant and a dehydrating agent, facilitating the cyclization to form the benzoxazinone intermediate.
-
Aromatic Aldehyde: The choice of aldehyde determines the substituent at the 2-position of the quinazolinone ring, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
-
Ammonium Acetate: Acts as a source of ammonia for the conversion of the benzoxazinone intermediate to the more stable quinazolinone ring system.
Application in Drug Discovery: A Focus on Anticonvulsant Activity
The quinazolinone scaffold is a well-established pharmacophore in the development of central nervous system (CNS) active agents, particularly anticonvulsants.[3][4][6][7] The structural features of 7-bromo-6-methoxy-2-substituted-quinazolin-4(3H)-ones, derived from this compound, make them promising candidates for evaluation as novel anticonvulsant agents.
The presence of the bromo and methoxy groups on the benzene ring can significantly influence the lipophilicity, metabolic stability, and receptor binding affinity of the final compounds. The substituent at the 2-position provides a crucial point for modification to optimize the pharmacological profile.
Structure-Activity Relationship (SAR) Insights
While specific biological data for quinazolinones derived directly from this compound is not extensively reported in publicly available literature, SAR studies on analogous quinazolinone series provide valuable insights:
-
Substitution at the 2-position: The nature of the substituent at this position is critical for activity. Aromatic or heteroaromatic rings are often favored.
-
Substitution on the Benzene Ring: Halogen atoms, such as bromine, can enhance activity, potentially through increased lipophilicity or by participating in halogen bonding with the biological target. Methoxy groups can modulate solubility and metabolic pathways.
-
Substitution at the 3-position: The nitrogen at the 3-position can be further substituted to explore additional binding interactions and fine-tune the physicochemical properties of the molecule.
Caption: Key modification points on the quinazolinone scaffold.
Conclusion and Future Perspectives
This compound stands out as a strategically functionalized and highly valuable building block for synthetic and medicinal chemists. Its utility in the construction of privileged heterocyclic scaffolds, particularly quinazolinones, provides a direct and efficient route to compounds with significant potential for therapeutic applications. The continued exploration of new synthetic methodologies utilizing this versatile intermediate, coupled with the biological evaluation of its derivatives, will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles. This guide serves as a foundational resource to inspire and facilitate further research and development in this exciting area of medicinal chemistry.
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Molbank. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved January 10, 2026, from [Link]
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- 3. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives | MDPI [mdpi.com]
- 5. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journaljpri.com [journaljpri.com]
A Technical Guide to 4-Amino-5-bromo-2-methoxybenzoic Acid: Commercial Sourcing, Synthesis, and Applications in Pharmaceutical Research
This guide provides an in-depth technical overview of 4-Amino-5-bromo-2-methoxybenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its commercial availability, outline a detailed synthesis protocol, and discuss its significant applications, particularly in the synthesis of pharmacologically active molecules.
Introduction: A Versatile Scaffolding for Drug Discovery
This compound (CAS No. 35290-97-2) is a substituted aromatic carboxylic acid that has garnered significant interest in medicinal chemistry and process development.[1][2] Its unique arrangement of functional groups—an amine, a bromine atom, a methoxy group, and a carboxylic acid—on a benzene ring makes it a versatile precursor for a variety of chemical transformations. This multifaceted reactivity allows for the construction of complex molecular architectures, establishing it as a valuable building block in the synthesis of novel therapeutic agents. Its most well-documented role is as a key intermediate in the synthesis of Bromopride, a dopamine D2 receptor antagonist used as an antiemetic.[3][4][5][6]
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of commercial chemical suppliers. Researchers can source this compound in various purities and quantities, typically as a solid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 35290-97-2 | [1][2] |
| Molecular Formula | C8H8BrNO3 | [7] |
| Molecular Weight | 246.06 g/mol | [7] |
| Appearance | Off-white to white solid | N/A |
| Melting Point | Not explicitly available, but related compounds have melting points in the range of 150-210 °C | N/A |
| Solubility | Soluble in methanol | N/A |
| SMILES | COc1cc(c(cc1C(=O)O)Br)N | [7] |
| InChIKey | WHXLHIGUTBQVOF-UHFFFAOYSA-N | [7] |
Synthesis of this compound
While specific, detailed industrial synthesis routes for this compound are often proprietary, a robust laboratory-scale synthesis can be designed based on established organic chemistry principles, particularly the electrophilic bromination of an aromatic ring. The following protocol is a representative example, starting from the commercially available 4-amino-2-methoxybenzoic acid.
Proposed Synthesis Workflow
The synthesis involves the direct bromination of 4-amino-2-methoxybenzoic acid using a suitable brominating agent, such as N-Bromosuccinimide (NBS), in an appropriate solvent. The amino and methoxy groups are activating and ortho-, para-directing. Given the para-position to the amino group is blocked, and the ortho-position is sterically hindered by the methoxy group, bromination is expected to occur at the 5-position, which is ortho to the amino group and meta to the carboxylic acid.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-amino-2-methoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 4-amino-2-methoxybenzoic acid in a minimal amount of DMF.
-
Addition of Brominating Agent: To the stirred solution, add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise at room temperature. The reaction is typically exothermic, and the temperature should be monitored.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining DMF and succinimide byproduct.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Applications in Drug Discovery and Development
The strategic placement of reactive functional groups makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Synthesis of Bromopride
As previously mentioned, this compound is a key precursor to Bromopride. Bromopride acts as a dopamine D2 receptor antagonist with prokinetic properties, making it an effective antiemetic.[3][4][5][6] The synthesis involves the amidation of the carboxylic acid group of this compound with N,N-diethylethylenediamine.
Role in Kinase Inhibitor Scaffolding
While direct utilization in a marketed kinase inhibitor is not prominently documented, the structural motifs within this compound are highly relevant to the design of kinase inhibitors. The brominated aromatic core is a common feature in many small molecule kinase inhibitors.[8][9] The bromine atom can serve as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity and modulate the compound's interaction with the kinase active site. The amino and carboxylic acid groups provide points for derivatization to improve potency, selectivity, and pharmacokinetic properties. For example, derivatives of structurally similar 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been investigated as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer.[10]
Signaling Pathway Context: The Role of Downstream Products
The therapeutic effects of drugs synthesized from this compound, such as Bromopride, are achieved through the modulation of specific signaling pathways. Bromopride's antiemetic and prokinetic effects are primarily due to its antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain and in the gastrointestinal tract.[3][4][5][6][11]
Caption: Mechanism of action of Bromopride, a downstream product of the title compound.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for its analysis.
Table 2: Representative HPLC Method for this compound
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid gradient |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) |
| Flow Rate | 1.0 mL/min |
| Notes | For Mass Spectrometry (MS) compatible methods, phosphoric acid should be replaced with formic acid.[1] |
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. Generally, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a commercially available and highly versatile chemical intermediate with significant applications in pharmaceutical research and development. Its utility as a precursor to the antiemetic drug Bromopride and its potential as a scaffold for the synthesis of modern therapeutics like kinase inhibitors underscore its importance. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to effectively utilize this compound in their drug discovery endeavors.
References
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What is the mechanism of Bromopride? - Patsnap Synapse. (URL: [Link])
-
Advantages and Disadvantages of Bromopride - PharmiWeb.com. (URL: [Link])
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What is Bromopride used for? - Patsnap Synapse. (URL: [Link])
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Bromopride-impurities - Pharmaffiliates. (URL: [Link])
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This compound - gsrs. (URL: [Link])
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Bromopride - chemeurope.com. (URL: [Link])
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google P
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Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC - NIH. (URL: [Link])
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This compound - SIELC Technologies. (URL: [Link])
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Bromopride | C14H22BrN3O2 | CID 2446 - PubChem - NIH. (URL: [Link])
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Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile - MDPI. (URL: [Link])
-
Compounds from Natural Sources as Protein Kinase Inhibitors - PMC - PubMed Central. (URL: [Link])
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Methodological & Application
Synthesis of 4-Amino-5-bromo-2-methoxybenzoic acid protocol
An Application Note and Detailed Protocol for the Synthesis of 4-Amino-5-bromo-2-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and regioselective bromination of the commercially available starting material, 4-amino-2-methoxybenzoic acid, utilizing N-Bromosuccinimide (NBS). This method is presented as a reliable procedure for obtaining the target compound with high purity. The narrative explains the chemical principles underpinning the synthetic strategy, ensuring that researchers can not only replicate the procedure but also adapt it as necessary.
Introduction
This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring amino, bromo, and methoxy functional groups, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The strategic placement of these functional groups allows for a variety of subsequent chemical modifications, such as cross-coupling reactions at the bromine site or amide bond formation at the carboxylic acid and amino groups.
The synthesis of this compound is predicated on the principles of electrophilic aromatic substitution. The starting material, 4-amino-2-methoxybenzoic acid, possesses two strong activating groups: the amino (-NH₂) and methoxy (-OCH₃) groups. These are ortho, para-directing, meaning they activate the positions ortho and para to themselves towards electrophilic attack. In this specific substrate, the position para to the strongly activating amino group (C5) is the most nucleophilic and sterically accessible, making it the prime target for regioselective bromination. N-Bromosuccinimide (NBS) is a mild and selective brominating agent, ideal for this transformation as it minimizes the formation of over-brominated byproducts often seen with harsher reagents like elemental bromine.[1][2]
Synthetic Workflow
The synthesis of this compound is achieved through the regioselective bromination of 4-amino-2-methoxybenzoic acid.
Figure 1: Overall workflow for the synthesis of this compound.
Materials and Reagents
A summary of the necessary materials and reagents is provided in the table below. All reagents should be of high purity (≥98%) unless otherwise specified.
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Example |
| 4-Amino-2-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | 2486-80-8 | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Sigma-Aldrich |
| Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 68-12-2 | Sigma-Aldrich |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Sigma-Aldrich |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Sigma-Aldrich |
Experimental Protocol
This protocol is adapted from analogous procedures for the halogenation of activated aromatic systems.[3]
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-methoxybenzoic acid (1.0 eq, e.g., 5.0 g, 29.9 mmol) in anhydrous dimethylformamide (DMF) (e.g., 100 mL).
-
Stir the solution at room temperature until all the solid has dissolved.
-
Protect the reaction from light by wrapping the flask in aluminum foil, as NBS is light-sensitive.
Step 2: Bromination
-
To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 eq, e.g., 5.59 g, 31.4 mmol) portion-wise over 15-20 minutes. The addition of NBS in portions helps to control any potential exotherm.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl Acetate:Hexanes). The product spot should be more nonpolar than the starting material.
Step 3: Work-up and Isolation
-
Once the reaction is complete, pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water.
-
A precipitate of the crude product should form. Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of deionized water to remove residual DMF and succinimide.
-
Air-dry the crude product on the filter for at least one hour.
Step 4: Purification
-
The crude solid can be purified by recrystallization. A solvent system such as ethanol/water or ethyl acetate/hexanes is recommended.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool to room temperature, and then place it in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Characterization
The final product, this compound, should be a solid.
-
Molecular Formula : C₈H₈BrNO₃[4]
-
Molecular Weight : 246.06 g/mol [4]
-
Appearance : Off-white to pale brown solid.
-
Purity Analysis : The purity of the final compound can be assessed using High-Performance Liquid Chromatography (HPLC). A reverse-phase method with a mobile phase of acetonitrile and water with a small amount of formic or phosphoric acid is suitable.[5] Further characterization can be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
Safety and Handling Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
4-Amino-2-methoxybenzoic acid : May cause skin, eye, and respiratory irritation.
-
N-Bromosuccinimide (NBS) : A lachrymator and an irritant. It is also an oxidizing agent. Avoid contact with skin and eyes. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dimethylformamide (DMF) : A skin and eye irritant. It is also a suspected teratogen. Handle with extreme care and avoid inhalation of vapors.
All waste materials should be disposed of in accordance with local environmental regulations.
References
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem.
- 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook.
- Bromination - Common Conditions - Common Organic Chemistry.
- (PDF) ChemInform Abstract: Solid State Nuclear Bromination with N‐Bromosuccinimide. Part 1. Experimental and Theoretical Studies on Some Substituted Aniline, Phenol, and Nitro Aromatic Compounds.
- N-Bromosuccinimide - Wikipedia.
- 4-Amino-2-[(3-bromophenyl)methoxy]benzoic acid - PubChem.
- 4-Amino-2-methoxybenzoic acid - Chem-Impex.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- 4-Bromo-2-(4-methoxybenzamido)benzoic acid - 1183377-47-0 - Vulcanchem.
- Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | P
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- 4-Amino-2-methoxybenzoic acid 97 2486-80-8 - Sigma-Aldrich.
- This compound - gsrs.
- 35290-97-2|this compound|BLD Pharm.
- This compound - SIELC Technologies.
- N-Bromosuccinimide (NBS) - Organic Chemistry Portal.
- 2-Amino-3-bromo-4-methoxybenzoic acid | 1180497-47-5 | FXB49747 - Biosynth.
- 4-Amino-2-methoxybenzoic Acid, min 98%, 100 grams.
- 2-Amino-4-bromo-5-methoxybenzoic Acid|CAS 1623120-79-5 - Benchchem.
- Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide - Benchchem.
- 4-Amino-2-methoxybenzoic acid - UB.
- A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isol
- This compound - - Sigma-Aldrich.
- This compound (Cas 35290-97-2) - Parchem.
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Amino-5-bromo-2-methoxybenzoic acid
Introduction: The Quinazoline Scaffold in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies by selectively targeting and inhibiting the function of specific kinases.[2]
The quinazoline core is a privileged scaffold in the design of kinase inhibitors. Its rigid, bicyclic structure provides a robust framework for the precise spatial orientation of substituents that can engage in key interactions within the ATP-binding pocket of kinases.[2] This application note provides a detailed, step-by-step guide for the synthesis of a potent kinase inhibitor scaffold starting from the readily available building block, 4-Amino-5-bromo-2-methoxybenzoic acid. The synthetic strategy involves a three-step sequence: (1) formation of a quinazolinone ring via the Niementowski reaction, (2) chlorination to activate the 4-position, and (3) nucleophilic aromatic substitution to introduce a desired side chain, yielding the final kinase inhibitor.
Synthetic Strategy Overview
The overall synthetic workflow is depicted below. This multi-step synthesis is designed to be robust and adaptable, allowing for the generation of a library of kinase inhibitors for structure-activity relationship (SAR) studies.
Caption: Overall synthetic workflow for the preparation of kinase inhibitors.
Part 1: Synthesis of 6-Bromo-7-methoxy-quinazolin-4(3H)-one
The initial step involves the cyclization of this compound with formamide, a classic example of the Niementowski reaction, to form the core quinazolinone scaffold.
Protocol 1: Niementowski Quinazolinone Synthesis
Materials:
-
This compound
-
Formamide
-
High-boiling point solvent (e.g., Dowtherm A or mineral oil) for oil bath
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring apparatus and heating mantle with temperature control
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and formamide (10-20 eq).
-
Heat the reaction mixture to 180-190 °C with stirring in an oil bath.
-
Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess formamide.
-
Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Causality of Experimental Choices:
-
Excess Formamide: Formamide serves as both a reactant and a solvent in this reaction. A large excess is used to ensure the reaction goes to completion and to maintain a stirrable reaction mixture at high temperatures.
-
High Temperature: The Niementowski reaction requires significant thermal energy to drive the cyclization and dehydration steps. The temperature is carefully controlled to prevent decomposition of the starting material and product.
Part 2: Synthesis of the Key Intermediate: 6-Bromo-4-chloro-7-methoxyquinazoline
The hydroxyl group at the 4-position of the quinazolinone is a poor leaving group. To facilitate the subsequent nucleophilic aromatic substitution, it is converted to a chloro group, which is an excellent leaving group.
Protocol 2: Chlorination of the Quinazolinone
Materials:
-
6-Bromo-7-methoxy-quinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or another suitable inert solvent
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of 6-bromo-7-methoxy-quinazolin-4(3H)-one (1.0 eq) in toluene, add a catalytic amount of DMF.
-
Carefully add phosphorus oxychloride (3-5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Phosphorus Oxychloride: POCl₃ is a powerful chlorinating agent commonly used to convert hydroxyl groups on heterocyclic rings to chloro groups.
-
Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with POCl₃, which is a more reactive electrophile and facilitates the chlorination.
Part 3: Synthesis of the Final Kinase Inhibitor
The final step involves the nucleophilic aromatic substitution of the 4-chloro group with a desired amine. This step is highly versatile and allows for the introduction of a wide variety of side chains to explore the structure-activity relationship. The following protocol is adapted from a patented synthesis of a potent kinase inhibitor.[3]
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
6-Bromo-4-chloro-7-methoxyquinazoline
-
Substituted aniline (e.g., 3-ethynylaniline)
-
Isopropanol or other suitable polar aprotic solvent
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
Procedure:
-
In a reaction vessel, dissolve 6-bromo-4-chloro-7-methoxyquinazoline (1.0 eq) and the substituted aniline (1.1 eq) in isopropanol.
-
Add DIPEA (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold isopropanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Causality of Experimental Choices:
-
Substituted Aniline: The choice of the substituted aniline is critical for the biological activity of the final compound. The nature and position of the substituents will determine the interactions with the target kinase.
-
Non-nucleophilic Base: DIPEA is used to neutralize the HCl that is generated during the reaction without competing with the aniline as a nucleophile.
Data Presentation
The following table summarizes the expected products and their key characteristics at each step of the synthesis.
| Step | Starting Material | Product | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | This compound | 6-Bromo-7-methoxy-quinazolin-4(3H)-one | C₉H₇BrN₂O₂ | 255.07 |
| 2 | 6-Bromo-7-methoxy-quinazolin-4(3H)-one | 6-Bromo-4-chloro-7-methoxyquinazoline | C₉H₆BrClN₂O | 273.52 |
| 3 | 6-Bromo-4-chloro-7-methoxyquinazoline | Example Kinase Inhibitor | C₁₇H₁₂BrClN₄O | 403.66 |
Visualization of the Synthetic Pathway
Caption: Detailed three-step synthesis of a kinase inhibitor.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a versatile kinase inhibitor scaffold from this compound. The described three-step synthesis is a reliable and adaptable method for accessing a variety of quinazoline-based kinase inhibitors. By modifying the aniline component in the final SNAr step, researchers can generate a library of compounds for screening and lead optimization in drug discovery programs targeting various kinases. The provided protocols are designed to be a valuable resource for medicinal chemists and drug development professionals.
References
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Amino-5-bromo-2-methoxybenzoic acid
Introduction: Synthesizing Biaryl Scaffolds of Pharmaceutical Importance
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, is indispensable in the synthesis of complex biaryl and heteroaryl structures that form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of 4-Amino-5-bromo-2-methoxybenzoic acid. This particular substrate is a valuable building block, as the resulting 4-amino-2-methoxy-5-arylbenzoic acid scaffold is a key structural motif in a variety of pharmacologically active molecules. The presence of three distinct functional groups—an activating amino group, a potentially coordinating methoxy group, and a deactivating carboxyl group—presents unique challenges and opportunities in catalyst selection and reaction optimization to achieve high yields and selectivity.[1]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle centered on a palladium catalyst. A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization.[3]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. The reactivity of the C-Br bond is a critical factor in this step.
-
Transmetalation: Following the oxidative addition, and in the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium complex, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. It is important to note that optimization may be necessary for different boronic acid coupling partners.
Materials and Reagents
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%) with a suitable ligand like SPhos (4-6 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents), finely powdered and dried.
-
Solvent: A degassed mixture of 1,4-Dioxane and Water (typically 4:1 v/v) or Toluene and Water.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates and appropriate eluent
-
Silica gel for column chromatography
Reaction Setup and Procedure
The following workflow outlines the key steps from reaction setup to product purification.
Sources
Purification techniques for 4-Amino-5-bromo-2-methoxybenzoic acid
An Application Guide for the Purification of 4-Amino-5-bromo-2-methoxybenzoic Acid
Introduction
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of various pharmaceutical agents and is also identified as an impurity in drugs like bromopride, an antiemetic.[1] Given its role, achieving high purity of this compound is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredients (APIs).
This document provides a comprehensive guide for researchers, scientists, and process chemists on the robust purification techniques for this compound. Moving beyond simple procedural lists, this guide delves into the chemical principles behind each method, offering a framework for rational decision-making and troubleshooting in the laboratory. We will explore purification strategies ranging from classical chemical methods to modern chromatographic techniques, ensuring a versatile and scalable approach to obtaining this compound in a highly purified state.
Compound Profile & Physicochemical Properties
A thorough understanding of the molecule's properties is the foundation of any successful purification strategy.
-
Appearance: Typically a white to off-white or slightly yellow crystalline solid.[4]
-
Structure:
Source: PubChem CID 618706 [2] The key to its purification lies in its functional groups: a carboxylic acid (-COOH), an aromatic amine (-NH₂), and a bromo substituent. This combination makes the molecule's solubility highly dependent on pH. The carboxylic acid is acidic, while the amino group is weakly basic, rendering the molecule amphoteric.
Anticipating Impurities: A Synthesis-Based Approach
Effective purification begins with understanding the potential impurities. The synthesis of substituted benzoic acids often involves steps like bromination, methylation, and hydrolysis. [5][6][7]Consequently, crude this compound may contain:
-
Starting Materials: Unreacted precursors such as 4-amino-2-methoxybenzoic acid.
-
Isomeric Impurities: Incorrectly substituted isomers formed during the bromination step.
-
Over/Under-brominated Species: Molecules with two bromine atoms or none.
-
Reaction Byproducts: Compounds like succinimide if N-bromosuccinimide (NBS) is used as the brominating agent. [8]* Inorganic Salts: Residual salts from pH adjustments and work-up procedures.
Core Purification Strategies
We will focus on three primary techniques, each leveraging different chemical or physical properties to achieve separation.
Acid-Base Extraction: Exploiting pH-Dependent Solubility
Causality and Mechanism: This is the most powerful and scalable initial purification step. The strategy leverages the acidic nature of the carboxylic acid group. [9]By treating an organic solution of the crude material with a mild aqueous base (e.g., sodium bicarbonate), the acidic target compound is deprotonated to form its sodium salt. This salt is ionic and thus highly soluble in the aqueous phase, while neutral organic impurities (like starting materials without the acid group or non-acidic byproducts) remain in the organic layer. [10][11]The layers are then separated, and the aqueous phase is re-acidified to precipitate the pure carboxylic acid. [11][12] A weak base like sodium bicarbonate is specifically chosen because it is strong enough to deprotonate the carboxylic acid but generally not strong enough to deprotonate less acidic phenolic impurities, offering an additional layer of selectivity. [13]
Caption: Workflow for purification via acid-base extraction.
Recrystallization: Refining Purity Through Solid-State Lattice Formation
Causality and Mechanism: Recrystallization is a technique used to purify solid compounds based on differences in their solubility. [14]The ideal solvent will dissolve the target compound and its impurities at an elevated temperature but will become a poor solvent for the target compound as the solution cools. The impurities, being present in a much lower concentration, will remain in the solution (the "mother liquor") while the target compound crystallizes out, forming a more ordered and purer crystal lattice. [15] Solvent Selection is Critical: The choice of solvent is the most important variable. For a molecule with polar functional groups like this compound, polar protic solvents are often a good starting point.
| Solvent System | Rationale |
|---|---|
| Ethanol/Water | A highly effective mixed-solvent system. The compound is soluble in hot ethanol and insoluble in water. Adding water to a hot ethanolic solution acts as an "anti-solvent," reducing the overall solubility and promoting crystallization upon cooling. [15] |
| Methanol | Similar to ethanol, can be effective but may require careful control of cooling to prevent rapid precipitation. |
| Acetic Acid | Can be used for aromatic carboxylic acids, but its high boiling point and corrosiveness make it less convenient. |
Caption: The general workflow for purification by recrystallization.
High-Performance Liquid Chromatography (HPLC): For Ultimate Purity
Causality and Mechanism: When exceptionally high purity is required, or for separating very similar impurities like isomers, preparative HPLC is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (a solid support in a column) and a mobile phase (a liquid solvent). For this compound, a reverse-phase (RP) method is effective, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. [16][17]More polar compounds will elute faster, while less polar compounds will be retained longer by the column.
This method is scalable from analytical (for purity testing) to preparative (for isolation of materials). [16][17]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (50 mL) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Add another portion of saturated NaHCO₃ solution (20 mL) to the organic layer, shake, and combine the aqueous layer with the first extract. This ensures complete recovery of the product.
-
Back-wash: Wash the combined aqueous layers with a small amount of ethyl acetate (15 mL) to remove any trapped neutral impurities. Discard the organic wash.
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with pH paper). A white precipitate of the purified product will form. [10]7. Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude or post-extraction solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a spatula-tip of activated charcoal. Swirl and keep the solution hot for a few minutes. [14]3. Hot Filtration (Optional): If charcoal was used, or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Re-heat the clear filtrate to boiling. Slowly add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. [15]6. Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to rinse away the mother liquor.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Analytical HPLC for Purity Assessment
This protocol is for verifying the purity of the final product.
-
Column: Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). [16]* Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier. For example:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL
The use of formic acid makes the method compatible with mass spectrometry (MS) for impurity identification. [16][17]
Troubleshooting Common Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Oiling Out During Recrystallization | The compound's melting point is lower than the boiling point of the solvent; solution is supersaturated; cooling is too rapid. | Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. [14] |
| Low Recovery Yield | Too much solvent was used; premature crystallization during hot filtration; incomplete precipitation. | Use the minimum amount of hot solvent; ensure filtration apparatus is pre-heated; ensure thorough cooling in an ice bath. [14] |
| Product Still Colored | Colored impurities are co-crystallizing with the product. | Use a small amount of activated charcoal during recrystallization and perform a hot filtration step. [15] |
| No Crystals Form | Solution is too dilute (too much solvent) or supersaturated but lacking nucleation sites. | Gently boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod or add a seed crystal. [14] |
Conclusion
The purification of this compound is readily achievable through a logical, multi-step approach. For bulk purification and removal of non-acidic impurities, acid-base extraction is an exceptionally effective and scalable first step. For achieving high crystalline purity and removing closely related impurities, a subsequent recrystallization from a suitable solvent system like ethanol/water is highly recommended. The combination of these two classical techniques will, in most cases, yield a product of sufficient purity for demanding applications in drug discovery and development. Finally, the purity should be verified using a robust analytical method such as reverse-phase HPLC .
References
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-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 618706, this compound. Retrieved from PubChem. [Link]
- University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from University of Colorado Boulder website.
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-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from Wikipedia. [Link]
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- BLD Pharm. (n.d.). This compound.
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). Synthesis of 4-Methoxymethylbenzoic Acid.
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.).
- ChemBK. (2024). 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester.
- BenchChem. (n.d.). 4-Methoxybenzoic acid recrystallization solvent selection and issues.
- Pharmaffiliates. (n.d.). CAS No : 35290-97-2 | Product Name : 4-Amino-5-bromo-2-methoxybenzenecarboxylic Acid.
- Sigma-Aldrich. (n.d.). This compound.
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.).
- Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key.
- Cenmed Enterprises. (n.d.). 2-Amino-5-bromo-4-methoxybenzoic acid.
-
ResearchGate. (n.d.). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin. Retrieved from ResearchGate. [Link]
- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- BenchChem. (n.d.). Technical Support Center: High-Purity Recrystallization of 4-Bromo-2-methoxyphenol.
- International Union of Crystallography. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid.
-
Royal Society of Chemistry. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. Retrieved from RSC Publishing. [Link]
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Application Note: Structural Elucidation of 4-Amino-5-bromo-2-methoxybenzoic Acid using ¹H and ¹³C NMR Spectroscopy
Introduction: The Importance of Structural Verification
4-Amino-5-bromo-2-methoxybenzoic acid is a substituted aromatic compound with potential applications in pharmaceutical synthesis and materials science. Accurate and unambiguous structural characterization is a critical prerequisite for any further research or development involving this molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the definitive structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the analytical characterization of this compound, with a focus on the principles and practical application of ¹H and ¹³C NMR spectroscopy.
Core Principles of NMR for Structural Analysis
NMR spectroscopy relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency at which this occurs (the chemical shift, δ) is highly sensitive to the local electronic environment of the nucleus.
For this compound, the distinct electronic environments of the aromatic protons, the methoxy protons, the amine protons, and the carboxylic acid proton will result in a unique ¹H NMR spectrum. Similarly, each carbon atom in the molecule will produce a distinct signal in the ¹³C NMR spectrum. The analysis of chemical shifts, signal integrations (for ¹H NMR), and spin-spin coupling patterns provides a detailed map of the molecular structure.
Experimental Protocol: From Sample to Spectrum
A robust and reliable NMR spectrum is contingent upon meticulous sample preparation and appropriate data acquisition parameters.
Part 1: Sample Preparation
The goal of sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.[1]
Materials:
-
This compound (Molecular Weight: 246.06 g/mol )[2]
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
High-quality 5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Internal standard (e.g., Tetramethylsilane - TMS)
Protocol:
-
Analyte Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, and 50-75 mg for ¹³C NMR, into a clean, dry vial.[3][4]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is often a good choice for benzoic acid derivatives due to its ability to dissolve polar compounds and exchange with the acidic proton). Ensure complete dissolution; gentle vortexing or sonication may be applied. The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's signals.[5]
-
Internal Standard: Add a small amount of an internal standard, such as TMS (δ = 0.00 ppm), to the solution. This provides a reference point for the chemical shift scale.[3]
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, unscratched 5 mm NMR tube.[4][5] The sample height in the tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe.[4]
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Insoluble particles can degrade the quality of the NMR spectrum by interfering with the magnetic field homogeneity.[1][3]
-
Labeling: Clearly label the NMR tube with the sample identification.[6]
Part 2: NMR Data Acquisition
The following are general parameters for a standard high-field NMR spectrometer (e.g., 400 or 500 MHz). Optimization may be required based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 30-45° | A smaller pulse angle allows for a shorter relaxation delay, increasing the number of scans per unit time. |
| Spectral Width | 0-15 ppm | This range encompasses the expected chemical shifts for all proton types in the molecule. |
| Acquisition Time | 2-4 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay | 1-2 seconds | Ensures the nuclei have returned to equilibrium before the next pulse. |
| Number of Scans | 16-64 | Signal-to-noise ratio improves with the square root of the number of scans. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 30-45° | Similar to ¹H NMR, this allows for a shorter relaxation delay. |
| Spectral Width | 0-200 ppm | This covers the typical range for carbon chemical shifts in organic molecules. |
| Acquisition Time | 1-2 seconds | Adequate for good resolution in ¹³C NMR. |
| Relaxation Delay | 2-5 seconds | Carbon nuclei have longer relaxation times than protons. |
| Number of Scans | 1024 or more | Due to the low natural abundance of ¹³C, more scans are needed to achieve a good signal-to-noise ratio. |
| Decoupling | Proton Broadband Decoupling | This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. |
Part 3: Data Processing
Raw NMR data, known as the Free Induction Decay (FID), is a time-domain signal that must be mathematically processed to generate the frequency-domain spectrum.[7][8]
Standard Processing Steps:
-
Fourier Transform (FT): Converts the FID from the time domain to the frequency domain.[9][10]
-
Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the absorptive mode (pointing upwards).[9][10]
-
Baseline Correction: Corrects for any distortions in the baseline of the spectrum.[9][10]
-
Referencing: Calibrates the chemical shift axis using the signal from the internal standard (TMS at 0.00 ppm).
-
Integration (¹H NMR): The area under each peak in the ¹H NMR spectrum is proportional to the number of protons it represents.
Data Interpretation and Analysis (Predicted)
Predicted ¹H NMR Spectrum
The structure of this compound suggests the presence of two aromatic protons, a methoxy group, an amine group, and a carboxylic acid proton.
-
Aromatic Protons (H-3 and H-6): These two protons are in different chemical environments and are expected to appear as singlets in the aromatic region (typically 6.5-8.0 ppm for aromatic protons).[12] The electron-donating amino and methoxy groups will shield these protons, shifting them upfield, while the electron-withdrawing carboxylic acid group and the bromine atom will have a deshielding effect.
-
Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, typically in the range of 3.7-4.0 ppm.
-
Amine Protons (-NH₂): These protons will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
-
Carboxylic Acid Proton (-COOH): This is a highly deshielded proton and will appear as a broad singlet at a downfield chemical shift, often above 10 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | 7.25 | Singlet | 1H |
| H-6 | 7.85 | Singlet | 1H |
| -OCH₃ | 3.88 | Singlet | 3H |
| -NH₂ | 5.50 (broad) | Singlet | 2H |
| -COOH | 12.50 (broad) | Singlet | 1H |
Predicted ¹³C NMR Spectrum
The molecule has eight unique carbon atoms, and therefore, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. Aromatic carbons typically resonate in the 120-150 ppm range.[2]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 118.2 |
| C-2 | 158.5 |
| C-3 | 115.1 |
| C-4 | 145.3 |
| C-5 | 108.9 |
| C-6 | 134.7 |
| -C=O | 168.4 |
| -OCH₃ | 56.2 |
Experimental Workflow Visualization
The following diagram illustrates the key stages in the NMR characterization of this compound.
Caption: NMR analysis workflow.
Conclusion
This application note outlines a comprehensive protocol for the analytical characterization of this compound using ¹H and ¹³C NMR spectroscopy. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra. The provided predicted spectral data serves as a valuable reference for the interpretation of experimental results, enabling confident structural verification of this important chemical entity. The principles and methodologies described herein are broadly applicable to the structural elucidation of a wide range of organic molecules.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
NMR Data Processing. [Link]
-
Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. [Link]
-
The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. [Link]
-
Department of Chemistry and Biochemistry. NMR Sample Requirements and Preparation. [Link]
-
NMR Spectroscopy. NMR Sample Preparation. [Link]
-
Gearheart, J. A. (2006). Analysis of NMR spectra using digital signal processing techniques. University of Louisville. [Link]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
ResearchGate. NMR Data Processing. [Link]
-
PubChem. This compound. [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
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- 12. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Quantitative Analysis of 4-Amino-5-bromo-2-methoxybenzoic Acid in Human Plasma using LC-MS/MS
Abstract
This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Amino-5-bromo-2-methoxybenzoic acid in human plasma. The protocol encompasses a streamlined solid-phase extraction (SPE) procedure for sample cleanup, optimized chromatographic conditions for efficient separation, and meticulously defined mass spectrometric parameters for selective and sensitive detection. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations containing this compound.
Introduction
This compound is a substituted aromatic carboxylic acid.[1][2] As an impurity of the antiemetic drug bromopride, its accurate quantification in biological matrices is crucial for safety and metabolic studies.[3] The structural complexity, including a halogen atom, an amine group, and a carboxylic acid moiety, necessitates a highly selective and sensitive analytical technique. LC-MS/MS offers the requisite specificity and sensitivity for such analyses, particularly in complex biological fluids like plasma.
This document provides a comprehensive protocol, from sample preparation to data acquisition, grounded in established principles of bioanalytical method development. The rationale behind each step is explained to empower the user to not only replicate the method but also adapt it to their specific laboratory instrumentation and requirements.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Formula | C₈H₈BrNO₃ | [1][2] |
| Molecular Weight | 246.06 g/mol | [1][2] |
| Monoisotopic Mass | 244.96876 Da | [2] |
| Structure | Aromatic carboxylic acid with amino, bromo, and methoxy substituents. | [1][2] |
| Predicted Ionization | The presence of a carboxylic acid group (pKa ~4-5) and an amino group (pKa ~3-4) suggests that the molecule can be ionized in both positive and negative modes. Electrospray ionization (ESI) is a suitable technique.[1] |
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): A structurally similar and stable isotopically labeled analog is recommended. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., 4-Amino-5-chloro-2-methoxybenzoic acid).
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%, LC-MS grade)
-
Ammonium hydroxide (ACS grade)
-
Solid-Phase Extraction (SPE) cartridges: Mixed-mode cation exchange or polymeric reversed-phase cartridges are suitable for extracting acidic drugs from plasma.[4][5]
Sample Preparation: Solid-Phase Extraction (SPE)
The objective of sample preparation is to remove endogenous plasma components like proteins and phospholipids that can interfere with the analysis and cause ion suppression.[4] A well-designed SPE protocol ensures high recovery of the analyte and a clean extract.[4][5]
Protocol:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex mix the plasma samples to ensure homogeneity.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 1% formic acid in water.
-
Vortex for 30 seconds. Acidification ensures the carboxylic acid group is protonated, which can enhance retention on reversed-phase sorbents.[4]
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
A second wash with a non-polar solvent like hexane can be included if non-polar interferences are a concern.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent will deprotonate the carboxylic acid, facilitating its release from the sorbent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Diagram of the Solid-Phase Extraction Workflow:
Caption: Workflow for the solid-phase extraction of this compound from plasma.
LC-MS/MS Method
The chromatographic separation is designed to resolve the analyte from endogenous matrix components, while the mass spectrometric detection provides the necessary selectivity and sensitivity.
Liquid Chromatography Parameters:
| Parameter | Recommended Value | Rationale |
| Column | C18, 2.1 x 100 mm, 2.7 µm particle size | A C18 column provides good retention for moderately polar compounds like the analyte.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte for positive ion mode ESI.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Gradient | See table below | A gradient elution ensures efficient separation and sharp peak shapes. |
| Flow Rate | 0.4 mL/min | A moderate flow rate is suitable for 2.1 mm ID columns.[6] |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
Gradient Elution Profile:
| Time (min) | %A | %B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 90 | 10 |
| 8.0 | 90 | 10 |
Mass Spectrometry Parameters:
Electrospray ionization in the positive ion mode (ESI+) is recommended due to the presence of the basic amino group.
| Parameter | Recommended Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amino group is readily protonated. |
| Ion Spray Voltage | 5500 V | A typical voltage for efficient ionization.[8] |
| Source Temperature | 550°C | Aids in desolvation of the mobile phase.[8] |
| Curtain Gas | 30 psi | Prevents solvent droplets from entering the mass analyzer. |
| Nebulizer Gas (Gas 1) | 50 psi | Assists in the formation of a fine spray.[8] |
| Heater Gas (Gas 2) | 50 psi | Promotes desolvation.[8] |
| Collision Gas | Nitrogen | Used for collision-induced dissociation in the collision cell. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
MRM Transitions and Fragmentation
The selection of appropriate precursor and product ions is critical for the specificity of the MRM method. Due to the presence of bromine, the isotopic pattern of the precursor ion should show two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Proposed Fragmentation Pathway and MRM Transitions:
The protonated molecule [M+H]⁺ is selected as the precursor ion. Collision-induced dissociation (CID) is expected to result in several characteristic fragment ions.
-
Precursor Ion ([M+H]⁺): m/z 246.0 (containing ⁷⁹Br) and 248.0 (containing ⁸¹Br)
-
Proposed Product Ions:
-
Loss of H₂O (m/z 228.0/230.0): A common fragmentation pathway for molecules with a carboxylic acid group.
-
Loss of CO₂ (m/z 202.0/204.0): Decarboxylation is a characteristic fragmentation of benzoic acids.
-
Loss of COOH (m/z 201.0/203.0): Cleavage of the carboxylic acid group.
-
Recommended MRM Transitions for Quantification and Confirmation:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| This compound | 246.0 | 202.0 | Quantifier |
| This compound | 246.0 | 228.0 | Qualifier |
Sources
- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling the relative response factor of small molecules in positive electrospray ionization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06695B [pubs.rsc.org]
- 8. agilent.com [agilent.com]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 4-Amino-5-bromo-2-methoxybenzoic acid
Abstract
This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 4-Amino-5-bromo-2-methoxybenzoic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, making its purity profile a critical quality attribute. The described method is designed to be stability-indicating, capable of separating the main component from its potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the chromatographic conditions, method validation protocol as per ICH Q2(R1) guidelines, and practical insights into the experimental choices.
Introduction: The Rationale for a Robust Purity Method
This compound is a substituted aromatic carboxylic acid and a crucial building block in organic synthesis. Its purity is paramount as impurities can carry over to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Therefore, a reliable and validated analytical method is essential to ensure the quality of this starting material.
This application note addresses the need for a well-characterized HPLC method by providing a complete protocol for purity determination. The choice of a reverse-phase HPLC method is based on its versatility and suitability for separating a wide range of aromatic compounds. The inclusion of a photodiode array (PDA) detector allows for comprehensive peak purity analysis, ensuring that the main analyte peak is not masking any co-eluting impurities.[1][2][3]
Chromatographic Method Development: A Scientifically Sound Approach
The development of this HPLC method was guided by the physicochemical properties of this compound and the principles of reverse-phase chromatography.
Chemical Structure of the Analyte
Caption: Chemical Structure of this compound.
Recommended Chromatographic Conditions
The following conditions were optimized to achieve a good resolution between the main peak and potential impurities, with a reasonable analysis time.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and PDA detector |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (for quantification), with PDA scanning from 200-400 nm for peak purity analysis |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A : Mobile Phase B (80:20 v/v) |
Rationale for Method Parameter Selection
-
Column: A C18 column is the standard choice for reverse-phase chromatography, offering excellent retention and selectivity for a wide range of non-polar and moderately polar compounds like the target analyte. The chosen dimensions and particle size provide a good balance between efficiency and backpressure.
-
Mobile Phase: The use of acetonitrile as the organic modifier provides good peak shape and lower viscosity compared to methanol. Phosphoric acid is added to the aqueous phase to control the pH and suppress the ionization of the carboxylic acid group of the analyte, leading to better retention and symmetrical peak shape.[4]
-
Gradient Elution: A gradient elution is employed to ensure the elution of any potential impurities with a wider range of polarities, which might not be eluted in an isocratic run. This is crucial for a stability-indicating method.
-
Detection: A PDA detector is highly recommended.[1][2][3] It not only allows for the selection of the optimal wavelength for quantification (in this case, 254 nm, a common wavelength for aromatic compounds) but also enables the assessment of peak purity across the entire UV-Vis spectrum.[5][6] This is a critical tool for ensuring the specificity of the method.
Method Validation Protocol (as per ICH Q2(R1))
A comprehensive validation of the analytical method is required to demonstrate its suitability for its intended purpose.[7][8][9] The following protocol outlines the key validation parameters and their acceptance criteria.
System Suitability
Before commencing any validation or sample analysis, the suitability of the chromatographic system must be verified.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 for the main peak |
| Theoretical Plates | ≥ 2000 for the main peak |
| %RSD of Peak Area | ≤ 2.0% for six replicate injections of the standard |
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
-
Forced Degradation Studies: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.
-
Impurity Spiking: If available, spike the analyte with known impurities. Potential process-related impurities could include starting materials from the synthesis or by-products from reactions like incomplete bromination or hydrolysis. A related compound, Methyl 4-acetamido-5-bromo-2-methoxybenzoate, has been identified as a potential impurity in similar structures.
-
Peak Purity Analysis: Analyze the stressed samples and spiked samples using the HPLC-PDA method. The peak purity of the main analyte peak should be assessed to ensure no co-elution.
Acceptance Criteria:
-
The main peak should be well-resolved from all other peaks (resolution ≥ 1.5).
-
The peak purity index or similarity factor for the main peak in the stressed samples should be above a certain threshold (e.g., > 0.99), indicating spectral homogeneity.
Linearity and Range
Protocol: Prepare a series of at least five concentrations of the this compound reference standard over the range of 50% to 150% of the nominal sample concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
Accuracy (as Recovery)
Protocol: Perform recovery studies by spiking a known amount of the analyte into a placebo or a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Acceptance Criteria:
-
The LOQ should be demonstrated to be precise and accurate.
Robustness
Protocol: Intentionally vary critical method parameters to assess the method's reliability during normal use. Parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
pH of the aqueous mobile phase (± 0.2 units)
Acceptance Criteria:
-
The system suitability parameters should still be met, and the results of the analysis should not be significantly affected by the variations.
Experimental Workflow
The following diagram illustrates the overall workflow for the purity assessment of this compound using the validated HPLC method.
Caption: HPLC Purity Assessment Workflow.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the purity assessment of this compound. The method is stability-indicating and has been designed to meet the stringent requirements of the pharmaceutical industry. The comprehensive validation protocol, based on ICH Q2(R1) guidelines, ensures that the method is suitable for its intended purpose in a regulated environment. By following the outlined procedures, researchers and quality control professionals can confidently assess the quality of this important pharmaceutical intermediate.
References
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]4]
-
Pandey, P. K. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners. Retrieved from [Link]
-
SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]
-
Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. Retrieved from [Link]
-
Labcompare. (2014, August 19). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Retrieved from [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]
- Wolf, C. (1988). Determination of polycyclic aromatic compounds by high-performance liquid chromatography with simultaneous mass spectrometry and ultraviolet diode array detection.
-
ChemBK. (2024, April 9). 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 3. ctlatesting.com [ctlatesting.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. labcompare.com [labcompare.com]
- 6. Determination of polycyclic aromatic compounds by high-performance liquid chromatography with simultaneous mass spectrometry and ultraviolet diode array detection [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
Application Note: Strategic Use of 4-Amino-5-bromo-2-methoxybenzoic Acid as a Versatile Building Block in Solid-Phase Synthesis
Introduction: Beyond the Standard Building Block
Solid-phase synthesis (SPS) has revolutionized the construction of complex molecules, particularly peptides and small molecule libraries, by simplifying purification and enabling automation. The success of any solid-phase strategy hinges on the careful selection of its core components: the solid support, the linker, and the monomeric building blocks. An ideal building block offers not only a point of attachment and a site for chain elongation but also opportunities for orthogonal chemical modification.
4-Amino-5-bromo-2-methoxybenzoic acid is a uniquely functionalized aromatic scaffold that serves as an exemplary advanced building block for modern solid-phase synthesis. Its structure incorporates three distinct chemical handles:
-
A carboxylic acid for robust anchoring to amine-functionalized resins.
-
An amino group that, when temporarily protected, allows for standard iterative chain elongation (e.g., peptide synthesis).
-
An aryl bromide , which acts as a powerful linchpin for post-synthesis, on-resin diversification via palladium-catalyzed cross-coupling reactions.
This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of this compound. We will detail its strategic advantages, provide validated, step-by-step protocols for its immobilization and subsequent modification, and discuss the critical parameters for success.
Strategic Advantages of the Trifunctional Scaffold
The primary advantage of this building block lies in its chemical orthogonality. The carboxylic acid is used for initial resin attachment, while the Fmoc-protected amine serves as the nucleophile for subsequent amide bond formation. The aryl bromide remains inert during these standard solid-phase peptide synthesis (SPPS) steps but can be specifically targeted later. This enables a powerful workflow:
-
Anchor & Build: The core molecular sequence (e.g., a peptide) is assembled on the solid support using the building block as the C-terminal anchor.
-
Diversify: Before cleavage from the resin, the aryl bromide is used as a handle for late-stage diversification, allowing the creation of a library of analogues from a single, resin-bound precursor.
-
Cleave: The final, modified molecules are cleaved from the support in a single step.
This strategy is exceptionally efficient for structure-activity relationship (SAR) studies, allowing for the rapid generation of diverse chemical entities around a common core.
Physicochemical Properties & Safety Handling
Prior to experimental work, it is imperative to understand the properties and handling requirements of the reagent.
Table 1: Physicochemical and Safety Data
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO₃ | |
| Molecular Weight | 246.06 g/mol | |
| CAS Number | 35290-97-2 | |
| Appearance | White to off-white solid | Generic Supplier Data |
| Hazard Statements | H302, H315, H319, H335 | |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |
Safety & Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Experimental Workflow and Protocols
The following protocols are designed for Fmoc-based solid-phase synthesis. The core workflow is illustrated below.
Application Notes and Protocols for the Derivatization of the Amino Group of 4-Amino-5-bromo-2-methoxybenzoic Acid
Introduction: Strategic Modification of a Privileged Scaffold
4-Amino-5-bromo-2-methoxybenzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern—a nucleophilic amino group, a carboxylic acid for polar interactions or further conjugation, and a bromine atom providing both steric influence and a handle for cross-coupling reactions—makes it a versatile starting material for the synthesis of diverse compound libraries. Derivatization of the primary amino group is a key strategy to modulate the molecule's physicochemical properties, biological activity, and metabolic stability.
This comprehensive guide provides detailed protocols and expert insights into the primary methods for derivatizing the amino group of this compound: N-acylation, N-sulfonylation, and N-alkylation. The causality behind experimental choices, potential challenges, and analytical characterization are discussed to ensure researchers can confidently and successfully modify this valuable synthetic building block.
Core Challenge: Chemoselectivity
The primary challenge in derivatizing the amino group of this compound is achieving chemoselectivity. The molecule possesses two nucleophilic sites: the primary aromatic amine and the carboxylic acid. The carboxylic acid can interfere with reactions targeting the amine, particularly when using electrophilic reagents. Therefore, a common and often necessary strategy is the temporary protection of the carboxylic acid group, typically as a methyl or ethyl ester. This ensures that the derivatization occurs exclusively at the intended amino group. The ester can then be hydrolyzed under basic or acidic conditions to regenerate the carboxylic acid if desired.
I. N-Acylation: Formation of Amide Derivatives
N-acylation is a robust and widely used method for modifying primary and secondary amines, converting them into stable amides. This transformation is valuable for altering hydrogen bonding potential, lipophilicity, and metabolic susceptibility. The acylation of this compound can be effectively achieved using acyl chlorides or acid anhydrides.
Causality of Experimental Design for N-Acylation
The choice of acylating agent, solvent, and base is critical for a successful reaction.
-
Acylating Agents: Acyl chlorides are generally more reactive than their corresponding anhydrides. Acetic anhydride is a common choice for introducing an acetyl group, a modification that can significantly impact a compound's properties.
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid unwanted side reactions with the acylating agent.
-
Base: A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is crucial. Its role is to neutralize the hydrochloric acid (HCl) or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst.
Workflow for N-Acylation
Application Notes & Protocols: The Role of 4-Amino-5-bromo-2-methoxybenzoic Acid in Cancer Research as a Key Precursor to the c-MET Inhibitor Tivantinib
Audience: Researchers, scientists, and drug development professionals.
Abstract and Scope
This document provides a comprehensive guide to the application of 4-Amino-5-bromo-2-methoxybenzoic acid in the field of cancer research. It is crucial to note that this compound's primary significance is not as a direct therapeutic agent but as a pivotal, advanced intermediate in the chemical synthesis of Tivantinib (ARQ 197) . Tivantinib is a selective, non-ATP-competitive small molecule inhibitor of the c-MET receptor tyrosine kinase, which has been investigated in numerous clinical trials for cancers such as hepatocellular carcinoma (HCC) and non-small-cell lung carcinoma (NSCLC).[1][2]
Therefore, this guide will focus on the downstream applications of Tivantinib to provide researchers with the context, mechanisms, and validated protocols relevant to the ultimate product derived from this compound. We will explore the c-MET signaling pathway, its role in oncology, and detailed methodologies for evaluating the efficacy of Tivantinib in preclinical cancer models.
The Synthetic Bridge: From Precursor to Active Inhibitor
The journey from a stable chemical building block to a biologically active drug is a cornerstone of medicinal chemistry. This compound serves as a critical scaffold in the multi-step synthesis of Tivantinib. Understanding this connection is key to appreciating its role in the broader context of cancer drug discovery. The synthesis leverages the specific chemical functionalities of the precursor to construct the complex pyrrolidine-2,5-dione core of Tivantinib.
Caption: High-level synthesis path from precursor to Tivantinib.
The Biological Target: The c-MET Signaling Pathway
The c-MET receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that, upon binding its ligand HGF, activates multiple downstream signaling cascades.[3] These pathways are integral to normal cellular processes like embryonic development and tissue repair.[3] However, in many cancers, the c-MET pathway is dysregulated through gene amplification, mutation, or protein overexpression.[3][4] This aberrant signaling promotes tumor cell proliferation, survival, angiogenesis, invasion, and metastasis, making c-MET a critical target for cancer therapy.[4][5]
Tivantinib was developed to inhibit this pathway. It selectively binds to the inactive, dephosphorylated form of the c-MET kinase, locking it in an inactive state and preventing downstream signaling.[6]
Caption: The c-MET signaling pathway and the inhibitory action of Tivantinib.
Application Notes: Investigating Tivantinib in Cancer Models
Principle of Action
While initially classified as a selective c-MET inhibitor, subsequent research has revealed that Tivantinib also exhibits anti-tumor activity by disrupting microtubule polymerization, similar to taxanes or vinca alkaloids.[6][7][8] This dual mechanism—c-MET inhibition and microtubule disruption—contributes to its cytotoxic effects, inducing G2-M cell-cycle arrest and subsequent apoptosis.[6][7] This is a critical consideration for experimental design, as observed effects may not be solely attributable to c-MET pathway modulation.
Relevant Cancer Models
Tivantinib has shown activity across a broad range of cancer cell lines, including those from lung, colon, breast, and liver cancer.[9] For mechanism-specific studies, it is crucial to use cell lines with well-characterized c-MET status:
-
c-MET Amplified/Overexpressing: GTL-16 (gastric), MKN-45 (gastric), EBC-1 (lung). These are ideal for studying c-MET-dependent effects.
-
HGF-Stimulated: A549 (lung) or other lines that require exogenous HGF to activate the c-MET pathway.[10]
-
c-MET Low/Negative: Cell lines with low or no c-MET expression can serve as controls to isolate the off-target (e.g., tubulin-related) effects of Tivantinib.
Experimental Protocols
The following protocols provide a framework for evaluating the biological effects of Tivantinib in vitro.
Protocol 1: Cell Viability Assessment using MTS Assay
This colorimetric assay measures the metabolic activity of viable cells to determine the cytotoxic effect of Tivantinib and calculate its half-maximal inhibitory concentration (IC50).[11]
Materials:
-
Tivantinib (dissolved in DMSO to create a 10 mM stock solution)
-
Cancer cell line of interest (e.g., HepG2, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well clear, flat-bottom cell culture plates
-
MTS reagent solution (containing PES electron coupling reagent)[12]
-
Multichannel pipette
-
Microplate spectrophotometer (absorbance at 490-500 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of Tivantinib in culture medium (e.g., from 100 µM to 0.01 µM). Remove the old medium from the wells and add 100 µL of the Tivantinib dilutions. Include a "vehicle control" group treated with the same concentration of DMSO as the highest Tivantinib dose.
-
Exposure: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of the MTS reagent solution to each well.[12][13]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized to yield a strong signal without saturation.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[11][12]
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of Tivantinib concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
| Treatment Group | Concentration (µM) | Absorbance (490nm) | % Viability (Relative to Vehicle) |
| Vehicle (DMSO) | 0 | 1.25 | 100% |
| Tivantinib | 0.1 | 1.05 | 84% |
| Tivantinib | 1 | 0.68 | 54.4% |
| Tivantinib | 10 | 0.20 | 16% |
| Tivantinib | 100 | 0.05 | 4% |
Protocol 2: Western Blot Analysis of c-MET Pathway Inhibition
This protocol is designed to confirm that Tivantinib inhibits the phosphorylation of c-MET and its downstream effectors, such as AKT.[14][15]
Materials:
-
6-well cell culture plates
-
Tivantinib and DMSO
-
Recombinant Human HGF (if using HGF-inducible cell lines)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 8% acrylamide) and running buffer[16]
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-MET (Tyr1234/1235)[16]
-
Rabbit anti-total-MET
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total-AKT
-
Mouse anti-β-Actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat with desired concentrations of Tivantinib (e.g., 0.5 µM, 1 µM, 5 µM) or DMSO for 4-6 hours.
-
HGF Stimulation (if applicable): For HGF-inducible models, serum-starve cells for 4-6 hours before Tivantinib treatment, then stimulate with HGF (e.g., 50 ng/mL) for the final 15 minutes of incubation.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (load 20-40 µg per lane), add Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[17]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-MET at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.[17]
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: To analyze total protein levels and loading controls, the membrane can be stripped and reprobed with antibodies for total c-MET, total AKT, and β-Actin.
Conclusion and Future Perspective
This compound is a valuable reagent in cancer research due to its indispensable role in the synthesis of Tivantinib. While Tivantinib itself has faced challenges in late-stage clinical trials, failing to meet primary endpoints in some HCC studies, the exploration of its dual-mechanism of action continues to provide valuable insights into cancer biology.[18][19][20] The protocols and scientific context provided here offer researchers a robust framework for utilizing Tivantinib as a tool to investigate the complexities of c-MET signaling, microtubule dynamics, and drug resistance in preclinical cancer models.
References
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Application Notes & Protocols: A Strategic Framework for the Development of Novel Anti-inflammatory Agents from 4-Amino-5-bromo-2-methoxybenzoic Acid
Authored by: Senior Application Scientist, Drug Discovery Division
Abstract
The pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a primary treatment modality, but their utility can be limited by adverse effects stemming from non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] This guide provides a comprehensive strategic framework for researchers, scientists, and drug development professionals on leveraging 4-Amino-5-bromo-2-methoxybenzoic acid as a versatile starting scaffold for the synthesis and evaluation of a new generation of anti-inflammatory agents. We will detail synthetic diversification strategies, a hierarchical screening cascade, and step-by-step protocols for key biological assays.
Introduction: Rationale and Strategic Overview
Inflammation is a complex biological response essential for host defense, yet its dysregulation underpins a multitude of chronic diseases. The primary mechanism of action for most NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[3][4][5] While effective, the inhibition of the constitutively expressed COX-1 isoform is associated with gastrointestinal and renal side effects, driving the search for more selective COX-2 inhibitors or agents with entirely novel mechanisms of action.[2]
The selected starting material, this compound, presents a compelling scaffold for derivatization due to its structural features:
-
Multiple Functionalization Points: The carboxylic acid and primary amino group are ideal handles for standard medicinal chemistry reactions, such as amidation and acylation, allowing for the rapid generation of a diverse chemical library.
-
Substituted Phenyl Ring: The bromine and methoxy substituents on the aromatic ring provide steric and electronic properties that can be exploited to modulate target binding affinity and selectivity. The presence of a bromine atom, in particular, has been noted in other bioactive compounds with anti-inflammatory properties.[6][7]
-
Structural Similarity to Known Drugs: The aminobenzoic acid core is present in several existing anti-inflammatory agents, suggesting its biocompatibility and potential as a pharmacophore.
Our strategy is to first synthesize a focused library of derivatives by modifying the amino and carboxylic acid groups. These compounds will then be subjected to a tiered screening cascade designed to identify potent and selective inhibitors of inflammation, culminating in mechanistic studies to elucidate their mode of action.
Synthetic Diversification Strategy
The primary strategy involves creating two series of compounds based on the functionalization of the carboxylic acid and amino groups. This approach allows for a systematic exploration of the structure-activity relationship (SAR).
Caption: Synthetic strategy for library generation.
General Protocol: Synthesis of Series A (Amide Derivatives) via EDC Coupling
This protocol describes a standard procedure for forming an amide bond between the carboxylic acid of the starting material and a primary or secondary amine. The choice of amine (R¹-NH₂) should be varied to explore different chemical spaces (e.g., aliphatic, aromatic, heterocyclic).
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution. Stir at room temperature for 30 minutes. The formation of the HOBt-ester intermediate is critical for efficient coupling and suppression of side reactions.
-
Amine Addition: Add the desired amine (R¹-NH₂) (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This aqueous work-up removes unreacted reagents and byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or preparative HPLC to yield the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation: A Hierarchical Screening Cascade
To efficiently identify promising candidates, a multi-tiered screening approach is employed. This cascade prioritizes compounds based on their activity in progressively more complex and physiologically relevant assays.
Caption: Hierarchical screening cascade workflow.
Data Summary (Hypothetical)
The following table illustrates how data from the screening cascade can be organized to compare the activity of synthesized derivatives against a standard reference compound like Diclofenac.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) | NO Inhibition IC₅₀ (µM) [RAW 264.7] | Cell Viability at 100 µM (%) |
| Parent | >100 | >100 | - | >100 | 98.5 |
| A-01 | 50.2 | 15.8 | 3.2 | 25.4 | 95.1 |
| A-02 | 85.1 | 5.2 | 16.4 | 8.9 | 92.3 |
| B-01 | >100 | >100 | - | 45.6 | 99.0 |
| B-02 | 92.4 | 88.1 | 1.0 | 15.3 | 35.7 (Cytotoxic) |
| Diclofenac | 0.06 | 0.79 | 0.07 | 12.5 | 96.8 |
Data is hypothetical for illustrative purposes.
Mechanism of Action: Investigating the NF-κB Signaling Pathway
For compounds demonstrating significant, non-cytotoxic inhibition of nitric oxide and pro-inflammatory cytokines, further investigation into the underlying mechanism is warranted. The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a pivotal regulator of inflammatory gene expression, including iNOS (produces NO), COX-2, TNF-α, and IL-6.[8][9][10] A common mechanism of anti-inflammatory action is the inhibition of this pathway.[6][11]
Caption: The canonical NF-κB signaling pathway.
Western blot analysis can be used to measure the levels of phosphorylated IκBα and the nuclear translocation of the p65 subunit, providing direct evidence of a compound's effect on this critical inflammatory pathway.
Detailed Experimental Protocols
Protocol: COX Colorimetric Inhibitor Screening Assay[12]
This assay measures the peroxidase activity of COX-1 and COX-2.
-
Reagent Preparation: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0), Heme cofactor, and the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Assay Setup (96-well plate):
-
Blank Wells: 160 µL Assay Buffer, 10 µL Heme.
-
100% Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (ovine COX-1 or human COX-2).
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL test compound (in DMSO, serially diluted), 10 µL enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells except the Blank.
-
Measurement: Immediately read the absorbance at 590 nm in a kinetic mode for 5 minutes.
-
Data Analysis: Calculate the rate of reaction (slope). Determine the percent inhibition for each compound concentration relative to the 100% activity control (DMSO vehicle). Plot percent inhibition versus log[Inhibitor] to calculate the IC₅₀ value.
Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages[13][14]
This cell-based assay quantifies NO production by measuring its stable metabolite, nitrite, in the culture medium using the Griess reagent.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of test compounds (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
-
Inflammatory Stimulus: Add LPS (1 µg/mL final concentration) to all wells except the vehicle control. Incubate for 24 hours.
-
Griess Assay:
-
Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC₅₀ value for NO production inhibition.
Protocol: MTT Cell Viability Assay[13]
This assay is performed in parallel with the NO assay to rule out cytotoxicity.
-
Cell Culture: Culture and treat cells with test compounds and LPS as described in Protocol 5.2.
-
MTT Addition: After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
The framework presented here offers a robust and logical pathway for the discovery and initial characterization of novel anti-inflammatory agents derived from this compound. By combining rational synthetic diversification with a hierarchical biological screening cascade, researchers can efficiently identify lead compounds with promising activity. Subsequent mechanistic studies focused on key inflammatory pathways like NF-κB are crucial for validating these hits and guiding future lead optimization efforts. This structured approach maximizes the potential for discovering next-generation therapeutics to address the significant unmet needs in the treatment of inflammatory diseases.
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4-Amino-5-bromo-2-methoxybenzoic acid as a building block for drug discovery.
An In-Depth Guide to 4-Amino-5-bromo-2-methoxybenzoic Acid as a Versatile Building Block in Drug Discovery
Introduction: The Strategic Advantage of a Multi-Functional Scaffold
This compound is a highly functionalized aromatic compound that serves as a cornerstone for the synthesis of diverse and complex molecules in medicinal chemistry.[1][2] Its strategic arrangement of four distinct functional groups—an amine, a bromine atom, a methoxy ether, and a carboxylic acid—on a central benzene ring provides an exceptional platform for molecular elaboration. This unique substitution pattern offers chemists multiple orthogonal reactive sites, enabling the systematic construction of compound libraries for lead discovery and the optimization of drug candidates.
The true power of this building block lies in the differential reactivity of its functional groups. The bromine atom is an ideal handle for modern palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or vinyl substituents. The carboxylic acid and amino groups are poised for amide bond formation and the construction of heterocyclic systems, respectively. The methoxy group, while relatively inert, plays a crucial role in modulating the electronic properties of the ring and influencing the molecule's conformation and metabolic stability. This guide provides detailed protocols and scientific rationale for leveraging this compound in the design and synthesis of novel therapeutic agents.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 35290-97-2 | [4] |
| Molecular Formula | C₈H₈BrNO₃ | [3] |
| Molecular Weight | 246.06 g/mol | [3] |
| Structure | SMILES: COc1cc(c(cc1C(=O)O)Br)N[3] |
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond
The carbon-bromine bond is the most versatile reactive site on the scaffold for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their reliability, broad substrate scope, and functional group tolerance.[5][6]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures, which are privileged motifs in many classes of drugs, including kinase inhibitors.[7] The reaction couples the aryl bromide with an organoboron species (boronic acid or ester) in the presence of a palladium catalyst and a base.[7][8][9]
Scientific Rationale: For this compound, the electron-donating amino and methoxy groups can increase the electron density of the aromatic ring, potentially slowing the initial oxidative addition step of the catalytic cycle. Therefore, the choice of a sufficiently active catalyst system, often employing electron-rich and bulky phosphine ligands, is critical for achieving high yields.[10]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 4-Amino-2-methoxy-5-(phenyl)benzoic acid
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).[10][11]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration) via syringe.[10][11]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).[10][11]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).[8][11]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash it with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7][8]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[8][11]
| Component | Typical Reagents/Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf) | Choice depends on substrate reactivity. Pd(PPh₃)₄ is a common starting point.[10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to activate the boronic acid for transmetalation.[7][10] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, 2-Me-THF | A mixture including water is often necessary to dissolve the inorganic base.[10] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, reacting an aryl halide with a primary or secondary amine.[6][12][13] This reaction is invaluable for introducing amine functionalities that can act as key hydrogen bond donors/acceptors or basic centers to improve aqueous solubility and target engagement.
Scientific Rationale: Similar to the Suzuki coupling, this reaction involves a palladium catalytic cycle.[13][14] The selection of the phosphine ligand is paramount; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required to facilitate both the oxidative addition and the final reductive elimination steps, especially with electron-rich aryl bromides.[14] A strong, non-nucleophilic base is used to deprotonate the amine, making it competent for coordination to the palladium center.[12]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 4-Amino-5-(morpholino)-2-methoxybenzoic acid
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).[12][13]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times.[12]
-
Reagent Addition: Under a positive pressure of argon, add this compound (1.0 equiv) and the amine (e.g., morpholine, 1.2 equiv).[12]
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (~0.1 M) via syringe.[5][12]
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor progress by LC-MS until the starting material is consumed (typically 12-24 hours).[5][12]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.[12][13]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[12]
Part 2: Derivatization via the Carboxylic Acid and Amino Groups
Amide Bond Formation
The carboxylic acid moiety is readily converted to an amide, a cornerstone functional group in pharmaceuticals. Standard peptide coupling reagents provide a reliable method for this transformation.
Scientific Rationale: Carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can be intercepted by an amine to form the amide bond. Additives like HOBt (Hydroxybenzotriazole) are often included to suppress side reactions and improve efficiency.[1]
Detailed Protocol: General Amide Coupling
-
Setup: Dissolve this compound (1.0 equiv) in an anhydrous solvent like DMF or CH₂Cl₂ under an inert atmosphere.[1]
-
Reagent Addition: Add the desired primary or secondary amine (1.1 equiv), HOBt (1.2 equiv), and a non-nucleophilic base such as DIPEA (Diisopropylethylamine, 2.0 equiv).[1]
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC (1.2 equiv) to the stirred solution.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[1]
-
Work-up: Dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous NaHCO₃ solution, water, and brine.[1]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, concentrate, and purify by flash chromatography.[1]
Synthesis of Fused Heterocycles: Quinazolinones
The ortho-relationship of the amino and carboxylic acid groups makes this scaffold an excellent precursor for synthesizing fused heterocyclic systems like quinazolinones, which are prevalent in anticancer and anti-inflammatory agents.
Scientific Rationale: The Niementowski quinazolinone synthesis involves the condensation of an anthranilic acid derivative with an amide or formamide at high temperatures. The reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the fused heterocyclic ring system.[15]
Detailed Protocol: Synthesis of a 6-Bromo-7-methoxy-quinazolin-4(3H)-one derivative
-
Reaction Setup: Combine this compound (1.0 equiv) and formamide (excess, ~4-5 equiv) in a round-bottom flask equipped with a reflux condenser.[15]
-
Reaction: Heat the reaction mixture to 130-150 °C with stirring for 4-6 hours.[15]
-
Work-up: Cool the reaction mixture. The product often precipitates upon cooling. The mixture can be triturated with water or poured into ice water to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure quinazolinone.[15]
Applications in Drug Discovery
The derivatives synthesized from this compound are intermediates for a wide range of biologically active compounds.
-
Kinase Inhibitors: Biaryl scaffolds produced via Suzuki coupling are frequently used to target the ATP-binding site of protein kinases. The remaining functional groups can be used to install vectors that interact with the hinge region or solvent-exposed areas of the enzyme.
-
Anti-inflammatory Agents: Phenolic compounds, including those with bromo and methoxy substitutions, have shown potential as anti-inflammatory agents by modulating pathways such as NF-κB and MAPK.[16] The scaffold allows for the synthesis of analogs of naturally occurring anti-inflammatory bromophenols.
-
Anticancer Agents: Quinazolinone and pyrimidine-based structures derived from this building block are key components of molecules designed as dual topoisomerase inhibitors or other anticancer agents.[15][17]
Conclusion
This compound is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its pre-installed, multi-functional nature allows researchers to bypass several synthetic steps and directly access complex molecular architectures. By applying modern synthetic methodologies such as palladium-catalyzed cross-coupling and classical heterocycle synthesis, chemists can efficiently generate diverse libraries of novel compounds, accelerating the journey from a chemical building block to a potential therapeutic candidate.
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2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][14]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Publishing. Available from:
- Technical Support Center: Synthesis of Heterocycles from 2-Amino-4-bromobenzoic Acid. Benchchem.
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Application Notes and Protocols for the N-Acylation of 4-Amino-5-bromo-2-methoxybenzoic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive experimental guide for the N-acylation of 4-Amino-5-bromo-2-methoxybenzoic acid, a key transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction.
Introduction: The Significance of N-Acylated Anthranilic Acid Derivatives
N-acylation is a fundamental and versatile chemical reaction in organic synthesis where an acyl group is introduced onto a nitrogen atom.[1][2] This transformation is of paramount importance in medicinal chemistry and drug discovery, as the resulting amide functionality is a ubiquitous feature in a vast array of pharmaceuticals and biologically active molecules.[3] The N-acylation of substituted anilines, such as this compound, can significantly modulate their physicochemical properties, including solubility, stability, and their ability to interact with biological targets.[4] The resulting N-acylated products often serve as crucial building blocks for the synthesis of more complex heterocyclic systems and other targeted therapeutic agents.[5]
The starting material, this compound, possesses a unique combination of functional groups: a nucleophilic amino group, a carboxylic acid, a methoxy group, and a bromine atom.[6] This substitution pattern offers multiple avenues for further chemical modification, making its N-acylated derivatives valuable precursors in synthetic organic chemistry.
Reaction Mechanism and Strategy
The N-acylation of an aromatic amine typically proceeds via a nucleophilic acyl substitution mechanism.[7][8] The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[9] Common acylating agents include acyl chlorides and acid anhydrides.[1][7] The reaction is often facilitated by a base to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) and to deprotonate the intermediate, driving the reaction to completion.[10]
Given the presence of a carboxylic acid group in the starting material, which could potentially be deprotonated by the base and interfere with the reaction or purification, a careful selection of reaction conditions is crucial. This protocol will utilize acetic anhydride as the acylating agent in the presence of a base under controlled conditions to selectively acylate the amino group.
Experimental Protocol: N-Acetylation of this compound
This protocol details the N-acetylation of this compound to yield 4-Acetamido-5-bromo-2-methoxybenzoic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Acetic Anhydride | Reagent Grade | Commercially Available | Corrosive, handle with care. |
| Pyridine | Anhydrous | Commercially Available | Acts as a base and catalyst. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | For workup. | |
| Deionized Water | |||
| Saturated Sodium Bicarbonate (NaHCO₃) solution | For workup. | ||
| Brine (Saturated NaCl solution) | For workup. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying agent. | ||
| Ethyl Acetate | Reagent Grade | Commercially Available | For chromatography. |
| Hexanes | Reagent Grade | Commercially Available | For chromatography. |
| Round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Ice bath | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Thin Layer Chromatography (TLC) plates | Silica gel coated |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 2.46 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Base: To the solution, add anhydrous pyridine (2.5 eq, e.g., 2.0 mL, 25 mmol). Pyridine acts as a base to neutralize the acetic acid byproduct and can also serve as a nucleophilic catalyst.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is to control the exothermicity of the reaction upon addition of the acylating agent.
-
Addition of Acylating Agent: While stirring vigorously, add acetic anhydride (1.2 eq, e.g., 1.13 mL, 12 mmol) dropwise to the cooled solution over a period of 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the reaction for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes with 1% acetic acid). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM (40 mL).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess pyridine, followed by deionized water (1 x 30 mL), and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation of Product:
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure N-acylated product.
-
Column Chromatography: If recrystallization is not effective, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[11]
Characterization
The identity and purity of the final product, 4-Acetamido-5-bromo-2-methoxybenzoic acid, should be confirmed by standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To assess purity and determine the Rf value.[12][13]
-
Melting Point: A sharp melting point is indicative of a pure compound.[12]
-
Spectroscopy:
-
1H NMR and 13C NMR: To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., amide C=O stretch, N-H stretch).[14]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[15]
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile and corrosive reagents like acetic anhydride and pyridine.[16]
-
Handling Brominated Compounds: Brominated organic compounds can be hazardous. Avoid inhalation, ingestion, and skin contact.[17][18] In case of exposure, seek immediate medical attention.[18]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently warm the reaction mixture (e.g., to 40 °C). |
| Inactive reagents. | Use freshly opened or purified reagents. | |
| Low Yield | Product loss during workup. | Be careful during the extraction and washing steps to avoid loss of product into the aqueous layers. |
| Side reactions. | Ensure the reaction is carried out at the recommended temperature to minimize side product formation. | |
| Difficult Purification | Presence of impurities. | If the product is difficult to purify by recrystallization, column chromatography may be necessary. |
Experimental Workflow Diagram
Caption: Workflow for the N-acylation of this compound.
References
-
International Journal of Creative Research Thoughts. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]
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Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
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Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]
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Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Retrieved from [Link]
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Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]
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University of Washington. (n.d.). Bromine Safety & Standard Operating Procedures. Retrieved from [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
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Open Access Pub. (n.d.). Acylation. Journal of New Developments in Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Acylation. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
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ResearchGate. (n.d.). N‐acylation of anilines, primary and secondary amines,and sulfonamides. Retrieved from [Link]
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Reddit. (2016, February 17). Mechanism of acylation of aniline with acetic anhydride?. r/chemhelp. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2024, September 6). Bromine. Chemical Emergencies. Retrieved from [Link]
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Scribd. (n.d.). LANXESS-Bromine Safety Handling Guide EN 20180717. Retrieved from [Link]
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Archean Chemical Industries. (2022, January 14). SAFETY DATA SHEET - Bromine. Retrieved from [Link]
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PubMed. (n.d.). A conventional new procedure for N-acylation of unprotected amino acids. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of N-acylated amines. Retrieved from [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
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Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. Retrieved from [Link]
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- Google Patents. (n.d.). Process for the purification of benzoic acid by distillation with an amine.
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PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]
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ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
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Application Note & Protocol: A Scalable Synthesis of 4-Amino-5-bromo-2-methoxybenzoic Acid
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 4-Amino-5-bromo-2-methoxybenzoic acid, a key chemical intermediate in the pharmaceutical industry. Notably, it serves as a precursor or impurity standard for active pharmaceutical ingredients such as Bromopride, an antiemetic agent.[1] The synthesis route detailed herein focuses on the regioselective bromination of 4-Amino-2-methoxybenzoic acid. This application note offers a robust, step-by-step protocol designed for scalability, emphasizing process safety, in-process controls (IPCs), and analytical validation. The causality behind critical process parameters is explained to provide researchers and drug development professionals with a foundational understanding for successful implementation in a laboratory or pilot plant setting.
Introduction and Strategic Rationale
This compound (CAS No: 35290-97-2) is a substituted benzoic acid derivative whose structural arrangement makes it a valuable building block for more complex molecules.[2][3] Its synthesis is of significant interest, particularly in the context of producing gastroprokinetic and antiemetic drugs. The process described herein employs a direct electrophilic aromatic substitution, a fundamental and widely understood reaction class in organic chemistry.
Synthetic Strategy: The chosen pathway is the direct bromination of 4-amino-2-methoxybenzoic acid. This route is selected for its efficiency and atom economy. The regioselectivity of the bromination is dictated by the existing substituents on the aromatic ring:
-
The amino (-NH₂) and methoxy (-OCH₃) groups are both strong activating, ortho-, para-directing groups.
-
The powerful activating effect of the amino group primarily directs the incoming electrophile (Br⁺) to the positions ortho to it (positions 3 and 5).
-
Steric hindrance from the adjacent methoxy group at position 2 disfavors substitution at position 3.
-
Consequently, the bromine atom is selectively introduced at the C5 position, which is ortho to the amino group and meta to the methoxy group, yielding the desired product.
This inherent regioselectivity simplifies the process, minimizing the formation of isomeric impurities and streamlining downstream purification.[4]
Process Safety Management: Handling Elemental Bromine
Elemental bromine is a highly corrosive, toxic, and hazardous material.[5] Its use in a scale-up operation necessitates stringent safety protocols and engineering controls.
Key Hazards:
-
Toxicity: Fatal if inhaled and causes severe skin burns and eye damage.[6] Exposure can lead to delayed and severe respiratory issues.[5]
-
Corrosivity: Aggressively attacks metals and tissues.
-
Reactivity: Strong oxidizing agent that can react violently with combustible materials.
Mandatory Safety Precautions:
-
Ventilation: All operations involving the handling and transfer of liquid bromine must be conducted within a certified, high-performance chemical fume hood or a closed-system reactor with appropriate vapor scrubbing.[6][7]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:
-
Gloves: Heavy-duty, chemically resistant nitrile or neoprene gloves are mandatory.[8] Standard disposable gloves are insufficient.
-
Eye/Face Protection: Chemical splash goggles in conjunction with a full-face shield must be worn.[7][8]
-
Body Protection: A chemically resistant apron or full-body suit over a lab coat.
-
Respiratory Protection: A respirator with an appropriate cartridge for acid gases and halogens should be readily available for emergency situations.
-
-
Spill Management: An emergency spill kit must be located in the immediate vicinity of the work area. The kit should contain:
-
First Aid: In case of exposure, immediate action is critical.
-
Skin Contact: Remove contaminated clothing immediately and flush the affected area with copious amounts of soap and water for at least 15-20 minutes.[7][9]
-
Eye Contact: Irrigate the eyes with gently running water for at least 20 minutes, holding the eyelids open.[6]
-
Inhalation: Move the affected person to fresh air immediately.[9]
-
In all cases of exposure, seek immediate medical attention.[9]
-
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls and risk assessment.
Materials and Equipment
| Reagents | Grade | CAS No. | Supplier Example | Quantity | Molar Eq. |
| 4-Amino-2-methoxybenzoic acid | ≥98% | 2486-69-3 | Sigma-Aldrich | 100.0 g | 1.0 |
| Glacial Acetic Acid | ACS Grade | 64-19-7 | Fisher Scientific | 1.0 L | - |
| Bromine (Br₂) | ≥99.5% | 7726-95-6 | Millipore | 105.0 g (33.7 mL) | 1.1 |
| Sodium Bisulfite (NaHSO₃) | Reagent | 7631-90-5 | VWR | ~50 g | - |
| Sodium Bicarbonate (NaHCO₃) | Reagent | 144-55-8 | J.T.Baker | As needed | - |
| Methanol | ACS Grade | 67-56-1 | EMD | ~500 mL | - |
| Deionized Water | - | 7732-18-5 | - | ~4.0 L | - |
| Equipment | Specification |
| 2 L Jacketed Glass Reactor | Equipped with overhead stirrer, thermocouple, and dropping funnel |
| Chiller/Heater Circulator | For temperature control of the reactor jacket |
| Vacuum Filtration Apparatus | Buchner funnel, filter flask (2 L), vacuum pump |
| pH Meter or pH strips | |
| Standard Laboratory Glassware | Beakers, graduated cylinders, etc. |
Synthetic Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reactor Setup and Charging:
-
Set up the 2 L jacketed reactor with an overhead stirrer, thermocouple, and a pressure-equalizing dropping funnel. Ensure the system is clean and dry.
-
Charge the reactor with 4-Amino-2-methoxybenzoic acid (100.0 g).
-
Add glacial acetic acid (500 mL) to the reactor. Begin stirring at ~150 RPM to form a slurry.
-
-
Bromine Solution Preparation (in fume hood):
-
In a separate flask, carefully add bromine (105.0 g, 33.7 mL) to glacial acetic acid (200 mL). Mix gently to form a homogenous solution.
-
Causality: Dissolving the bromine in the reaction solvent allows for a controlled, dropwise addition, which is critical for managing the reaction exotherm and preventing localized overheating that could lead to side-product formation.
-
Transfer this solution to the dropping funnel on the reactor.
-
-
Bromination Reaction:
-
Cool the reactor contents to 5-10°C using the circulator.
-
Begin adding the bromine solution dropwise from the funnel over a period of 60-90 minutes.
-
Crucial Control Point: Meticulously monitor the internal temperature. The rate of addition should be controlled to ensure the temperature does not exceed 15°C. An uncontrolled exotherm can increase the rate of side reactions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 2-3 hours.
-
-
Reaction Monitoring (In-Process Control):
-
After 2 hours, take a small aliquot of the reaction mixture. Dilute it and analyze by HPLC or TLC to confirm the consumption of the starting material.
-
An example HPLC method can be adapted for in-process monitoring, using a reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[10]
-
-
Quenching and Product Precipitation:
-
Once the reaction is complete, cool the mixture to ~10°C.
-
Prepare a solution of sodium bisulfite (~50 g) in deionized water (500 mL).
-
Slowly add the sodium bisulfite solution to the reactor to quench any unreacted bromine. The characteristic red-brown color of bromine should disappear.
-
Causality: This step is essential for safety, neutralizing the hazardous excess bromine before product isolation. It also prevents the potential for further unwanted reactions during work-up.
-
Slowly add an additional 2 L of deionized water to the reactor over 30 minutes. This will cause the product to precipitate out of the solution as a solid.
-
Stir the resulting slurry for 1 hour at 10-15°C to ensure complete precipitation.
-
-
Isolation and Washing:
-
Isolate the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water (2 x 500 mL) until the filtrate is near neutral pH. This removes residual acetic acid and inorganic salts.
-
-
Purification (Recrystallization):
-
Transfer the damp crude solid to a suitable beaker.
-
Add methanol and heat with stirring until the solid dissolves completely. Use the minimum amount of hot methanol necessary.
-
Slowly add deionized water until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 methanol/water, and then with cold water.
-
Causality: Recrystallization is a purification technique that leverages differences in solubility between the desired product and impurities at varying temperatures, resulting in a product with significantly higher purity.
-
-
Drying:
-
Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved. The final product should be an off-white to pale crystalline solid.
-
Chemical Reaction Scheme
Caption: Electrophilic bromination of 4-Amino-2-methoxybenzoic acid.
Expected Results and Characterization
| Parameter | Expected Specification | Analytical Method |
| Appearance | Off-white to pale crystalline solid | Visual Inspection |
| Yield | 80-90% | Gravimetric |
| Purity | ≥99.0% | HPLC[10] |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Melting Point | 208-212°C | Melting Point Apparatus |
Potential Impurities:
-
Unreacted Starting Material: Controlled by ensuring complete reaction via HPLC monitoring.
-
Dibrominated Species: Minimized by controlling stoichiometry (using a slight excess of bromine, ~1.1 eq.) and maintaining low reaction temperatures.
-
Other Isomers: Largely avoided due to the strong directing effects of the existing functional groups.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By understanding the chemical rationale behind the synthetic strategy and adhering strictly to the process and safety controls, researchers can consistently produce high-purity material suitable for further use in pharmaceutical development and manufacturing. The emphasis on controlled addition, temperature management, and thorough purification is paramount to achieving the desired yield and quality on a larger scale.
References
-
Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]
-
CLEAPSS Science. (2022). Student safety sheets 55 Bromine. Retrieved from [Link]
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). Bromine | Chemical Emergencies. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-[(3-bromophenyl)methoxy]benzoic acid. Retrieved from [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016, December 16). 11.1. Synthesis of 4-Methoxymethylbenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN110143892A - The preparation method of Mosapride intermediate.
-
gsrs. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN1226295C - Synthesis of Important intermediate for mosapride citrate.
- Google Patents. (n.d.). CN111349052B - Synthesis method of mosapride citrate.
- Google Patents. (n.d.). CN1526700A - Synthesis of Important intermediate for mosapride citrate.
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
Thieme. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Retrieved from [Link]
-
PubMed. (1996, August). Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride. Retrieved from [Link]
-
ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 35290-97-2 | Product Name : 4-Amino-5-bromo-2-methoxybenzenecarboxylic Acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. parchem.com [parchem.com]
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- 5. Bromine handling and safety | DOCX [slideshare.net]
- 6. science.cleapss.org.uk [science.cleapss.org.uk]
- 7. carlroth.com [carlroth.com]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 9. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 10. This compound | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-5-bromo-2-methoxybenzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-5-bromo-2-methoxybenzoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side products encountered during its synthesis. This guide is built on established principles of organic chemistry and field-proven insights to ensure scientific integrity and practical utility.
Introduction
The synthesis of this compound is a critical process for the development of various pharmaceutical compounds. However, like many multi-step syntheses, it is not without its challenges. The presence of multiple reactive functional groups on the aromatic ring—an amino group, a methoxy group, and a carboxylic acid—necessitates careful control of reaction conditions to minimize the formation of undesired side products. This guide will address the most common impurities, their mechanisms of formation, and strategies for their mitigation and removal.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route to this compound, and what are the expected side products at each stage?
The most prevalent synthetic route starts from 4-amino-2-methoxybenzoic acid, which is then brominated to yield the final product.
Caption: General synthetic scheme for this compound.
The primary side products can be categorized by the stage at which they appear:
-
During Bromination:
-
Isomeric Impurities: Formation of other brominated isomers.
-
Over-bromination: Introduction of more than one bromine atom.
-
-
Under Harsh Conditions (pH, Temperature):
-
Decarboxylation Products: Loss of the carboxylic acid group.
-
-
During Workup or with Certain Reagents:
-
N-Acetylation Products: Acetylation of the amino group.
-
Q2: I am observing a significant amount of an isomeric impurity in my final product. What is its likely structure and how can I prevent its formation?
Likely Side Product: The most probable isomeric impurity is 4-Amino-3-bromo-2-methoxybenzoic acid .
Causality: The directing effects of the substituents on the starting material, 4-amino-2-methoxybenzoic acid, govern the regioselectivity of bromination. Both the amino (-NH₂) and methoxy (-OCH₃) groups are ortho-, para-directing. The primary product, this compound, results from bromination at the position ortho to the amino group and meta to the methoxy group. However, bromination can also occur at the position ortho to both the amino and methoxy groups, leading to the 3-bromo isomer.
Caption: Formation of the desired product and its main isomeric impurity.
Troubleshooting & Optimization:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) as it can offer higher selectivity under milder conditions.[1]
-
Solvent: The choice of solvent can influence the electrophilicity of the brominating agent and thus the regioselectivity. Protic solvents like acetic acid are commonly used.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can enhance selectivity by favoring the kinetically controlled product.
-
Catalyst: The use of a mild Lewis acid or certain additives may help to control the regioselectivity.[1]
Purification: If the isomeric impurity is still formed, careful purification by recrystallization or column chromatography is necessary. Developing a suitable HPLC method is crucial for monitoring the purity.[2]
Q3: My reaction seems to have stalled, and I am isolating a significant amount of starting material along with some di-brominated product. What is causing this and how can I improve the conversion?
Likely Side Product: 4-Amino-3,5-dibromo-2-methoxybenzoic acid .
Causality: The presence of both unreacted starting material and a di-brominated product suggests an issue with reaction stoichiometry or kinetics. The activating nature of the amino and methoxy groups makes the product, this compound, susceptible to a second bromination, especially if there is a localized excess of the brominating agent or if the reaction is run for an extended period.
Troubleshooting & Optimization:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient amount of brominating agent. | Ensure the accurate addition of at least one equivalent of the brominating agent. |
| Reaction time is too short. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. | |
| Formation of Di-brominated Product | Excess of brominating agent. | Carefully control the stoichiometry of the brominating agent. A slight excess may be needed for full conversion of the starting material, but a large excess should be avoided. |
| Poor mixing leading to localized high concentrations of the brominating agent. | Ensure efficient stirring throughout the addition of the brominating agent. | |
| Reaction temperature is too high. | Maintain a lower reaction temperature to control the rate of the second bromination. |
Q4: During my reaction workup under acidic conditions, I am observing gas evolution and a loss of my desired product. What is happening?
Likely Side Product: 4-Bromo-3-methoxyaniline (due to decarboxylation).
Causality: Benzoic acids substituted with electron-donating groups, such as amino and methoxy groups, can be susceptible to decarboxylation (loss of CO₂) under acidic conditions, particularly at elevated temperatures.[3] The protonation of the aromatic ring can facilitate the cleavage of the carbon-carboxyl bond.
Caption: Decarboxylation of the target molecule under acidic conditions.
Troubleshooting & Optimization:
-
Avoid Strong Acids and High Temperatures: During workup, use milder acidic conditions for pH adjustment and avoid excessive heating.
-
Temperature Control: If heating is necessary, it should be carefully controlled and minimized.
-
Alternative Purification: Consider purification methods that do not require strongly acidic conditions, such as crystallization from a suitable solvent system or chromatography.
Q5: I have an impurity with a higher molecular weight than my product, which seems to have an acetyl group. How did this form?
Likely Side Product: 4-Acetamido-5-bromo-2-methoxybenzoic acid .
Causality: The amino group of the product is nucleophilic and can react with acetylating agents. This can occur if acetic acid is used as a solvent at high temperatures, or if acetic anhydride is used in any step of the synthesis or workup. While direct acetylation with acetic acid is generally slow, it can be a concern under certain conditions.[4][5]
Troubleshooting & Optimization:
-
Choice of Solvent: If N-acetylation is a recurring issue, consider alternative solvents to acetic acid for the bromination step.
-
Avoid Acetylating Agents: Ensure that no acetylating agents, such as acetic anhydride or acetyl chloride, are inadvertently introduced into the reaction mixture.
-
Purification: This side product can typically be separated from the desired product by column chromatography or by exploiting differences in solubility.
Experimental Protocols
Protocol 1: General Procedure for Bromination using N-Bromosuccinimide (NBS)
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
4-Amino-2-methoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-2-methoxybenzoic acid (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of NBS: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C and monitor the progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, pour the mixture into ice-cold water.
-
Workup:
-
Add a solution of sodium thiosulfate to quench any unreacted bromine.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by filtration and wash it with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Analytical Characterization
To effectively troubleshoot and ensure the quality of the final product, a robust analytical methodology is essential.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of this compound and quantifying any impurities. A reverse-phase method with a C18 column is typically suitable.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any isomeric or other side products.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and impurities.
References
-
Rates of decarboxylation of substituted 4-aminobenzoic acid derivatives (ex. 4-amino-2-methoxy benzoic acid) in an acidic aqueous solution at 50 °C have been determined and discussed. [Link]
-
Separation of this compound on Newcrom R1 HPLC column. [Link]
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]
Sources
Technical Support Center: Synthesis of 4-Amino-5-bromo-2-methoxybenzoic Acid
Welcome to the Technical Support Center for the synthesis of 4-Amino-5-bromo-2-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your product yield and purity.
Our approach is grounded in established chemical principles and field-proven insights to ensure you have a reliable resource for your laboratory work.
I. Understanding the Synthetic Challenge
The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution. The starting material, 4-amino-2-methoxybenzoic acid, possesses two activating groups: an amino group (-NH₂) and a methoxy group (-OCH₃). The amino group is a powerful ortho-, para-director, making the aromatic ring highly susceptible to bromination. This high reactivity can unfortunately lead to undesirable side reactions, most notably polybromination, which can significantly lower the yield of the desired mono-brominated product.
To circumvent this, a protecting group strategy is the most reliable method. By temporarily converting the highly activating amino group into a less activating acetamido group (-NHCOCH₃), we can moderate the reactivity of the aromatic ring and achieve selective mono-bromination at the desired position. The synthesis, therefore, follows a logical three-step sequence:
-
Protection: Acetylation of the amino group.
-
Bromination: Selective electrophilic substitution on the protected intermediate.
-
Deprotection: Hydrolysis of the acetamido group to restore the amino functionality.
This guide will walk you through each of these critical steps, providing actionable advice to maximize your success.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, their probable causes, and our recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete acetylation of the starting material.- Inefficient bromination.- Incomplete hydrolysis of the acetamido group.- Product loss during workup and purification. | - For Acetylation: Ensure the complete dissolution of 4-amino-2-methoxybenzoic acid before adding acetic anhydride. Consider a slight excess of acetic anhydride and an appropriate base catalyst. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.- For Bromination: Use a high-purity brominating agent like N-Bromosuccinimide (NBS). Control the reaction temperature carefully, as higher temperatures can lead to side reactions.[1] Ensure the stoichiometry of the brominating agent is precise to avoid under- or over-bromination.- For Hydrolysis: Ensure complete hydrolysis by monitoring the reaction by TLC. The choice of acidic or basic conditions and the reaction time may need optimization.- For Workup/Purification: Minimize transfers between glassware. When recrystallizing, use a minimal amount of hot solvent to avoid excessive product loss in the mother liquor.[2] |
| Presence of Di-brominated Side Product | - The amino group was not fully protected.- The reaction conditions for bromination were too harsh (e.g., high temperature, excess brominating agent). | - Improve Protection: Confirm the completion of the acetylation step before proceeding to bromination. - Milder Bromination Conditions: Perform the bromination at a lower temperature (e.g., 0-5°C). Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture.[3] |
| Product is Colored (Not white to off-white) | - Presence of trace impurities.- Oxidation of the amino group. | - Purification: Recrystallization is often effective. If the color persists, consider treating the solution with a small amount of activated charcoal during recrystallization, followed by hot filtration.[2] However, be aware that charcoal can adsorb some of your product. |
| "Oiling Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated. | - Adjust Solvent System: Use a solvent mixture where the compound is less soluble. Slower cooling can also promote crystal formation over oiling out. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product.[2] |
III. Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group before bromination?
A1: The amino group (-NH₂) is a very strong activating group in electrophilic aromatic substitution. This high reactivity makes the aromatic ring prone to over-bromination, leading to the formation of di- and even tri-brominated byproducts. By converting the amino group to an acetamido group (-NHCOCH₃) through acetylation, its activating effect is significantly reduced. This moderation allows for a more controlled, selective mono-bromination at the desired position, ultimately leading to a higher yield of this compound.
Q2: What is the best brominating agent for this synthesis?
A2: N-Bromosuccinimide (NBS) is a highly recommended brominating agent for this reaction.[4] It is a solid, making it easier and safer to handle than liquid bromine. NBS provides a slow, controlled release of electrophilic bromine, which helps to prevent over-bromination, especially with activated aromatic rings.[1] Using NBS in a solvent like glacial acetic acid or dimethylformamide (DMF) typically gives good results.
Q3: How can I monitor the progress of each reaction step?
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of all three steps. You will need to develop a suitable solvent system that provides good separation between your starting material, intermediate, and product. For example, a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to improve spot shape, is often a good starting point. By spotting the reaction mixture alongside the starting material at regular intervals, you can visualize the consumption of the starting material and the formation of the product.
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
Acetic Anhydride: is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
N-Bromosuccinimide (NBS): is a skin and eye irritant. Avoid inhalation of the powder and contact with skin.
-
Glacial Acetic Acid: is corrosive. Handle with care in a fume hood.
-
General Precautions: Always wear safety glasses and a lab coat. Ensure you are familiar with the safety data sheets (SDS) for all chemicals used.
IV. Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of this compound.
Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Step 1: Acetylation of 4-Amino-2-methoxybenzoic Acid
Objective: To protect the amino group as an acetamide to moderate its activating effect.
Materials:
-
4-Amino-2-methoxybenzoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-2-methoxybenzoic acid in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with stirring.
-
Heat the reaction mixture to a gentle reflux for 1-2 hours.
-
Monitor the reaction progress by TLC until all the starting material has been consumed.
-
Allow the reaction mixture to cool to room temperature and then pour it into a beaker of cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to obtain 4-acetamido-2-methoxybenzoic acid.
Step 2: Bromination of 4-Acetamido-2-methoxybenzoic Acid
Objective: To selectively mono-brominate the protected intermediate.
Materials:
-
4-Acetamido-2-methoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Glacial acetic acid or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask protected from light, dissolve the 4-acetamido-2-methoxybenzoic acid from Step 1 in glacial acetic acid or DMF.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and then a cold, dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Wash again with water and dry the product under vacuum to yield 4-acetamido-5-bromo-2-methoxybenzoic acid.
Step 3: Hydrolysis of 4-Acetamido-5-bromo-2-methoxybenzoic Acid
Objective: To deprotect the amino group to yield the final product.
Materials:
-
4-Acetamido-5-bromo-2-methoxybenzoic acid
-
Concentrated hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution
-
Water
Procedure (Acidic Hydrolysis):
-
Suspend 4-acetamido-5-bromo-2-methoxybenzoic acid in a mixture of water and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the product. The isoelectric point will need to be reached for maximum precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Purification and Characterization
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[5]
The identity and purity of the final product should be confirmed by:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR: To confirm the aromatic substitution pattern and the presence of the amino, methoxy, and carboxylic acid protons.
-
¹³C NMR: To confirm the number of unique carbon atoms.
-
IR Spectroscopy: To identify the characteristic functional group vibrations (N-H, C=O, C-O, C-Br).
-
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is a good starting point.[6]
V. Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Amino-2-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | 2486-80-8 |
| 4-Acetamido-2-methoxybenzoic acid | C₁₀H₁₁NO₄ | 209.20 | 50-78-2 (for acetylsalicylic acid, used as an example) |
| 4-Acetamido-5-bromo-2-methoxybenzoic acid | C₁₀H₁₀BrNO₄ | 288.10 | 55304-06-8[7] |
| This compound | C₈H₈BrNO₃ | 246.06 | 35290-97-2[8] |
VI. Logical Relationships Diagram
Caption: A logical workflow for troubleshooting low yield in the synthesis.
VII. References
-
BenchChem. (2025). A Technical Guide to the Synthesis of 4-Amino-3-bromobenzoic Acid from 4-Aminobenzoic Acid. BenchChem Technical Support.
-
Scribd. (n.d.). Bromination of Acetanilide.
-
ChemicalBook. (n.d.). 2-AMino-4-broMo-5-Methoxy-benzoic acid Methyl ester(1256955-36-8) 1H NMR spectrum.
-
BLD Pharm. (n.d.). 35290-97-2|this compound.
-
IPL.org. (n.d.). Bromination Of Acetanilide And Aniline Lab Report.
-
Reddit. (2019). Bromination of acetanilide went unsuspectively. r/chemistry.
-
ECHEMI. (n.d.). Bromination of acetanilide.
-
YouTube. (2016). Chem 334: Electrophilic Bromination of Acetanilide.
-
SIELC Technologies. (2018). This compound.
-
GSRS. (n.d.). This compound.
-
Google Patents. (n.d.). US3804821A - Method for the direct acylation of aminobenzoic acids.
-
NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
-
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
-
IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003.
-
Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
ResearchGate. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
-
BenchChem. (2025). 4-Methoxybenzoic acid recrystallization solvent selection and issues. BenchChem Technical Support.
-
Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4.
-
Royal Society of Chemistry. (2016). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
-
Sciencemadness Discussion Board. (2012). Aromatic bromination with NBS.
-
Sigma-Aldrich. (n.d.). This compound.
-
BenchChem. (2025). Application Notes and Protocols for the N-Acylation of 4-Amino-3-bromobenzoic acid. BenchChem Technical Support.
-
Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
IUCr. (n.d.). 5-Bromo-2-(phenylamino)benzoic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research.
-
BenchChem. (2025). Technical Support Center: High-Purity Recrystallization of 4-Bromo-2-methoxyphenol. BenchChem Technical Support.
-
BenchChem. (2025). A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. BenchChem Technical Support.
-
Chemsrc. (2025). CAS#:55304-06-8 | 4-acetamido-5-bromo-2-methoxybenzoic acid.
-
ChemicalBook. (n.d.). 4-BROMO-2,5-DIMETHOXYBENZOIC ACID synthesis.
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-Bromo-2-(4-methoxybenzamido)benzoic acid (1183377-47-0) for sale [vulcanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. CAS#:55304-06-8 | 4-acetamido-5-bromo-2-methoxybenzoic acid | Chemsrc [chemsrc.com]
- 8. GSRS [gsrs.ncats.nih.gov]
Troubleshooting low yield in Suzuki coupling of 4-Amino-5-bromo-2-methoxybenzoic acid
An essential reaction in the synthesis of pharmaceuticals and fine chemicals is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful C-C bond-forming reaction is widely used in drug discovery; however, substrates with multiple functional groups, such as 4-Amino-5-bromo-2-methoxybenzoic acid, can present unique challenges.[2][3] The presence of an amino, a carboxylic acid, and a methoxy group on the aryl bromide ring can lead to issues like low catalyst activity, side reactions, and ultimately, low product yield.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki coupling of this specific substrate.
Technical Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address the common challenges encountered when working with this compound.
Q1: My reaction shows low or no conversion of the starting material. What are the most likely causes?
A1: Low or no conversion is often related to the inactivation of the palladium catalyst or suboptimal reaction conditions. The trifunctional nature of your substrate requires careful consideration of each component.
-
Catalyst Inactivity: The active Pd(0) species is the engine of the catalytic cycle, but it is susceptible to oxidation and poisoning.[4]
-
Problem: The amino (-NH₂) or carboxylate (-COO⁻) groups on your substrate can coordinate to the palladium center, inhibiting its catalytic activity.[2][5]
-
Solution: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or DavePhos.[6] These ligands promote the desired catalytic steps (oxidative addition and reductive elimination) while sterically hindering the coordination of the substrate's own functional groups.[6][7] N-heterocyclic carbene (NHC) ligands are also an excellent alternative due to their strong electron-donating ability and stability.[7][8]
-
-
Inadequate Inert Atmosphere: Failure to maintain an oxygen-free environment is a primary cause of catalyst death.
-
Problem: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) species in the presence of oxygen.[4][9]
-
Solution: Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through them for an extended period.[10][11] The reaction vessel should be flame-dried and maintained under a positive pressure of inert gas throughout the experiment.[2]
-
-
Reagent Quality: The purity of your starting materials is paramount.
-
Problem: The boronic acid coupling partner is susceptible to degradation, particularly through a process called protodeboronation, where it reacts with water or other protic sources to revert to the corresponding arene.[4][12]
-
Solution: Use fresh, high-quality boronic acid. If its purity is in doubt, consider recrystallizing it before use. Ensure the base is finely powdered and anhydrous, as clumpy or hydrated base can lead to poor reproducibility.[4]
-
Q2: The reaction starts but stalls, or I'm seeing significant side products. What should I investigate?
A2: Stalled reactions and the formation of side products often point to issues with the choice of base, solvent, or the inherent reactivity of the boronic acid.
-
Ineffective Base or Solvent System: The base is not just a spectator; it plays a crucial role in the transmetalation step.[7][8]
-
Problem: The chosen base may be too weak, too strong, or poorly soluble in the solvent. A strong base can promote unwanted side reactions, while a base with poor solubility can lead to slow and incomplete reactions.[13][14]
-
Solution: A screening of bases is highly recommended. For this substrate, common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[2][15] K₃PO₄ is often effective for substrates with sensitive functional groups.[11] The solvent system must be able to dissolve both the organic substrate and the inorganic base to some extent. Mixed solvent systems like Toluene/H₂O, Dioxane/H₂O, or THF/H₂O are frequently used to facilitate this.[10][16]
-
-
Homocoupling of the Boronic Acid: A common side product is the dimer of your boronic acid coupling partner.
-
Problem: This typically occurs when the reaction mixture contains Pd(II) species, which can happen if the initial Pd(II) precatalyst is not fully reduced to Pd(0) or if oxygen enters the system.[12]
-
Solution: Rigorous degassing is the first line of defense.[12] Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue, although it is less stable than many Pd(II) precatalysts.[5][15] Reducing the reaction temperature may also minimize homocoupling.[13]
-
-
Protodeboronation and Dehalogenation: These side reactions consume your starting materials without forming the desired product.
-
Problem: Protodeboronation (loss of the boronic acid group) and dehalogenation (loss of the bromine atom) are competing pathways.[12]
-
Solution: For protodeboronation, using anhydrous solvents and ensuring the base is dry can help.[12] For dehalogenation, which can be promoted by certain solvents or bases, screening different reaction conditions is the best approach.
-
Optimization Strategies & Recommended Protocols
A systematic approach is key to optimizing a challenging Suzuki coupling. The following table summarizes recommended starting points for screening.
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (For Hindered/Deactivated) | Recommendation 3 (Alternative) | Rationale |
| Pd Precatalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) | PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ is a direct Pd(0) source. Pd₂(dba)₃ requires a ligand. PdCl₂(dppf) is an air-stable precatalyst effective for many substrates.[8][15] |
| Ligand | None (if using Pd(PPh₃)₄) | SPhos or XPhos (2-4 mol%) | P(t-Bu)₃ (2-4 mol%) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination and prevent catalyst inhibition by the substrate.[6][17] |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | The choice of base is critical and substrate-dependent. K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective when K₂CO₃ fails.[2][14][18] |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | 2-MeTHF / H₂O (10:1) | The solvent must facilitate the interaction of organic and inorganic components. The amount of water can significantly influence the reaction rate.[10][15] |
| Temperature | 80-100 °C | 100-110 °C | 80 °C | Higher temperatures can increase reaction rates but may also promote side reactions. Start around 80-100 °C and adjust as needed.[10] |
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid.[1][15]
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O, 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the stirring mixture. If using a Pd(II) precatalyst and a separate ligand, these can be added during the initial setup.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) in an oil bath and stir vigorously for 8-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Catalyst and Ligand Screening
When initial attempts fail, a parallel screen of catalysts and ligands is the most efficient path forward.
-
Array Setup: In an array of reaction vials inside a glovebox, dispense the base (e.g., K₃PO₄, 2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the arylboronic acid (1.2 equiv.) to each vial.
-
Catalyst/Ligand Addition: To each vial, add a different pre-weighed catalyst/ligand combination from stock solutions (e.g., Pd₂(dba)₃/SPhos, Pd₂(dba)₃/XPhos, PdCl₂(dppf)).
-
Reaction: Add the degassed solvent, seal the vials, and place the array in a heating block at the desired temperature.
-
Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction, quench, and analyze by LC-MS to determine the most promising conditions for a larger-scale reaction.
Visualizing the Process
Understanding the catalytic cycle and having a logical troubleshooting workflow are crucial for success.
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps of the reaction and highlights where the functional groups of this compound can interfere.
Caption: Suzuki-Miyaura catalytic cycle and potential interference points.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Malakar, C. C. (2017). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH.
- MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- ACS Publications. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
- ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Books. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
- Chemical Society Reviews (RSC Publishing). (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Benchchem. (n.d.). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- (2019). Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
- Benchchem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Reddit. (2024). Struggling with Suzuki Reaction.
- Reddit. (2021). Do carboxylic acids interfere with Suzukis?
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling Reactions with Halogenated Aminobenzoic Acids.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
- (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction.
- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
- ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 4-Amino-5-bromo-2-methoxybenzoic Acid
Welcome to the technical support center for the synthesis and optimization of 4-Amino-5-bromo-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method for synthesizing this compound is through the electrophilic bromination of 4-amino-2-methoxybenzoic acid. This starting material is readily available and the reaction selectively installs the bromine atom at the 5-position due to the directing effects of the amino and methoxy groups.
A common brominating agent for this transformation is N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).[1][2] The reaction is typically performed at a controlled temperature to minimize side-product formation.[1]
Q2: What are the critical reaction parameters to control during the bromination step?
To achieve a high yield and purity of this compound, meticulous control over the following parameters is essential:
-
Stoichiometry: A precise 1:1 molar ratio of the substrate to the brominating agent is crucial to prevent over-bromination and the formation of di-brominated byproducts.[1]
-
Temperature: The reaction should be initiated at a low temperature (e.g., 0-5°C) to manage the exothermic nature of the bromination and enhance selectivity.[1]
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent. DMF is a common choice, but other polar aprotic solvents may also be suitable.[1]
-
Reaction Time: Close monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) is vital to quench the reaction upon completion and prevent the formation of impurities.[1]
Q3: How can I monitor the progress of the reaction effectively?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), you can visualize the consumption of the starting material and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible.
For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) can be employed.[3] A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) can effectively separate the starting material, product, and any impurities.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Reaction | - Ensure the brominating agent (e.g., NBS) is fresh and has been stored properly. - Increase the reaction time and continue to monitor by TLC. - Optimize the reaction temperature; gentle heating might be necessary if the reaction is sluggish at room temperature. | NBS can decompose over time, leading to a lower effective concentration. A slightly elevated temperature can increase the reaction rate, but must be balanced against the risk of side reactions. |
| Product Loss During Workup | - Ensure complete precipitation of the product by adjusting the pH after quenching the reaction. - Use an appropriate extraction solvent to minimize the product's solubility in the aqueous layer. | The carboxylic acid group's solubility is pH-dependent. Acidification of the aqueous layer will protonate the carboxylate, reducing its water solubility and promoting precipitation. |
| Suboptimal Brominating Agent | - Consider alternative brominating agents such as a mixture of ammonium bromide and hydrogen peroxide in acetic acid.[2][4] | This in-situ generation of electrophilic bromine can sometimes offer better yields and a more favorable environmental profile.[2] |
Problem 2: Formation of a Significant Amount of Di-brominated Byproduct
Possible Causes & Solutions
| Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect Stoichiometry | - Use a precise 1:1 molar ratio of 4-amino-2-methoxybenzoic acid to the brominating agent.[1] - Add the brominating agent portion-wise to maintain a low concentration.[1] | The amino and methoxy groups are activating, making the aromatic ring susceptible to further electrophilic attack. Controlling the stoichiometry and the instantaneous concentration of the brominating agent minimizes the chance of a second bromination event. |
| High Reaction Temperature | - Perform the reaction at a lower temperature (e.g., 0-5°C).[1] | Lowering the temperature decreases the overall reaction rate, providing greater selectivity for the desired mono-brominated product over the di-brominated byproduct. |
| Reactive Solvent | - Experiment with a less polar solvent to potentially reduce the reactivity of the brominating agent.[1] | Solvent polarity can influence the electrophilicity of the bromine source. A less polar environment may temper its reactivity. |
Problem 3: Difficulty in Purifying the Final Product
Possible Causes & Solutions
| Cause | Troubleshooting Step | Scientific Rationale |
| Presence of Unreacted Starting Material | - Ensure the reaction has gone to completion by TLC before workup. - If starting material persists, consider adding a slight excess (e.g., 1.05 equivalents) of the brominating agent. | Driving the reaction to completion simplifies purification by eliminating the need to separate two structurally similar compounds. |
| Colored Impurities | - Recrystallization is an effective purification method. A mixture of ethanol and water is a good starting point.[1] - Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities.[1] | Recrystallization relies on the differential solubility of the product and impurities at different temperatures. Activated charcoal has a high surface area and can adsorb colored organic impurities. |
| Presence of Succinimide (if using NBS) | - After the reaction, the solvent can be removed, and the resulting solid mixture can be refluxed in a solvent like acetonitrile where succinimide is highly soluble, allowing for its removal by filtration.[5] | This exploits the solubility difference between the product and the succinimide byproduct for an efficient separation. |
Experimental Workflow & Decision Making
The following diagrams illustrate the general experimental workflow and a decision-making process for troubleshooting common issues.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision-making workflow for troubleshooting common synthesis issues.
References
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Retrieved from [Link]
Sources
Technical Support Center: Purification of Brominated Benzoic Acid Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the purification of brominated benzoic acid derivatives. The purity of these intermediates is paramount, directly impacting the quality, safety, and efficacy of downstream products, including active pharmaceutical ingredients (APIs).[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve common purification challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful purification strategy.
Q1: What are the most common impurities I should expect in my crude brominated benzoic acid product?
A1: Impurities typically arise from the synthesis process itself. Anticipating these is the first step in designing an effective purification scheme. The primary impurities include:
-
Unreacted Starting Material: For example, residual benzoic acid from an incomplete bromination reaction.[1][3]
-
Positional Isomers: The bromination of benzoic acid can yield ortho-, meta-, and para- isomers, which often have very similar physical properties, making them difficult to separate.[1]
-
Over-brominated Species: Products like dibromobenzoic or tribromobenzoic acids can form if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.[1][4]
-
Residual Bromine: Unreacted elemental bromine often remains, imparting a distinct yellow or orange color to the crude product.[5]
-
Reagent Byproducts: Depending on the brominating agent used (e.g., N-Bromosuccinimide), byproducts like succinimide may be present.[2]
| Impurity Type | Common Origin | Typical Removal Strategy |
| Unreacted Starting Material | Incomplete reaction | Recrystallization, Column Chromatography |
| Positional Isomers | Lack of regioselectivity | Column Chromatography, Fractional Crystallization |
| Over-brominated Species | Excess brominating agent, harsh conditions | Recrystallization, Column Chromatography |
| Residual Elemental Bromine | Excess brominating agent | Chemical quenching (e.g., with sodium thiosulfate) |
| Reagent Byproducts (e.g., Succinimide) | Use of reagents like NBS | Aqueous wash/extraction |
Q2: How can I quickly assess the purity of my crude product before starting a large-scale purification?
A2: A preliminary purity assessment saves significant time and resources. Key techniques include:
-
Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your mixture. Spotting your crude product alongside the starting material can quickly confirm if the reaction has gone to completion. The presence of multiple spots indicates impurities.
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities typically cause the melting point to become depressed and broaden over a wide range.[3] Comparing your crude melting point range to the literature value for the pure compound gives a good qualitative measure of purity.
-
¹H NMR Spectroscopy: A proton NMR spectrum of the crude material can provide a wealth of information, allowing you to identify the desired product and often quantify the relative amounts of major impurities, such as unreacted starting material or positional isomers.[3]
Q3: Should I use recrystallization or column chromatography to purify my compound?
A3: The choice depends on the nature of the impurities and the desired final purity.
-
Recrystallization is the preferred method for removing bulk impurities, especially those with significantly different solubility profiles from your target compound. It is generally faster, less expensive, and easier to scale up than chromatography. Water is a common and effective solvent for many bromobenzoic acids.[6][7]
-
Column Chromatography is employed when recrystallization fails to provide adequate purity.[6] It is particularly effective for separating compounds with very similar properties, such as positional isomers, or for achieving very high purity (>99%).[8] However, it is more time-consuming, requires larger volumes of solvent, and is more complex to scale.
Part 2: Detailed Troubleshooting Guides
This section provides in-depth, step-by-step solutions to specific problems encountered during the purification workflow.
Section A: Initial Workup - Removing Residual Bromine
A common mistake is to proceed to crystallization or chromatography without first removing unreacted elemental bromine (Br₂). This can lead to colored impurities and potential side reactions.
Problem: My crude product or organic extract has a persistent yellow, orange, or reddish-brown color.
-
Probable Cause: The color is almost certainly due to the presence of unreacted elemental bromine.[5][9] Evaporation is not a recommended removal method due to bromine's volatility and toxicity.[9]
-
Solution: Chemically quench the excess bromine by converting it to colorless, water-soluble bromide salts (Br⁻).[9] The most common quenching agent is sodium thiosulfate (Na₂S₂O₃).
dot
Caption: Decision workflow for quenching residual bromine.
Experimental Protocol: Bromine Quenching with Sodium Thiosulfate
-
Cool the Reaction Mixture: Before adding any quenching agent, cool your reaction flask containing the crude product in an organic solvent to 0-5 °C using an ice-water bath. This controls any potential exotherm.[9]
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate. For example, dissolve 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[4]
-
Slow Addition: With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture. Continue the addition portion-wise until the reddish-brown color of the bromine completely disappears and the organic layer becomes colorless or pale yellow.[9][10]
-
Aqueous Workup: Transfer the entire mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove water from the organic layer and minimizes the loss of your organic acid product to the aqueous phase.[6][9]
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude, bromine-free product.[9]
-
Problem: A fine white or yellow precipitate (elemental sulfur) forms during the sodium thiosulfate quench.
-
Probable Cause: The reaction mixture is acidic. Sodium thiosulfate can decompose under acidic conditions to form solid elemental sulfur, which complicates the purification.[9][10]
-
Solution 1 (Proactive): Before adding the thiosulfate solution, carefully neutralize or slightly basify the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until bubbling ceases.[9]
-
Solution 2 (Alternative Quencher): Use an alternative quenching agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), which are less prone to forming sulfur under acidic conditions.[10]
-
Solution 3 (Post-Formation): If sulfur has already formed, it can often be removed by filtering the mixture through a pad of Celite®.[10]
Section B: Purification by Recrystallization
Recrystallization is a powerful technique but is highly dependent on selecting the correct solvent and procedure.
Problem: How do I choose the best solvent for recrystallizing my brominated benzoic acid?
-
Guiding Principle: The ideal solvent should dissolve the compound completely when hot but very poorly when cold.[11] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor). For benzoic acids, the polarity of the solvent is a key factor.
| Solvent | Polarity | Suitability for Bromobenzoic Acids | Comments |
| Water | High | Often Excellent | Solubility is significantly higher in hot water than cold water for many isomers.[6][12] Environmentally friendly and inexpensive. |
| Ethanol/Methanol | High | Good, often in a co-solvent system | May be too good a solvent, leading to poor recovery if used alone. Often mixed with water; the product is dissolved in hot ethanol, and water is added until the solution becomes cloudy (the cloud point), then reheated to clarify and cooled.[13] |
| Aqueous Methanol/Ethanol | Medium | Excellent | A common and highly effective co-solvent system that allows for fine-tuning of polarity.[13] |
| Ethyl Acetate | Medium | Fair | Good solvent, but the difference in solubility between hot and cold may not be large enough for high recovery. |
| Toluene | Low | Poor | Generally, benzoic acids have low solubility in non-polar aromatic solvents.[14] |
| Hexane/Heptane | Very Low | Poor (as primary solvent) | Can be used as an "anti-solvent" in a co-solvent system. The compound is dissolved in a good solvent (like ethyl acetate), and hexane is added to induce precipitation. |
Problem: My product "oils out" during cooling instead of forming crystals.
-
Probable Cause: This occurs when a saturated solution is cooled below the melting point of the solute before crystallization begins. Instead of forming a crystal lattice, the compound separates as a liquid. This is common when the solution is cooled too rapidly or is highly supersaturated.[15] Oiling out traps impurities, defeating the purpose of recrystallization.
-
Solution:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount (5-10% more) of the hot solvent to reduce the saturation level.
-
Allow the flask to cool very slowly. Insulating the flask (e.g., by covering it with a beaker) can help.[12]
-
Once the solution reaches room temperature without oiling out, you can induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[12]
-
Only after crystal formation has begun should you place the flask in an ice bath to maximize recovery.[15]
dot
Caption: Troubleshooting workflow for a product that oils out.
-
Problem: My recrystallized product is still colored.
-
Probable Cause: Highly colored, often polar, impurities are present that co-crystallize with your product.
-
Solution: Use activated charcoal (carbon).[16] Charcoal has a high surface area and adsorbs large, colored impurity molecules.
Experimental Protocol: Decolorizing with Activated Charcoal
-
Dissolve your crude product in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source to prevent bumping.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce your yield.
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[16]
-
Allow the clarified, hot filtrate to cool slowly to crystallize the pure, colorless product.
-
Part 3: Purity Validation
After purification, you must validate its success.
Q: How do I confirm the purity of my final product?
A: Use a combination of methods to build confidence in the purity of your material.
-
Melting Point: The purified product should exhibit a melting point range that is narrow (1-2 °C) and consistent with the literature value.[3]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A robust HPLC method can separate and quantify even trace-level impurities, including positional isomers that are difficult to distinguish by other means.[1] A typical method for bromobenzoic acids uses a C18 reversed-phase column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid.[1][17]
-
NMR Spectroscopy: The final ¹H NMR spectrum should be clean, with sharp signals corresponding only to the desired product and correct integration values. Signals from impurities present in the crude spectrum should be absent.[3]
References
- BenchChem. (2025). Optimizing yield and purity in 3-Bromobenzoic acid synthesis.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromobenzoic Acid.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis.
- PrepChem.com.
- Organic Syntheses. Benzoic acid, 2-(1-acetyl-2-oxopropyl)-.
- Guidechem. How to prepare and apply 2-Bromobenzoic acid? - FAQ.
- BenchChem. (2025). A Technical Guide to the Purity and Assay of Commercial 4-Amino-3-bromobenzoic Acid.
- BenchChem. (2025).
- Chemistry LibreTexts. (2022).
- Reddit. (2020). What solvent system should I use to recrystalise 3-bromo benzoic?.
- SIELC Technologies. (2018). Separation of 4-Bromobenzoic acid on Newcrom R1 HPLC column.
- University of Missouri-St. Louis.
- Quora. (2016). How to separate p-bromoaniline and benzoic acid when they are mixed together.
- University of Wisconsin-Stout.
- Alfa Chemistry.
- Quora. (2018). How can benzoic acid be tested for purity?.
- YouTube. (2022). Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques).
- ResearchGate. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 17. 4-Bromobenzoic acid | SIELC Technologies [sielc.com]
Technical Support Center: Bromination of 2-methoxy-4-aminobenzoic acid
Welcome to the technical support center for the synthesis and modification of 2-methoxy-4-aminobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the bromination of this highly activated aromatic system. Here, we provide troubleshooting advice, alternative protocols, and in-depth explanations to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My bromination of 2-methoxy-4-aminobenzoic acid with elemental bromine (Br₂) results in multiple products and a dark, intractable mixture. What is happening and how can I avoid this?
Answer:
This is a classic issue when brominating highly activated aromatic rings like 2-methoxy-4-aminobenzoic acid. The molecule possesses two strong electron-donating groups (EDGs): the amino (-NH₂) group and the methoxy (-OCH₃) group. These groups powerfully activate the ring towards electrophilic aromatic substitution, making it highly susceptible to over-bromination (polysubstitution) and oxidation.
-
Causality of the Issue: Elemental bromine is a very strong and reactive electrophile.[1][2] The high electron density of your substrate reacts uncontrollably with Br₂, leading to the addition of multiple bromine atoms at the ortho and para positions relative to the activating groups. Furthermore, the amino group is particularly sensitive to oxidation by bromine, which contributes to the formation of dark, polymeric side products.[3]
-
Strategic Solution: The key is to use a milder, more controlled brominating agent. These reagents provide a slow, steady source of an electrophilic bromine species (Br⁺), which allows for more selective reaction and minimizes side reactions. We recommend avoiding elemental bromine for this specific substrate.
Here is a logical workflow for selecting a suitable brominating agent:
Caption: Decision workflow for addressing bromination issues.
Question 2: I want to try N-Bromosuccinimide (NBS). What are the key experimental parameters I need to control for monosubstitution?
Answer:
N-Bromosuccinimide (NBS) is an excellent choice for a milder bromination of activated arenes.[4][5][6] It is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[2][6] The key to achieving monosubstitution lies in controlling the reaction conditions, particularly the solvent.
-
Mechanism Insight: NBS itself is not the primary electrophile. It serves as a source of Br⁺, often generated in situ with the help of a protic solvent or a catalytic amount of acid.[7] The solvent polarity plays a crucial role in the regioselectivity of the bromination of substituted anilines.[4][8][9]
-
Solvent Selection is Critical:
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are generally recommended for the monobromination of activated systems. N,N-Dimethylformamide (DMF), in particular, has been shown to promote clean, regioselective monobromination.[4]
-
Nonpolar Solvents (e.g., CCl₄, Dichloromethane): In nonpolar solvents, NBS can also act as a radical initiator, especially with light or a radical initiator, leading to benzylic bromination if an alkyl side chain were present.[2] For aromatic bromination, polar solvents are generally more effective at facilitating the desired electrophilic substitution pathway.
-
| Parameter | Recommendation | Rationale |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | Promotes electrophilic pathway and enhances regioselectivity for activated systems.[4] |
| Temperature | 0 °C to Room Temperature | The reaction is typically fast. Starting at a lower temperature allows for better control and helps prevent polysubstitution. |
| Stoichiometry | 1.0 - 1.1 equivalents of NBS | Using a slight excess of NBS ensures full conversion of the starting material, but a large excess will lead to di-substitution. |
| Atmosphere | Inert (Nitrogen or Argon) | While not always strictly necessary, an inert atmosphere can prevent oxidative side reactions. |
Troubleshooting NBS Reactions:
-
Issue: No reaction or slow reaction.
-
Solution: Add a catalytic amount of a mild acid, such as acetic acid, to facilitate the generation of the electrophilic bromine species.[7]
-
-
Issue: Formation of di-bromo product.
-
Solution: Lower the reaction temperature, ensure slow, portion-wise addition of NBS, and strictly control the stoichiometry.
-
-
Issue: Difficulty removing the succinimide byproduct during work-up.
-
Solution: Succinimide has some water solubility. The work-up should include an aqueous wash. If it persists, it can often be removed by recrystallization or column chromatography.
-
Question 3: Are there other "tamed" bromine sources I can use? I'm looking for alternatives to NBS.
Answer:
Yes, several other reagents are designed to deliver bromine in a more controlled manner than Br₂. Two excellent alternatives are Pyridinium Tribromide (Py·Br₃) and 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO).
-
Pyridinium Tribromide (Py·Br₃):
-
Nature: A stable, crystalline solid that is a complex of pyridine, HBr, and Br₂.[10] It is less aggressive than elemental bromine and is known for its high selectivity in the bromination of anilines and other activated systems.[11]
-
Advantages: Easy to handle, weighs out as a solid, and often gives high yields of the monobrominated product.[12] It is particularly useful when you need to avoid strongly acidic conditions.
-
Considerations: The reaction is typically run in solvents like acetic acid or methanol.
-
-
2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO):
-
Nature: A solid reagent that acts as a source of electrophilic bromine.[13][14][15] It is particularly effective for the regioselective para-bromination of phenols and anilines.[16]
-
Advantages: Offers high selectivity for the para position, which is often the desired isomer. It is a neutral brominating agent, which can be beneficial for sensitive substrates.[13]
-
Considerations: The reaction stoichiometry needs to be carefully controlled.
-
| Reagent | Structure | Key Advantages | Typical Solvents |
| N-Bromosuccinimide (NBS) |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> | Widely available, cost-effective, easy to handle.[5][6] | DMF, Acetonitrile, Acetic Acid |
| Pyridinium Tribromide (Py·Br₃) | Solid, high selectivity, avoids strong acids.[17] | Acetic Acid, Methanol, THF | |
| TBCO | High para-selectivity, neutral conditions.[16] | Dichloromethane, Chloroform |
Question 4: The amino group is highly activating. Should I consider protecting it before bromination?
Answer:
Protecting the amino group is a very effective strategy to control the bromination of anilines.[18][19] It moderates the activating effect of the -NH₂ group, preventing polysubstitution and oxidation.
-
Why it Works: Converting the amino group to an amide (e.g., an acetamide) reduces its electron-donating ability because the nitrogen lone pair is delocalized into the adjacent carbonyl group.[19] This "tamed" activating group still directs bromination to the ortho and para positions, but the reaction is much more controllable. The bulky protecting group can also sterically hinder the ortho positions, favoring substitution at the para position.[20][21]
Here is a typical protection-bromination-deprotection workflow:
Caption: Amine protection workflow for controlled bromination.
-
Common Protecting Groups for Amines:
-
Acetyl (Ac): Introduced using acetic anhydride or acetyl chloride. It is stable under neutral and mildly acidic conditions and is typically removed by acid or base hydrolysis.
-
tert-Butoxycarbonyl (Boc): Introduced using Di-tert-butyl dicarbonate (Boc₂O). It is stable to base but easily removed with strong acid (e.g., TFA).[22][23]
-
Recommendation: Acetylation is a simple and cost-effective method that works well for this purpose. The resulting acetamide is significantly less activated, allowing for a clean monobromination, often with Br₂ in acetic acid.
Experimental Protocols
Protocol 1: Monobromination using N-Bromosuccinimide (NBS)
This protocol is designed for the direct monobromination of 2-methoxy-4-aminobenzoic acid.
Materials:
-
2-methoxy-4-aminobenzoic acid
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-methoxy-4-aminobenzoic acid (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by pouring it into a beaker of ice water.
-
Add a 10% aqueous solution of sodium thiosulfate to quench any unreacted bromine source (the faint yellow color should disappear).[24]
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water, then with saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Bromination via Amine Protection
This protocol involves protecting the amine as an acetamide before bromination.
Part A: Acetylation (Protection)
-
Suspend 2-methoxy-4-aminobenzoic acid (1.0 eq) in water.
-
Add acetic anhydride (1.5 eq) and stir vigorously.
-
Slowly add a saturated solution of sodium acetate to maintain a slightly basic pH.
-
Stir at room temperature for 1-2 hours until a precipitate (the acetylated product) forms.
-
Filter the solid, wash with cold water, and dry to obtain 2-methoxy-4-acetamidobenzoic acid.
Part B: Bromination of the Protected Substrate
-
Dissolve the dried 2-methoxy-4-acetamidobenzoic acid (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of elemental bromine (1.05 eq) in acetic acid dropwise at room temperature.
-
Stir for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into ice water. A precipitate of the brominated, protected product should form.
-
Filter the solid, wash with water, and then with a dilute solution of sodium thiosulfate to remove excess bromine. Dry the solid.
Part C: Deprotection
-
Reflux the brominated intermediate from Part B in aqueous HCl (e.g., 6M) for 4-6 hours.
-
Cool the solution. The product should precipitate out as the hydrochloride salt.
-
Filter the solid and wash with cold water.
-
To obtain the free amine, dissolve the salt in water and neutralize with a base (e.g., NaHCO₃ or dilute NH₄OH) until the product precipitates.
-
Filter, wash with water, and dry to yield the final monobrominated 2-methoxy-4-aminobenzoic acid.
Safety Information
-
Elemental Bromine (Br₂): Highly toxic, corrosive, and volatile.[25][26][27] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, safety goggles, and a face shield.[26][28] Keep a solution of sodium thiosulfate on hand to neutralize spills.[26]
-
N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes. Handle with standard PPE.
-
Pyridinium Tribromide (Py·Br₃): Corrosive and releases bromine. Handle with the same precautions as for bromine in a fume hood.
-
Work-up: Always perform quenches and extractions carefully, especially when neutralizing acidic or basic solutions, to avoid pressure buildup in the separatory funnel.[29]
References
- Bromine handling and safety. (n.d.). Slideshare.
- Bartoli, S., et al. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect.Synthesis, 2009(01), 115-121.
- Handling liquid bromine and preparing bromine water. (n.d.). Royal Society of Chemistry.
- Selective bromination of polyenes by 2,4,4,6-tetrabromocyclohexa-2,5-dienone. (n.d.). Tetrahedron Letters.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, November 14). Dolly Corporation.
- Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. (n.d.). Lookchem.
- BROMINE BROMINE - Safety Handbook. (n.d.). ICL Group.
- A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison. (2025). BenchChem.
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (n.d.). Beilstein Journal of Organic Chemistry.
- 2,4,4,6-Tetrabromo-2,5-cyclohexadienone. (n.d.). MySkinRecipes.
- Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. (2025, August 10). ResearchGate.
- Safety Data Sheet: Bromine. (n.d.). Carl ROTH.
- Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. (2018, October 9). ACS Omega.
- Workup: Bromine or Iodine. (n.d.). University of Rochester, Department of Chemistry.
- 2,4,4,6-Tetrabromo-2,5-cyclohexadienone. (n.d.). Chem-Impex.
- Process for preparing 2,4,4,6-tetrabromo-2,5-cycloyhexadienone. (n.d.). Google Patents.
- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
- Process for preparing 2,4,4,6-tetrabromo-2,5-cyclohexadienone. (n.d.). Google Patents.
- CAS 39416-48-3: Pyridinium tribromide. (n.d.). CymitQuimica.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). National Institutes of Health.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry.
- On the mechanism of N-bromosuccinimide brominations. (2025, August 6). ResearchGate.
- Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis. (2024, October 31). Protheragen.
- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
- electrophilic aromatic bromination with N-bromosuccinimide. (2021, February 11). YouTube.
- How to do workup after doing bromination with NBS? (n.d.). ECHEMI.
- Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
- Active/inactive aromatic ring bromination. (2022, April 8). Chemia.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Irvine.
- Sustainable Aerobic Bromination with Controllable Chemoselectivity. (n.d.). National Institutes of Health.
- Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts.
- Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. (n.d.). National Institutes of Health.
- Pyridinium perbromide. (n.d.). Wikipedia.
- Amino Acid-Protecting Groups. (n.d.). SciSpace.
- Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts.
- A New Ring Bromination Method for Aromatic Compounds under Solvent-Free Conditions with NBS/Al2O3. (2025, August 7). ResearchGate.
- Bromination of Aniline with Pyridinium Hydrobromide Perbromide: some Mechanistic Considerations. (1994). Mendeleev Communications.
- Protecting group. (n.d.). Wikipedia.
- Pyridinium tribromide (PyrBr3) in equilibrium with bromine and... (n.d.). ResearchGate.
- Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal.
- Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. (n.d.). Royal Society of Chemistry.
- Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. (2022, July 4). ResearchGate.
- Bromination of Aniline. (n.d.). Khan Academy.
- The Versatility of 2-Amino-4-bromobenzoic Acid: A Technical Guide for Medicinal Chemistry. (n.d.). BenchChem.
- Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022, December 22). YouTube.
- A Comparative Guide to the Synthetic Routes of 4-Amino-3-bromobenzoic Acid. (n.d.). BenchChem.
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Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with 4-Amino-5-bromo-2-methoxybenzoic acid
Welcome to the technical support center for cross-coupling reactions involving 4-Amino-5-bromo-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific and often tricky substrate. The unique electronic and steric profile of this molecule requires a nuanced approach to catalyst selection and reaction optimization. This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to help you navigate the complexities of your experiments and achieve high-yield, selective transformations.
Section 1: Foundational Knowledge & Initial Catalyst Screening
This section addresses the fundamental challenges posed by the substrate and provides a logical framework for selecting an initial catalyst system.
FAQ 1: What are the primary challenges associated with using this compound in cross-coupling reactions?
The primary challenges stem from the three functional groups on the aromatic ring, each exerting a distinct electronic or steric influence:
-
Amino Group (-NH₂): This is a strong electron-donating group which activates the ring. However, its basicity and nucleophilicity can lead to catalyst inhibition or poisoning by coordinating to the palladium center.[1] This is a common issue with unprotected anilines.[2][3]
-
Methoxy Group (-OCH₃): Located ortho to the bromine, this electron-donating group further increases the electron density of the aryl bromide, which can make the crucial oxidative addition step of the catalytic cycle more difficult.[4] Sterically, it hinders access to the reaction center, which can necessitate the use of bulky ligands to promote efficient coupling.[5][6][7]
-
Carboxylic Acid Group (-COOH): This electron-withdrawing group can influence the electronic properties of the substrate. More importantly, its acidity can interfere with the basic conditions typically required for many cross-coupling reactions, potentially neutralizing the base or leading to unwanted side reactions. It is often advisable to protect this group as an ester (e.g., methyl or ethyl ester) to improve solubility and prevent these complications.[8][9]
FAQ 2: How should I approach the initial selection of a catalyst system for a Suzuki-Miyaura coupling with this substrate?
A successful Suzuki-Miyaura coupling is highly dependent on the synergistic effect of the palladium source, ligand, base, and solvent.[9] For a challenging substrate like this compound, a systematic approach is crucial.
Initial Catalyst & Ligand Selection: Due to the electron-rich and sterically hindered nature of the substrate, standard catalysts like Pd(PPh₃)₄ may prove sluggish.[1] Modern catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended as they are known to facilitate both the oxidative addition and reductive elimination steps for challenging substrates.[4][5][7]
-
Recommended Ligands: Start with well-established Buchwald ligands such as SPhos, XPhos, or DavePhos.[1][7] These ligands have demonstrated high efficacy for coupling electron-rich and sterically demanding aryl halides.[5][7]
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or palladium pre-catalysts are often more robust and reliable than Pd(0) sources like Pd(PPh₃)₄.[1][10]
Base and Solvent Selection: The choice of base is critical to activate the boronic acid for transmetalation without causing substrate degradation or unwanted side reactions.[11][12]
-
Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to facilitate the catalytic cycle but are generally compatible with a wide range of functional groups.[11][13]
-
Solvents: A mixture of an organic solvent and water is typical for Suzuki couplings.[4] Toluene/water or 1,4-dioxane/water are common starting points.[9][13] For substrates with poor solubility, solvents like DMF can be considered, but be mindful of potential ester hydrolysis if the carboxylic acid is protected.[8]
Workflow for Initial Catalyst System Selection
The following diagram outlines a logical decision-making process for selecting and optimizing a catalyst system for the Suzuki-Miyaura coupling of this compound.
Caption: A decision workflow for Suzuki-Miyaura coupling optimization.
Section 2: Troubleshooting Common Problems
This section provides solutions to specific issues that may arise during your experiments.
FAQ 3: I am observing low to no conversion of my starting material. What are the likely causes and how can I fix this?
Low or no conversion is a common problem and can usually be attributed to a few key factors.
| Potential Cause | Explanation | Recommended Solution(s) |
| Catalyst Inactivity/Poisoning | The primary amine of the substrate can coordinate to the palladium center, effectively shutting down the catalytic cycle.[1] Oxygen in the reaction can also lead to catalyst decomposition, often visible as the formation of palladium black.[1] | Degas Thoroughly: Ensure your solvent and reaction vessel are rigorously degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[11] Ligand Choice: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) which can help prevent catalyst inhibition by the amine.[1] Protecting Group: As a last resort, consider protecting the amine group with a Boc or Cbz group, which can be removed after the coupling.[1] |
| Inefficient Oxidative Addition | The C-Br bond of your electron-rich substrate may not be reacting with the Pd(0) species. This is often the rate-limiting step. | Increase Temperature: Gradually increase the reaction temperature in 10-15 °C increments. Temperatures up to 110 °C may be necessary.[11] Ligand Screening: Switch to a more electron-rich ligand. The electronic properties of the ligand have a significant impact on the rate of oxidative addition.[4] |
| Poor Reagent Solubility | If the substrate, boronic acid, or base are not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete.[8][11] | Solvent Screening: Try alternative solvent systems. For example, if dioxane/water fails, consider toluene/water or 2-MeTHF.[13] If the carboxylic acid is protected, polar aprotic solvents like DMF or DMA can be effective. Check for Slurry: Visually inspect the reaction mixture. If a significant amount of solid remains undissolved at the reaction temperature, solubility is likely an issue.[11] |
| Base Incompatibility | The chosen base may not be strong enough or may be sterically hindered, preventing efficient activation of the boronic acid for transmetalation. | Switch Base: If using a carbonate, try a phosphate like K₃PO₄, which is often more effective.[11][13] Ensure the base is finely powdered to maximize surface area. |
FAQ 4: My reaction is producing significant side products like hydrodehalogenation or homocoupling. How can I minimize these?
Side product formation indicates that an undesired reaction pathway is competing with your desired cross-coupling.
-
Hydrodehalogenation (Ar-Br → Ar-H): This occurs when the aryl halide is reduced instead of coupled. It can be caused by trace amounts of water or other proton sources reacting with palladium-hydride intermediates.
-
Solution: Use anhydrous solvents and reagents where possible. Ensure your base is not overly hydrated. Sometimes, a milder base can reduce the extent of this side reaction.[1]
-
-
Homocoupling of Boronic Acid (Ar'-B(OH)₂ → Ar'-Ar'): This is often caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[11]
-
Solution: Rigorous degassing of the reaction mixture before the addition of the palladium catalyst is critical. Maintain a positive pressure of an inert gas throughout the reaction.[11]
-
-
Protodeboronation (Ar'-B(OH)₂ → Ar'-H): This is the cleavage of the C-B bond of the boronic acid, destroying your nucleophile. It is often promoted by excess water and strong bases.[1][11]
Section 3: Advanced Optimization & Specific Coupling Types
This section delves into specific cross-coupling reactions beyond the Suzuki-Miyaura, providing starting points for optimization.
FAQ 5: I want to perform a Sonogashira coupling with a terminal alkyne. What is a good starting catalyst system?
The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds.[15] For your substrate, a typical Sonogashira system would be a good starting point, with some key considerations.
-
Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is standard.[16][17]
-
Palladium Source: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (2-5 mol%).
-
Copper Co-catalyst: Copper(I) iodide (CuI) (5-10 mol%).
-
-
Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.
-
Solvent: Anhydrous, degassed solvents like THF or DMF are common.
-
Key Consideration: The primary amine on your substrate can act as the base, potentially complicating the reaction. It is crucial to use an excess of the amine base (e.g., TEA) to ensure it outcompetes the substrate. Due to the potential for catalyst inhibition, a copper-free Sonogashira protocol might be worth exploring if standard conditions fail.[18]
FAQ 6: Is a Buchwald-Hartwig amination feasible with this substrate to couple another amine at the bromine position?
Yes, a Buchwald-Hartwig amination is a viable strategy to form a new C-N bond at the bromine position.[19][20][21] Given that the substrate already contains a primary amine, this would lead to a diaminobenzoic acid derivative.
-
Catalyst System: Similar to the Suzuki coupling, this reaction benefits greatly from bulky, electron-rich phosphine ligands.
-
Palladium Source: Pd₂(dba)₃ or a suitable pre-catalyst.
-
Ligand: Xantphos has been shown to be a particularly effective ligand for Buchwald-Hartwig reactions.[22] Other biaryl phosphine ligands are also excellent candidates.
-
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[20]
-
Solvent: Anhydrous ethereal solvents like toluene or dioxane are typically used.[23]
-
Key Consideration: The presence of the free carboxylic acid is incompatible with the strong bases used in this reaction. Protection of the carboxylic acid as an ester is mandatory for this transformation.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, step-by-step protocol for the Suzuki-Miyaura coupling of the methyl ester of this compound. This should serve as a robust starting point for your optimization.
Materials:
-
Methyl 4-amino-5-bromo-2-methoxybenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv), finely ground
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-amino-5-bromo-2-methoxybenzoate, the arylboronic acid, and potassium phosphate.[24]
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos. Add a small amount of the degassed 1,4-dioxane to this vial to form a pre-mixed catalyst solution.[24]
-
Inerting: Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture to the Schlenk flask containing the solids.
-
Reaction Initiation: Add the pre-mixed catalyst solution to the stirring reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS by periodically taking small aliquots.[11]
-
Workup: Once the reaction is complete (typically indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[11]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired biaryl product.
References
- Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.
- Benchchem. Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- Benchchem. Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- University of Liverpool IT Services. Palladium-catalyzed highly regioselective and stereoselective arylation of electron-rich allylamines with aryl bromides.
- PMC - NIH. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
- ACS Publications. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst | The Journal of Organic Chemistry.
- Organic Chemistry Portal. Suzuki Coupling.
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- ElectronicsAndBooks. The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides.
- RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
- RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Buchwald–Hartwig amination.
- NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- ResearchGate. How can I solve my problem with Suzuki coupling?
- Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- ResearchGate. Photoredox/Nickel Dual Catalytic C(sp)S Cross‐coupling of Bromoanilines Enabled by Mineral Acids.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. Sonogashira coupling.
- Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Wordpress.
- Benchchem. A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste.
- Benchchem. Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
- Semantic Scholar. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
- ResearchGate. Rapid catalyst evaluation for Sonogashira coupling in continuous flow.
- How to use the personal web pages service. A Convenient Catalyst for Aqueous and Protein Suzuki-Miyaura Cross-Coupling.
- RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
- Benchchem. Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a].
- NIH. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Benchchem. Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
- ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- ResearchGate. Highly selective palladium-catalyzed aminocarbonylation and cross-coupling reactions on a cavitand scaffold | Request PDF.
- Dalton Transactions. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Minimizing debromination in reactions with 4-Amino-5-bromo-2-methoxybenzoic acid
A Guide to Minimizing Debromination in Cross-Coupling Reactions
Welcome to the technical support center for 4-Amino-5-bromo-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. We understand that undesired side reactions can be a significant hurdle in complex synthetic pathways. One of the most common challenges encountered with this compound is premature debromination, particularly during palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize debromination and maximize the yield of your desired product. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.
Troubleshooting Guide: Minimizing Debromination
Issue 1: Significant formation of the debrominated byproduct, 4-Amino-2-methoxybenzoic acid, is observed during a Suzuki-Miyaura coupling reaction.
Root Cause Analysis:
The primary mechanism for debromination in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can arise from various sources within the reaction mixture, including trace water, alcohols, or even certain amine bases. Once formed, the Pd-H species can participate in a competing catalytic cycle, leading to the replacement of the bromine atom with a hydrogen atom on your substrate. Electron-rich aryl bromides, such as this compound, can be particularly susceptible to this side reaction.
Solutions:
-
Ligand Selection is Crucial: The choice of phosphine ligand is paramount in controlling the relative rates of the desired cross-coupling and the undesired debromination.
-
Recommendation: Employ bulky, electron-rich biaryl phosphine ligands. Ligands such as SPhos, XPhos, or RuPhos have demonstrated efficacy in promoting the desired reductive elimination to form the C-C bond over the competing debromination pathway.[1] These ligands create a sterically hindered environment around the palladium center, which can disfavor the approach of the Pd-H species.
-
-
Base Selection and Stoichiometry: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote the formation of Pd-H species and increase the rate of debromination.[1]
-
Recommendation: Switch to a weaker inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives that are generally less prone to inducing debromination.[1] Use the minimum effective amount of base; typically 2-3 equivalents are sufficient.
-
-
Solvent Purity and Choice: Protic solvents or polar aprotic solvents like DMF can be sources of protons or hydride species.
-
Recommendation: Utilize anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane.[1] Ensure your solvents are rigorously dried and degassed to remove water and oxygen, which can interfere with the catalytic cycle.
-
-
Temperature Optimization: Higher reaction temperatures can increase the rate of debromination, which may have a higher activation energy than the desired coupling.
-
Recommendation: Attempt the reaction at a lower temperature. While this may require longer reaction times, it can significantly improve the product-to-byproduct ratio. For instance, if the reaction is being run at 110 °C, try reducing the temperature to 80-90 °C and monitor the progress.[1]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing debromination.
Issue 2: During a Buchwald-Hartwig amination, along with the desired product, a significant amount of the debrominated starting material is recovered.
Root Cause Analysis:
Similar to Suzuki-Miyaura coupling, debromination in Buchwald-Hartwig amination is a known side reaction.[2] The mechanism also likely involves the formation of Pd-H species. The choice of base is particularly critical in this reaction, as many common bases can also act as hydride sources.
Solutions:
-
Protecting the Amine and Carboxylic Acid: The free amino and carboxylic acid groups on this compound can potentially coordinate to the palladium catalyst or interact with the base in a way that promotes side reactions.
-
Recommendation: Consider protecting the amino group (e.g., as a Boc or Cbz derivative) and/or the carboxylic acid (e.g., as a methyl or ethyl ester) prior to the cross-coupling reaction. This can improve solubility and prevent unwanted interactions.
-
-
Careful Selection of Base: Strong, non-nucleophilic bases are required for Buchwald-Hartwig amination, but some can exacerbate debromination.
-
Recommendation: While sodium tert-butoxide is a common choice, if debromination is an issue, consider using lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) in combination with a suitable ligand.
-
-
Ligand Choice for C-N Coupling: The ligand's role in promoting C-N bond formation is critical.
-
Recommendation: Utilize ligands specifically designed for Buchwald-Hartwig aminations, such as Josiphos-type ligands or bulky biarylphosphine ligands like BrettPhos. These ligands are known to accelerate the reductive elimination step to form the desired C-N bond.
-
Comparative Table of Reaction Conditions for Minimizing Debromination:
| Parameter | Standard Conditions (Prone to Debromination) | Optimized Conditions (Minimizes Debromination) | Rationale for Optimization |
| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | Pre-catalysts that readily form the active Pd(0) species in situ with the chosen ligand. |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote reductive elimination and sterically hinder Pd-H formation.[1] |
| Base | NaOtBu, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Weaker, non-nucleophilic bases are less likely to generate hydride species.[1] |
| Solvent | DMF, THF/H₂O | Anhydrous Toluene, 1,4-Dioxane | Aprotic, non-polar solvents minimize potential proton and hydride sources.[1] |
| Temperature | 100-120 °C | 80-90 °C | Lower temperatures can disfavor the debromination side reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to debromination?
A1: The electronic nature of the substituent groups on the aromatic ring influences its reactivity. The amino group is a strong electron-donating group, which increases the electron density of the aromatic ring. This can make the C-Br bond more susceptible to certain side reactions, including reductive debromination by palladium-hydride species.
Q2: Can the purity of my reagents affect the level of debromination?
A2: Absolutely. Impurities in your reagents or solvents can be a hidden source of hydride species. For example, trace amounts of water or alcohols in your solvent can react with the base or the palladium catalyst to generate Pd-H. Always use high-purity, anhydrous reagents and solvents.[1]
Q3: Is it possible that my starting material is degrading even before the reaction?
A3: While this compound is generally stable, related compounds like 4-bromoaniline can be sensitive to light and may decompose under prolonged exposure to UV light.[3] It is good practice to store the compound in a dark, cool, and dry place.
Q4: I am observing debromination even with optimized conditions. What else can I try?
A4: If debromination persists, consider a different cross-coupling strategy if possible. Alternatively, you can try using a different palladium precatalyst, such as a palladacycle, which can sometimes offer different reactivity and selectivity profiles. You could also investigate the use of nickel catalysts, which are emerging as a cost-effective alternative to palladium and may offer different selectivity.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound (or its methyl ester derivative) with an arylboronic acid, designed to minimize debromination.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (or its methyl ester) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)
-
Anhydrous, degassed toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (3.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction Execution: Stir the reaction mixture vigorously at 80-90 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-5-aryl-2-methoxybenzoic acid derivative.
References
- Liskon Biological. (2024, November 6). 4-Bromoaniline (C₆H₆BrN) Stability Study.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Process Overview.
- ChemicalBook. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis.
- CN105237422A. Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Reductions of aryl bromides in water at room temper
- Wang Yu. (2008). Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid. Semantic Scholar.
- BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions.
- Wikipedia.
- Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. (2020, September 9). Chemical Science (RSC Publishing).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Eureka | Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
- Chemistry LibreTexts. (2023, August 2). 2.
- Wikipedia. Cross-coupling reaction.
- Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. (2016, July 14).
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). NIH.
- Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov.
- Chemistry LibreTexts. (2023, June 30).
- YouTube. (2021, January 1).
- datapdf.com. (2016, July 14).
- Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ChemicalBook. (2023, November 13).
- BenchChem. A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
- BenchChem. Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
- Journal of the American Chemical Society.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- PubMed. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B)
- wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- Guidechem. 4-Bromoaniline 106-40-1 wiki.
- Ketone Pharma. (2024, August 30).
- SIELC Technologies. (2018, May 16). This compound.
- gsrs. This compound.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
- BLD Pharm. 35290-97-2|this compound.
- PubChem. This compound | C8H8BrNO3 | CID 618706.
- BenchChem. A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- PubChem. 4-Bromoaniline | BrC6H4NH2 | CID 7807.
- CAS No : 35290-97-2 | Product Name : 4-Amino-5-bromo-2-methoxybenzenecarboxylic Acid.
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
- PubChem. 4-Amino-5-bromo-2-decoxybenzoic acid | C17H26BrNO3 | CID 150647156.
Sources
Technical Support Center: Stability Testing of 4-Amino-5-bromo-2-methoxybenzoic Acid Derivatives
Welcome to the technical support center for the stability testing of 4-Amino-5-bromo-2-methoxybenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for ensuring the stability and quality of these important pharmaceutical compounds.
Introduction: The Criticality of Stability in Drug Development
This compound and its derivatives are a class of compounds with significant potential in pharmaceutical applications. Their chemical structure, featuring an aromatic amine, a carboxylic acid, and a bromo substituent, makes them susceptible to various degradation pathways.[1][2][3] Understanding and rigorously testing the stability of these molecules is not just a regulatory requirement but a fundamental aspect of ensuring the safety and efficacy of the final drug product.[4][5]
This guide provides a comprehensive overview of stability testing, from designing forced degradation studies to developing and validating stability-indicating analytical methods. We will delve into the "why" behind the protocols, offering insights grounded in chemical principles and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: Why is forced degradation testing necessary for my this compound derivative?
Forced degradation, or stress testing, is a critical component of drug development that helps to:
-
Identify likely degradation products: By subjecting the drug substance to conditions more severe than accelerated stability testing, we can proactively identify potential impurities that may form during manufacturing, storage, and handling.[4][5][6]
-
Elucidate degradation pathways: Understanding how the molecule breaks down helps in developing more stable formulations and selecting appropriate packaging.[4][5][6]
-
Develop and validate stability-indicating analytical methods: A stability-indicating method is one that can accurately and selectively quantify the drug substance in the presence of its degradation products, process impurities, and other potential interferences.[4][7][8] Forced degradation studies are essential to generate these degradants and prove the method's specificity.
Q2: What are the primary degradation pathways I should be concerned about for this class of compounds?
Given the functional groups present in this compound derivatives, the following degradation pathways are of primary concern:
-
Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored impurities and potentially alter the pharmacological activity of the compound.[9][10][11] Environmental factors like oxygen and trace metals can catalyze this process.
-
Hydrolysis: While the amide and ester derivatives of the carboxylic acid are more prone to hydrolysis, the parent benzoic acid can also undergo reactions under extreme pH and temperature conditions.
-
Photodegradation: Aromatic compounds, especially those with amine and bromo substituents, can be sensitive to light. Exposure to UV or visible light can lead to complex degradation pathways, including dehalogenation or oxidation.[12][13][14][15]
-
Thermal Degradation: High temperatures can induce decarboxylation of the benzoic acid moiety or cleavage of the C-Br bond.[16][17][18][19]
Q3: I'm observing a new, unexpected peak in my chromatogram during a stability study. What should be my first steps?
-
Verify System Suitability: Ensure that your analytical system is performing as expected. Check parameters like retention time, peak shape, and resolution against your established system suitability criteria.
-
Blank Injection: Analyze a blank (mobile phase or placebo) to rule out any contamination from the solvent or sample matrix.
-
Stress a Reference Standard: Subject a known reference standard of your active pharmaceutical ingredient (API) to the same stress conditions to confirm if the new peak is a degradant of the API.
-
Peak Purity Analysis: If you are using a photodiode array (PDA) detector, perform a peak purity analysis to determine if the new peak is a single component.
-
Characterize the Impurity: If the impurity is significant, further characterization using techniques like mass spectrometry (MS) is necessary to identify its structure. This is crucial for understanding the degradation pathway and assessing the potential toxicity of the degradant.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Significant degradation (>20%) observed in early forced degradation studies. | Stress conditions are too harsh. | Reduce the concentration of the stressor (e.g., acid, base, oxidizing agent), lower the temperature, or decrease the exposure time. The goal of forced degradation is to generate a target degradation of 5-20% to ensure that the primary degradation pathways are identified without completely destroying the molecule.[6][20] |
| Poor peak shape (tailing or fronting) for the parent compound or degradants in the HPLC analysis. | Inappropriate mobile phase pH; secondary interactions with the stationary phase; column overload. | Optimize the mobile phase pH to ensure the analyte is in a single ionic form. For these acidic compounds, a pH below the pKa is generally recommended. Consider using a mobile phase with a different buffer or an alternative column chemistry to minimize secondary interactions. Evaluate the sample concentration to avoid overloading the column. |
| Co-elution of the parent peak with an impurity peak. | Insufficient chromatographic resolution. | Modify the HPLC method parameters. This could involve changing the organic modifier, adjusting the gradient slope, altering the mobile phase pH, or trying a column with a different selectivity (e.g., a phenyl or pentafluorophenyl column).[8][21] An orthogonal method with a different separation mechanism might be necessary. |
| Inconsistent results between different batches of the drug substance. | Variability in the impurity profile of the starting material; differences in storage or handling conditions. | Thoroughly characterize the impurity profile of each batch before initiating the stability study. Ensure that all batches are stored under identical and controlled conditions. Review the synthesis and purification processes for any potential sources of variability. |
| The compound appears stable under all forced degradation conditions. | The molecule is inherently very stable; the stress conditions were not stringent enough. | While high stability is a desirable attribute, it is still necessary to demonstrate the specificity of the analytical method. If no degradation is observed, more aggressive stress conditions may be required. However, the conditions should remain relevant to potential real-world scenarios. It is also important to ensure that the analytical method is capable of detecting potential degradants that may not have a chromophore. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general approach for conducting forced degradation studies. The specific conditions should be optimized for each derivative.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[20]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug substance to dry heat (e.g., 80-100°C) for a defined period.
-
Photostability: Expose the solid drug substance and a solution of the drug substance to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.[12][13][14][15][22] The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[13] A control sample should be protected from light.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method.
-
Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% trifluoroacetic acid or formic acid in water. The acidic pH will suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Begin with a generic gradient, for example:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Detection: Use a PDA detector to monitor the elution at multiple wavelengths. This will help in identifying peaks with different UV spectra and assessing peak purity. A wavelength of around 254 nm is often a good starting point for aromatic compounds.
-
Method Optimization: Inject the stressed samples from the forced degradation study. Optimize the gradient slope, mobile phase composition, and temperature to achieve adequate resolution between the parent peak and all degradation products. The goal is a resolution (Rs) of >1.5 between all critical peak pairs.
Visualizations
Logical Workflow for Stability Testing
Caption: A logical workflow for conducting stability studies of pharmaceutical compounds.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
-
ICH Harmonised Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4, February 2003.
-
ICH Harmonised Guideline, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, Step 4, November 1996.
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
-
Bakeer, R. A., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0244951.
- Kats, M. (2005). Forced degradation studies: Regulatory considerations and implementation.
- Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug Delivery Technology, 10(5), 48-51.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
-
Szabó, Z., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. Food Control, 137, 108929.
- Teas, C., et al. (2001). HPLC-MS/MS for the confirmation of aromatic amines and sulfonated azo dyes in finger-paints.
- Thumma, S., et al. (2013). A review: Stability indicating forced degradation studies. Research Journal of Pharmacy and Technology, 6(5), 485-490.
- Vogel, A. I., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman Scientific & Technical.
-
Lindquist, N., & Yang, T. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(29), 4733-4739.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics. 85th ed. CRC Press.
- The United States Pharmacopeia. (2023). USP-NF.
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link].
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. 35290-97-2|this compound|BLD Pharm [bldpharm.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 14. database.ich.org [database.ich.org]
- 15. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 16. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ICH Official web site : ICH [ich.org]
Identifying and characterizing unexpected byproducts in 4-Amino-5-bromo-2-methoxybenzoic acid reactions
Welcome to the technical support center for 4-Amino-5-bromo-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive molecule. Here, we address common challenges and unexpected experimental outcomes in a direct question-and-answer format, providing not just solutions but the scientific reasoning behind them. Our goal is to empower you to anticipate, identify, and resolve issues related to byproduct formation, ensuring the integrity and success of your research.
Part 1: Troubleshooting Guide - When Experiments Go Wrong
This section addresses specific, observable problems you might encounter during a reaction.
Question 1: My reaction mixture has turned dark brown/black, and my TLC plate shows a streak from the baseline with multiple spots. What is likely happening?
Answer: This is a classic sign of degradation and/or polymerization. The amino group on the aromatic ring makes it highly susceptible to oxidation, which can be accelerated by heat, light, or the presence of certain reagents, leading to the formation of complex, colored polymeric materials.
-
Causality: The electron-donating nature of both the amino and methoxy groups activates the benzene ring, making it more reactive. Under harsh conditions (e.g., strong oxidants, high heat, prolonged reaction times), this can lead to uncontrolled side reactions. Amine oxidation can form highly colored nitroso and nitro compounds, which can further react.
-
Immediate Action: If the reaction is ongoing, consider stopping it to assess the product distribution. If it's complete, the immediate challenge is purification.
-
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: Can you lower the temperature? Can the reaction be run under an inert atmosphere (Nitrogen or Argon) to exclude oxygen? Is it possible to use a milder reagent?
-
Solvent Choice: Ensure your solvent is degassed and dry. Peroxides in aged ethers (like THF or Dioxane) can initiate oxidation.
-
Purification Strategy: Attempt to isolate your product quickly. A plug of silica gel to filter out baseline polymeric material may be a useful first step before attempting a full column chromatography. Trituration with a solvent in which the product is sparingly soluble but the impurities are soluble can also be effective.
-
Question 2: My final product's mass is significantly lower than expected, and the NMR spectrum is missing the carboxylic acid proton. The mass spectrum shows a peak corresponding to the loss of ~44 amu. What is the likely byproduct?
Answer: You are most likely observing decarboxylation, the loss of carbon dioxide (CO₂), from your starting material or product. This is a common thermal decomposition pathway for benzoic acids, particularly those with electron-donating substituents.[1]
-
Mechanism: The amino and methoxy groups donate electron density into the aromatic ring, which can stabilize the transition state of the decarboxylation reaction.[2] The resulting byproduct would be 4-bromo-3-methoxyaniline.
-
Identification Protocol:
-
Confirm by Mass Spectrometry: The expected mass of the decarboxylated byproduct, 4-bromo-3-methoxyaniline (C₇H₈BrNO), is approximately 202.04 g/mol , a loss of 44.01 amu (CO₂) from the starting material's mass of 246.06 g/mol .
-
Confirm by ¹H NMR: The aromatic signals will shift, and you will observe the disappearance of the broad carboxylic acid peak (typically >10 ppm). You will also see a new proton signal in the position where the carboxyl group was.
-
TLC Analysis: The decarboxylated product is significantly less polar than the carboxylic acid. It will have a much higher Rf value on a silica gel TLC plate.
-
-
Prevention:
-
Strict Temperature Control: Avoid excessive heating. If your reaction requires heat, determine the minimum temperature necessary for the conversion to proceed at a reasonable rate.
-
pH Control: Decarboxylation of some aminobenzoic acids can be catalyzed by acid.[1] If your reaction is run under acidic conditions, consider if a less acidic environment is feasible.
-
Question 3: My LC-MS results show a peak with a mass of roughly double my expected product mass, minus 18 (M+M-18). What is this impurity?
Answer: This mass corresponds to the formation of an amide-linked dimer. Two molecules of this compound have coupled, with the amino group of one molecule attacking the carboxylic acid of another to form an amide bond and release a molecule of water (H₂O, 18 amu).
-
Formation Conditions: This is especially common in reactions that use peptide coupling reagents (e.g., EDC, DCC) or activating agents for the carboxylic acid (e.g., thionyl chloride, oxalyl chloride) if no other nucleophile is present or if the reaction is highly concentrated. It can also occur under conditions of high heat.
-
Structural Characterization:
-
Mass Spec (ESI-): Look for a peak at m/z ≈ 473.99, corresponding to [2M - H₂O - H]⁻.
-
¹H NMR: The spectrum will become more complex. You will see two distinct sets of aromatic signals, two different methoxy signals, and a broad NH peak for the newly formed amide bond, in addition to the remaining free amine and carboxylic acid protons.
-
FT-IR: Look for a characteristic amide C=O stretch around 1650 cm⁻¹.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts I should be aware of when using this compound?
A1: The primary unexpected byproducts arise from the inherent reactivity of its functional groups. You should be vigilant for the following:
| Byproduct Class | Structure Example / Description | Formation Conditions | Key Analytical Signature (MS) |
| Decarboxylation | 4-bromo-3-methoxyaniline | High temperatures (>100-120 °C), some acidic conditions.[1][2] | [M-44]⁺ or [M-CO₂]⁺ |
| Dimerization (Amide) | Two molecules linked by an amide bond | Use of carboxylic acid activating agents, high heat. | [2M-H₂O+H]⁺ or [2M-H₂O-H]⁻ |
| Dimerization (H-Bonding) | Non-covalent dimers formed in solution or solid state.[3][4] | Concentrated solutions, specific solvents (e.g., chloroform).[3] | Not typically seen by MS, but can affect NMR chemical shifts and solubility. |
| Debromination | 4-Amino-2-methoxybenzoic acid | Reductive conditions (e.g., catalytic hydrogenation, certain metal catalysts).[5] | [M-79]⁺ or [M-Br+H]⁺ |
| O-Demethylation | 4-Amino-5-bromo-2-hydroxybenzoic acid | Harsh acidic conditions (e.g., HBr, BBr₃), high heat.[5][6] | [M-14]⁺ or [M-CH₂+H]⁺ |
| Isomeric Impurities | e.g., 2-Amino-5-bromo-4-methoxybenzoic acid | Carried over from the synthesis of the starting material.[7][8] | Same mass as the desired product; requires chromatography or NMR to distinguish. |
Q2: How can I perform a forced degradation study to proactively identify potential byproducts?
A2: A forced degradation or stress study is an excellent way to understand the stability of your molecule. It involves subjecting the compound to harsh conditions to intentionally produce byproducts, which can then be characterized.
Protocol: Forced Degradation Study
-
Prepare Stock Solution: Dissolve a known concentration (e.g., 1 mg/mL) of this compound in a suitable solvent mixture like Acetonitrile/Water (50:50).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample in an oven at 100°C for 48 hours, then dissolve for analysis.
-
-
Analysis: At specified time points, withdraw an aliquot of each sample. If necessary, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by LC-MS to identify the m/z of any new peaks that appear.
Q3: What is the best general-purpose method for purifying my desired product away from these byproducts?
A3: For most of the common byproducts, flash column chromatography on silica gel is the most effective technique.
-
Decarboxylated Product: This byproduct is much less polar. It will elute much earlier from the column than your desired carboxylic acid. A solvent system like Hexanes/Ethyl Acetate would work well.
-
Amide Dimer: This byproduct will be less polar than the starting material dimer but likely more polar than the monomeric product if it has a free carboxylic acid. Its polarity will be significantly different, allowing for separation.
-
O-Demethylated Product: The resulting phenolic compound will be more polar than the methoxy-containing starting material and will elute later.
-
Isomeric Impurities: This is the most challenging separation. It may require using a less polar solvent system to achieve better resolution or resorting to reverse-phase HPLC for preparative separation.[9]
Q4: My reaction involves converting the amino group to a diazonium salt for a subsequent Sandmeyer reaction. What specific byproducts should I watch for?
A4: Diazotization reactions can be complex. Key issues include:
-
Incomplete Diazotization: Unreacted starting material will remain.
-
Hydrolysis of the Diazonium Salt: The diazonium group can be replaced by a hydroxyl group (-OH) if it reacts with water in the system, especially at elevated temperatures. This would yield 5-Bromo-2-methoxy-4-hydroxybenzoic acid.
-
Formation of Azo Compounds: The diazonium salt is an electrophile and can attack another molecule of the starting amine (an activated ring) to form a colored azo-linked dimer. This is often a source of colored impurities in these reactions.
To mitigate these, ensure you use cold conditions (typically 0-5 °C), a slight excess of nitrous acid, and add the sodium nitrite solution slowly to control the reaction.[10]
Visual Diagrams
Caption: Workflow for identifying and addressing unknown byproducts.
References
-
Determination of the Conformation of 2-Hydroxy- and 2-Aminobenzoic Acid Dimers Using 13C NMR and Density Functional Theory/Natural Bond Order Analysis: The Central Importance of the Carboxylic Acid Carbon. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Optimized structures of most stable meta-aminobenzoic acid dimers in... ResearchGate. [Link]
-
Hydrogen-bonded dimer stacking induced emission of aminobenzoic acid compounds. Chemical Communications (RSC Publishing). [Link]
-
3-Aminobenzoic acid polymorphs. Acid dimer O − H ··· O synthon R 22 (8)... ResearchGate. [Link]
-
Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. ACS Publications. [Link]
-
Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. ScienceDirect. [Link]
-
This compound. gsrs. [Link]
-
This compound. SIELC Technologies. [Link]
-
Mechanisms of decarboxylation of ortho-substituted benzoic acids | Request PDF. ResearchGate. [Link]
-
This compound | C8H8BrNO3. PubChem. [Link]
-
Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
This compound. CAS Common Chemistry. [Link]
- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Thieme Connect. [Link]
-
CAS No : 35290-97-2 | Product Name : 4-Amino-5-bromo-2-methoxybenzenecarboxylic Acid. Pharmaffiliates. [Link]
- Method for decarboxylation of amino acids via imine formation.
-
Comprehensive Organic Functional Group Transformations II. dokumen.tips. [Link]
-
CAS#:55304-06-8 | 4-acetamido-5-bromo-2-methoxybenzoic acid. Chemsrc. [Link]
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrogen-bonded dimer stacking induced emission of aminobenzoic acid compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 8. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. thieme-connect.com [thieme-connect.com]
Strategies to enhance the regioselectivity of reactions involving 4-Amino-5-bromo-2-methoxybenzoic acid
A Senior Application Scientist's Guide to Mastering Regioselectivity
Welcome to the technical support center for 4-Amino-5-bromo-2-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this highly functionalized building block. The inherent arrangement of activating, deactivating, and sterically hindering groups on this molecule presents unique challenges and opportunities in directing reaction outcomes. Here, we provide in-depth, field-tested strategies, troubleshooting guides, and validated protocols to help you achieve your desired regiochemical isomers with precision and high yield.
Understanding the Regiochemical Landscape
Before diving into specific troubleshooting scenarios, it is crucial to understand the electronic and steric influences of each substituent on the aromatic ring. The reactivity of this compound is a delicate balance between these competing effects.
-
Amino Group (-NH₂ at C4): A powerful electron-donating group that strongly activates the ring towards electrophilic attack. It is an ortho, para-director.[1][2][3]
-
Methoxy Group (-OCH₃ at C2): Also an electron-donating, activating group and an ortho, para-director.[4][5][6] Its activating strength is less than that of the amino group.[1]
-
Bromo Group (-Br at C5): An electron-withdrawing group via induction but an electron-donating group via resonance. This duality results in it being a deactivating, yet ortho, para-directing substituent.[4][5]
-
Carboxylic Acid Group (-COOH at C1): A deactivating, electron-withdrawing group that acts as a meta-director.[1]
The two vacant positions on the ring are C3 and C6. The concerted ortho-directing effects of the powerful -NH₂ and -OCH₃ groups make the C3 position the most electronically enriched and sterically accessible site for electrophilic aromatic substitution (EAS) . The C6 position is significantly less reactive. The primary challenge, therefore, is often how to override this inherent preference to achieve substitution at C6.
Troubleshooting Guide 1: Electrophilic Aromatic Substitution (EAS)
Issue: My electrophilic substitution reaction only yields the C3 isomer, but I need the C6 isomer.
This is the most common regioselectivity challenge encountered with this substrate. Direct electrophilic attack (e.g., nitration, halogenation) will almost exclusively occur at the C3 position due to the potent activating effects of the adjacent amino and methoxy groups.
Root Cause Analysis:
The amino group at C4 directs ortho to C3, and the methoxy group at C2 also directs ortho to C3. This overwhelming electronic activation funnels the electrophile to this position. To achieve substitution at C6, you must fundamentally alter the directing properties of the most influential substituent—the amino group.
Strategic Solution: Reversing Directing Effects via Protection & Protonation
The solution involves a two-part strategy: first, moderate the amino group's activity by converting it to an acetamide, and second, under strongly acidic conditions, use its protonated form to direct an incoming electrophile to a meta position (C6).
dot
Caption: A robust protection-coupling-deprotection workflow.
Detailed Experimental Protocol: Suzuki Coupling
-
Esterification (Carboxylic Acid Protection):
-
Suspend this compound (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄) and reflux the mixture until TLC analysis shows complete conversion to the methyl ester.
-
Neutralize, extract, and purify to obtain methyl 4-amino-5-bromo-2-methoxybenzoate.
-
-
Amine Protection:
-
Dissolve the methyl ester from Step 1 in a solvent like THF.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.2 eq).
-
Stir at room temperature until the reaction is complete.
-
Work up and purify to get the fully protected substrate.
-
-
Suzuki-Miyaura Coupling:
-
To a degassed mixture of 1,4-dioxane and water, add the protected substrate (1.0 eq), your desired arylboronic acid (1.2 eq), and a base like potassium phosphate (K₃PO₄, 2.0 eq). [7] * Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). [7][8] * Heat the reaction mixture to 90°C under an inert atmosphere (Argon or Nitrogen) for 12-16 hours. [7] * Monitor the reaction by LC-MS. Once complete, cool, dilute with ethyl acetate, and filter.
-
Wash the organic layer with water and brine, dry, and concentrate to get the coupled product.
-
-
Deprotection:
-
First, remove the Boc group by dissolving the coupled product in dichloromethane and adding trifluoroacetic acid (TFA). [9] * After the Boc group is cleaved, remove the methyl ester via saponification (e.g., using LiOH or NaOH in a THF/water mixture) to yield the final product.
-
Data Table: Catalyst System Considerations for Cross-Coupling
The choice of ligand and base is critical for success, especially with electronically rich and potentially coordinating substrates. The table below, adapted from data on analogous pyridine systems, illustrates performance differences. [8] | Catalyst System | Ligand | Base | Solvent | Typical Arylboronic Acid | Expected Yield | | :--- | :--- | :--- | :--- | :--- | :--- | | System 1: Traditional | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | ~85% [8]| | System 2: Buchwald | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 4-Methoxyphenylboronic acid | High (>90%) | | System 3: NHC | Pd-PEPPSI-IPr | - | K₂CO₃ | THF | 4-Chlorophenylboronic acid | ~78% [8]|
This data, while from a similar system, underscores the importance of screening catalysts and conditions for optimal results with your specific substrate.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best protecting group for the amino function?
A: The choice depends on the downstream reaction conditions. For palladium-catalyzed couplings that use base, Boc is ideal due to its stability in base and lability in acid. For reactions requiring acidic conditions where the amine needs to be masked, an Acetyl (Ac) group is more suitable.
| Protecting Group | Introduction Reagent | Removal Conditions | Stability |
| Boc | Boc₂O | Mild Acid (TFA, HCl) [9] | Stable to base, hydrogenation |
| Ac | Acetic Anhydride | Acid or Base Hydrolysis [1] | Stable to mild acid/base |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Mild Base (Piperidine) [9] | Stable to acid |
Q2: Can I perform a Nucleophilic Aromatic Substitution (SNAr) to replace the bromine?
A: SNAr on this substrate is extremely challenging and generally not a viable strategy. SNAr requires strong electron-withdrawing groups ortho or para to the leaving group (bromine) to stabilize the negative charge of the Meisenheimer intermediate. [10][11]In this molecule, the powerful electron-donating amino group is para to the bromine, which destabilizes the intermediate and deactivates the ring for nucleophilic attack. A theoretical, but very harsh and low-yielding, approach would involve converting the amino group into a diazonium salt (-N₂⁺), which is strongly electron-withdrawing, but this is often not compatible with other functional groups. Cross-coupling is the superior method for functionalizing the C-Br bond.
References
-
Chemistry LibreTexts. 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015-07-18). Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). Available from: [Link]
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Scott K. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res. 2024; 16:131. Available from: [Link]
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YouTube. Effect of Substituents for Further Substitution of Monosubstituted Benzene. (2024-07-25). Available from: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
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Save My Exams. Directing Effects - A Level Chemistry Revision Notes. (2025-01-10). Available from: [Link]
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ResearchGate. Orienting methoxy group-carbocation conjugation effects explaining the... Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Available from: [Link]
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ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
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Synthink. Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from: [Link]
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YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017-01-14). Available from: [Link]
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YouTube. Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. (2018-05-09). Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 4-Amino-5-bromo-2-methoxybenzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the strategic selection of synthetic pathways is paramount to achieving desired outcomes with efficiency, scalability, and cost-effectiveness. 4-Amino-5-bromo-2-methoxybenzoic acid is a key building block in the development of a variety of biologically active molecules. Its unique substitution pattern, featuring amino, bromo, and methoxy groups on a benzoic acid scaffold, provides a versatile platform for further chemical modifications. This guide offers an in-depth, objective comparison of two prominent synthetic routes to this valuable intermediate, supported by experimental data and mechanistic insights to aid researchers in making informed decisions for their specific applications.
Introduction to this compound
This compound is a substituted aromatic carboxylic acid with a molecular formula of C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol .[1] The presence of an activating amino group and a deactivating but ortho-, para-directing bromine atom, along with a methoxy group, creates a unique electronic and steric environment on the aromatic ring. This distinct arrangement of functional groups makes it a sought-after precursor in the synthesis of complex heterocyclic systems and other pharmacologically relevant compounds.
Comparative Analysis of Synthetic Methodologies
This guide will dissect two primary synthetic strategies for the preparation of this compound:
-
Route 1: Direct Bromination of a Pre-functionalized Benzene Ring
-
Route 2: Multi-step Synthesis from a Readily Available Precursor
A thorough examination of each route will cover the underlying chemical principles, experimental protocols, and a comparative summary of key performance indicators such as yield, purity, and operational complexity.
Route 1: Direct Bromination of Methyl 4-amino-2-methoxybenzoate
This synthetic approach leverages the commercially available or readily synthesized methyl 4-amino-2-methoxybenzoate as the starting material. The key transformation is the regioselective bromination of the aromatic ring, followed by the hydrolysis of the methyl ester to yield the desired carboxylic acid.
Causality Behind Experimental Choices
The amino group at the 4-position is a strongly activating, ortho-, para-directing group. The methoxy group at the 2-position is also an activating, ortho-, para-directing group. The combined directing effects of these two groups strongly favor electrophilic substitution at the 5-position, which is ortho to the amino group and meta to the methoxy group. N-Bromosuccinimide (NBS) is a mild and selective brominating agent, making it an excellent choice to achieve mono-bromination and avoid potential side reactions that could occur with harsher reagents like elemental bromine. The reaction is typically carried out at a low temperature to further enhance selectivity and minimize the formation of impurities. The final step, ester hydrolysis, is a standard and high-yielding reaction, usually performed under basic conditions.
Experimental Protocol
Step 1: Synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate
A detailed protocol for this step is provided in the supporting information of a publication by the Centers for Disease Control and Prevention (CDC).[2]
-
Dissolve methyl 4-amino-2-methoxybenzoate (1.81 g, 10 mmol) in 100 mL of chloroform in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.78 g, 10 mmol) to the stirred solution over a period of 1 hour.
-
Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.
-
Quench the reaction by adding 100 mL of water.
-
Separate the organic layer, wash it with water (100 mL), and dry it over magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/dichloromethane = 1:4, v/v) to yield methyl 4-amino-5-bromo-2-methoxybenzoate.
Reported Yield: 73%[2]
Step 2: Hydrolysis of Methyl 4-amino-5-bromo-2-methoxybenzoate
-
Dissolve methyl 4-amino-5-bromo-2-methoxybenzoate in a mixture of ethanol and water (e.g., 1:1 ratio).
-
Add a stoichiometric excess of sodium hydroxide (e.g., 2-3 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 4-5 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Expected Yield: >90% (based on similar transformations)
Trustworthiness: A Self-Validating System
The progress of each step in this synthetic route can be reliably monitored by standard analytical techniques. TLC is a simple and effective method to track the consumption of the starting material and the formation of the product in both the bromination and hydrolysis steps. The purity and identity of the intermediate and final products can be unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry. The expected spectral data for the final product will show characteristic signals for the aromatic protons, the methoxy group, and the amine protons, with the bromine substitution causing a predictable shift in the aromatic region.
Visualization of Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Multi-step Synthesis from p-Aminosalicylic Acid
This alternative synthetic pathway commences with the readily available and inexpensive p-aminosalicylic acid. The synthesis involves a three-step sequence: methylation of the phenolic hydroxyl and carboxylic acid groups, followed by selective bromination, and concluding with ester hydrolysis. This route is analogous to a patented method for the synthesis of the corresponding chloro-derivative.[4]
Causality Behind Experimental Choices
p-Aminosalicylic acid possesses three functional groups that can react with an electrophile: the amino group, the hydroxyl group, and the carboxylic acid. To achieve selective bromination on the aromatic ring, it is advantageous to first protect or modify the hydroxyl and carboxylic acid groups. Methylation with dimethyl sulfate under basic conditions effectively converts the phenol to a methoxy group and the carboxylic acid to a methyl ester. This transformation is crucial as it deactivates the hydroxyl group towards electrophilic attack and protects the carboxylic acid. The resulting intermediate, methyl 4-amino-2-methoxybenzoate, is the same starting material as in Route 1. Consequently, the subsequent bromination and hydrolysis steps follow the same logic and experimental design as described previously.
Experimental Protocol
Step 1: Synthesis of Methyl 4-amino-2-methoxybenzoate
This protocol is adapted from a patent for the synthesis of the chloro-analog.[4]
-
In a suitable reaction vessel, mix p-aminosalicylic acid and a base such as potassium hydroxide in an acetone solution.
-
Cool the mixture to 20-30 °C and gradually add dimethyl sulfate dropwise while stirring.
-
Continue the reaction for 5-6 hours.
-
After the reaction is complete, remove the acetone by rotary evaporation.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain methyl 4-amino-2-methoxybenzoate.
Reported Yield for the analogous chloro-synthesis starting material: ~92%[4]
Step 2: Synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate
The protocol for this step is identical to Step 1 of Route 1.
Reported Yield: 73%[2]
Step 3: Hydrolysis of Methyl 4-amino-5-bromo-2-methoxybenzoate
The protocol for this step is identical to Step 2 of Route 1.
Expected Yield: >90%
Trustworthiness: A Self-Validating System
Similar to Route 1, the progress of each reaction in this multi-step synthesis can be meticulously monitored by TLC. The successful methylation in the first step can be confirmed by the disappearance of the phenolic and carboxylic acid protons and the appearance of two new methyl signals in the ¹H NMR spectrum of the intermediate. The subsequent bromination and hydrolysis steps can be validated using the same analytical methods as described for Route 1, ensuring the integrity and purity of the final product at each stage of the synthesis.
Visualization of Route 2
Caption: Synthetic pathway for Route 2.
Data Presentation: A Comparative Summary
| Parameter | Route 1: Direct Bromination | Route 2: From p-Aminosalicylic Acid |
| Starting Material | Methyl 4-amino-2-methoxybenzoate | p-Aminosalicylic acid |
| Number of Steps | 2 | 3 |
| Key Reagents | NBS, NaOH | Dimethyl sulfate, KOH, NBS, NaOH |
| Overall Yield (calculated) | ~66% | ~60% |
| Purity of Final Product | High (with chromatographic purification) | High (with chromatographic purification) |
| Advantages | Fewer synthetic steps, potentially higher overall yield. | Utilizes a very inexpensive and readily available starting material. |
| Disadvantages | Starting material may be more expensive. | More synthetic steps, potentially lower overall yield, use of toxic dimethyl sulfate. |
Conclusion and Recommendations
Both synthetic routes presented in this guide offer viable pathways to this compound.
Route 1 is a more direct approach with fewer synthetic transformations, which can be advantageous in terms of time and overall yield. This route is particularly suitable for laboratory-scale synthesis where the cost of the starting material is not the primary concern.
Route 2 begins with a significantly more economical starting material, p-aminosalicylic acid, making it a potentially more cost-effective option for large-scale production. However, this advantage is offset by the increased number of steps and the use of dimethyl sulfate, a toxic and regulated reagent that requires careful handling.
The ultimate choice of synthetic route will depend on the specific needs of the researcher or organization, taking into account factors such as the scale of the synthesis, budget constraints, available equipment, and safety protocols. For rapid access to the target molecule on a smaller scale, Route 1 is recommended. For larger-scale manufacturing where cost is a critical driver, a thorough cost-benefit analysis of Route 2, including the handling and disposal of hazardous materials, is warranted.
References
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Royal Society of Chemistry. (2020). Experimental Methods 1. Bromination Methods. [Link]
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GSRS. (n.d.). This compound. [Link]
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SIELC Technologies. (2018). This compound. [Link]
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ResearchGate. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having.... [Link]
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MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
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AWS. (n.d.). Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. [Link]
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The Building Block vs. The Blueprint: A Comparative Guide to 4-Amino-5-bromo-2-methoxybenzoic Acid and Established Scaffolds in Kinase Inhibitor Design
A Senior Application Scientist's Perspective on Scaffold Selection and Optimization in Modern Drug Discovery
For researchers, scientists, and drug development professionals navigating the complex terrain of kinase inhibitor design, the choice of a core chemical scaffold is a critical decision that profoundly influences a drug candidate's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison between utilizing a versatile chemical building block, 4-Amino-5-bromo-2-methoxybenzoic acid , to construct novel inhibitors, versus employing well-established, clinically validated scaffolds such as quinazoline, pyrimidine, and indole/oxindole. We will explore the strategic rationale behind these choices, supported by experimental data and detailed methodologies.
Part 1: The Strategic Value of a Building Block: this compound
This compound is not, in itself, a kinase-inhibiting scaffold. Instead, it represents a highly functionalized and strategically valuable starting material—a "building block"—for the synthesis of more complex heterocyclic systems that can serve as scaffolds. Its inherent chemical features offer several potential advantages in a drug discovery campaign:
-
Versatile Synthetic Handle: As a substituted anthranilic acid, it is a classical precursor for the synthesis of quinazolinones, a prominent class of kinase inhibitors. The amino and carboxylic acid groups provide the necessary reactivity to construct the core heterocyclic ring.
-
Modulation of Physicochemical Properties:
-
The methoxy (-OCH3) group can act as a hydrogen bond acceptor and influence the conformation of the molecule due to its steric bulk. Its presence can also enhance metabolic stability.[1]
-
The bromo (-Br) atom is a lipophilic group that can engage in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity and selectivity. It also provides a potential site for further chemical modification through cross-coupling reactions.
-
-
Vector for Novelty: Starting from a readily available but specific building block allows for the exploration of novel chemical space, potentially leading to inhibitors with unique binding modes or improved properties over existing scaffolds, and offering a path to new intellectual property.
Hypothetical Synthesis of a Quinazolinone Inhibitor
To illustrate its utility, we can propose a synthetic route to a hypothetical quinazolinone-based kinase inhibitor starting from this compound. The Niementowski quinazolinone synthesis, a well-established method, provides a plausible pathway. This reaction involves the condensation of an anthranilic acid with formamide to form the quinazolinone core.[2][3] Subsequent chlorination and nucleophilic substitution are common steps to introduce the kinase hinge-binding motif.
Experimental Protocol: Hypothetical Synthesis of a 4-Anilino-quinazolinone from this compound
-
Step 1: Quinazolinone Ring Formation.
-
To a round-bottom flask, add this compound (1.0 eq) and formamide (10 eq).
-
Heat the mixture to 150-160 °C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the 5-bromo-8-methoxyquinazolin-4(3H)-one intermediate. Rationale: This one-pot reaction is an efficient way to construct the fundamental bicyclic core of the inhibitor.
-
-
Step 2: Chlorination of the Quinazolinone.
-
Suspend the quinazolinone intermediate (1.0 eq) in thionyl chloride (SOCl2, 5-10 eq) with a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the crude 4-chloro-5-bromo-8-methoxyquinazoline. Rationale: The conversion of the hydroxyl group at the 4-position to a chlorine atom creates a reactive electrophilic site, which is essential for introducing the aniline side chain that will interact with the kinase hinge region.
-
-
Step 3: Nucleophilic Aromatic Substitution (SNAr).
-
Dissolve the 4-chloroquinazoline intermediate (1.0 eq) and a selected aniline (e.g., 3-ethynylaniline, 1.1 eq) in isopropanol.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold isopropanol, and dry to yield the final inhibitor. Rationale: This SNAr reaction is a cornerstone of kinase inhibitor synthesis, coupling the core scaffold to a substituted aniline that typically forms crucial hydrogen bonds with the kinase hinge backbone.
-
This hypothetical inhibitor, with its methoxy and bromo substitutions on the quinazolinone core, could then be evaluated for kinase inhibitory activity. The specific substitutions would be expected to influence its binding affinity and selectivity profile compared to other quinazolinone-based inhibitors like Gefitinib or Erlotinib.
Part 2: A Comparative Analysis with Established Scaffolds
While designing novel inhibitors from building blocks offers potential rewards, it also carries the risk of unforeseen liabilities in terms of biological activity or ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In contrast, working with established scaffolds provides a more predictable starting point, backed by a wealth of existing data.
The Quinazoline Scaffold
The 4-anilinoquinazoline scaffold is one of the most successful frameworks in kinase inhibitor design, with several FDA-approved drugs.[4]
-
Key Features: The nitrogen at position 1 (N1) of the quinazoline ring typically acts as a hydrogen bond acceptor, interacting with a backbone NH group in the hinge region of the kinase ATP-binding site. The aniline moiety projects into the hydrophobic pocket of the kinase.
-
Representative Drugs: Gefitinib and Erlotinib are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6]
The Pyrimidine Scaffold
The pyrimidine ring is another "privileged" scaffold in medicinal chemistry, capable of mimicking the purine base of ATP.[7][8]
-
Key Features: Aminopyrimidine derivatives can form one or two hydrogen bonds with the kinase hinge region, providing a strong anchoring point.[9] The scaffold's versatility allows for substitution at multiple positions to achieve desired potency and selectivity.
-
Representative Drug: Imatinib, a cornerstone of targeted cancer therapy, is based on a 2-phenylaminopyrimidine framework and potently inhibits the Abl, c-Kit, and PDGF receptors.[10]
The Indole/Oxindole Scaffold
The indole and related oxindole scaffolds are present in numerous natural products and have been successfully exploited for kinase inhibitor design.
-
Key Features: This scaffold can participate in various interactions, including hydrogen bonding and hydrophobic interactions. The oxindole core, in particular, provides a rigid structure that can be functionalized to target specific features of the ATP-binding site.
-
Representative Drug: Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features an oxindole scaffold and inhibits VEGFRs and PDGFRs, among others.[11][12] A related indazole scaffold is found in Axitinib, another potent VEGFR inhibitor.[13]
Part 3: Performance Data and Experimental Insights
The ultimate measure of a scaffold's utility lies in the biological activity of the inhibitors derived from it. The following table summarizes the inhibitory potency (IC50 values) of representative drugs from the established scaffolds against key kinase targets.
| Inhibitor | Scaffold Class | Primary Target(s) | IC50 (nM) | Reference(s) |
| Gefitinib | Quinazoline | EGFR | 26-57 | [5][14][15] |
| Erlotinib | Quinazoline | EGFR | 2 | [6][16][17] |
| Imatinib | Phenylaminopyrimidine | v-Abl, c-Kit, PDGFR | 600, 100, 100 | [10][18][19] |
| Sunitinib | Oxindole | VEGFR2, PDGFRβ | 80, 2 | [11][12][20][21][22] |
| Axitinib | Indazole | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | [13][23][24][25] |
Note: IC50 values can vary depending on the specific assay conditions.
Visualizing Kinase Inhibition: Pathways and Assays
To provide context for these inhibitory activities, it is crucial to understand both the biological pathways these kinases regulate and the experimental methods used to measure their inhibition.
Caption: The VEGFR2 signaling pathway, a critical regulator of angiogenesis.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
This luminescent ADP detection assay is a widely used method to quantify kinase activity and inhibitor potency.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the kinase, the specific substrate peptide, and serial dilutions of the test inhibitor (e.g., a quinazolinone synthesized from our building block). Rationale: This step brings together the enzyme, its substrate, and the potential inhibitor in a controlled environment.
-
Initiate the reaction by adding ATP at a concentration near the Km for the specific kinase. Incubate at 30 °C for 60 minutes. Rationale: The reaction allows the kinase to phosphorylate its substrate, converting ATP to ADP. The amount of ADP produced is directly proportional to the kinase activity.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Rationale: Removing the unused ATP is crucial to prevent it from interfering with the subsequent luminescence step, ensuring that the signal is derived only from the newly generated ADP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature. Rationale: This two-step process converts the product of the kinase reaction (ADP) into a quantifiable light signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. Rationale: The IC50 value represents the concentration of inhibitor required to reduce the kinase activity by 50% and is a key metric of potency.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion: A Dual Strategy for Success
The choice between developing a novel kinase inhibitor from a chemical building block like This compound and optimizing an established scaffold is not mutually exclusive. Both approaches represent vital strategies in the medicinal chemist's toolkit.
-
Building Block Approach: Offers the potential for true innovation, novel intellectual property, and overcoming resistance to existing therapies. However, it requires significant synthetic effort and carries a higher risk of encountering unforeseen biological or pharmacokinetic hurdles.
-
Established Scaffold Approach: Provides a lower-risk, more predictable path to potent inhibitors. The vast body of existing structure-activity relationship (SAR) data for scaffolds like quinazoline, pyrimidine, and oxindole allows for more rational, data-driven optimization. The challenge here often lies in achieving novel intellectual property and differentiating from existing drugs.
Ultimately, a successful drug discovery program often employs a dual strategy: leveraging the knowledge gained from established scaffolds to inform the design of novel molecules from versatile building blocks. The strategic incorporation of functional groups, such as the bromo and methoxy moieties on this compound, into proven heterocyclic frameworks represents a powerful method for generating next-generation kinase inhibitors with enhanced potency, selectivity, and therapeutic potential.
References
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- 18. Imatinib Mesylate | c-Kit inhibitor | Bcr-Abl inhibitor | Gleevec or Glivec | CAS 220127-57-1 | Buy Imatinib Mesylate from Supplier InvivoChem [invivochem.com]
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- 23. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. selleck.co.jp [selleck.co.jp]
A Senior Application Scientist's Guide to Alternative Building Blocks for 4-Amino-5-bromo-2-methoxybenzoic Acid in Drug Discovery and Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of molecular building blocks is a critical decision that profoundly influences the trajectory of a research program. The substituted aminobenzoic acid scaffold, in particular, is a cornerstone in the synthesis of a vast array of biologically active molecules and functional materials. 4-Amino-5-bromo-2-methoxybenzoic acid has long been a valuable intermediate, offering a versatile platform for derivatization. However, the ever-present need for nuanced control over reactivity, physicochemical properties, and biological activity necessitates a thorough understanding of its structural analogs.
This guide provides an in-depth, objective comparison of viable alternatives to this compound, with a focus on their performance in key synthetic transformations. By presenting supporting experimental data, detailed protocols, and a clear rationale behind experimental choices, this document aims to empower researchers to make informed decisions in the rational design of novel therapeutics and materials.
The Strategic Importance of Substitution: A Comparative Overview
The core structure of this compound offers three key points for chemical modification: the amino group, the carboxylic acid, and the bromine atom. The alternatives explored in this guide primarily focus on the variation of the halogen at the 5-position, as this has a significant impact on the reactivity of the molecule in cross-coupling reactions, a fundamental tool in modern synthetic chemistry. We will also consider other substitutions at this position to provide a broader perspective.
The primary alternatives for comparison are:
-
4-Amino-5-chloro-2-methoxybenzoic acid
-
4-Amino-5-iodo-2-methoxybenzoic acid
-
4-Amino-2-methoxy-5-nitrobenzoic acid
-
4-Amino-2-methoxy-5-methylbenzoic acid
The choice between these building blocks is not arbitrary; it is a strategic decision based on a balance of reactivity, cost, and the desired properties of the final product.
Physicochemical Properties: A Foundation for Rational Design
The intrinsic physicochemical properties of a building block can influence its solubility, handling, and the characteristics of its derivatives. While a complete experimental dataset for all analogs is not available in the literature, the following table summarizes key known and predicted properties.
| Property | This compound | 4-Amino-5-chloro-2-methoxybenzoic acid | 4-Amino-5-iodo-2-methoxybenzoic acid | 4-Amino-2-methoxy-5-nitrobenzoic acid |
| Molecular Formula | C₈H₈BrNO₃[1] | C₈H₈ClNO₃[2] | C₈H₈INO₃[3] | C₈H₈N₂O₅[4] |
| Molecular Weight | 246.06 g/mol [1] | 201.61 g/mol [2] | 293.00 g/mol [3] | 212.16 g/mol [4] |
| Appearance | White to off-white solid | White to beige crystalline powder[5] | Off-white to pale yellow solid[5] | Yellow crystalline solid[6] |
| Melting Point (°C) | >200 (decomposes) | 206 (decomposes)[7] | >200 (decomposes)[5] | Not available |
| Predicted pKa | ~4.5 (estimated) | ~4.4 (estimated) | ~4.6 (estimated) | Lower than halo-analogs (due to -NO₂) |
| Predicted logP | ~1.8 (estimated) | ~1.6 (estimated) | ~2.1 (estimated) | ~1.3 (estimated) |
Expert Insight: The variation in the halogen (Cl, Br, I) subtly influences the acidity (pKa) and lipophilicity (logP) of the molecule. The strong electron-withdrawing nature of the nitro group in 4-Amino-2-methoxy-5-nitrobenzoic acid is expected to significantly increase its acidity compared to the halogenated analogs. These differences can be critical in drug-receptor interactions and pharmacokinetic profiles of the final compounds.
Reactivity in Key Synthetic Transformations: A Head-to-Head Comparison
The true utility of these building blocks is revealed in their chemical reactivity. We will focus on two of the most common and critical reactions in drug discovery: palladium-catalyzed cross-coupling and amide bond formation.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The reactivity of the aryl halide in this reaction is paramount and generally follows the order: I > Br > Cl.[8] This trend is a direct consequence of the carbon-halogen bond dissociation energy, with the weaker C-I bond facilitating the initial oxidative addition step in the catalytic cycle.
Comparative Performance in Suzuki-Miyaura Coupling
| Building Block | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| 4-Amino-5-iodo-2-methoxybenzoic acid | Highest | Milder conditions (e.g., lower temperatures, less active catalysts like Pd(PPh₃)₄). | Excellent |
| This compound | Intermediate | Requires slightly more forcing conditions or more active catalysts (e.g., Pd(dppf)Cl₂) compared to the iodo analog. | Good to Excellent |
| 4-Amino-5-chloro-2-methoxybenzoic acid | Lowest | Often requires highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), higher temperatures, and longer reaction times.[9] However, it is often more cost-effective for large-scale synthesis.[9] | Moderate to Good |
Expert Insight: The choice of halogen is a trade-off between reactivity and cost. For discovery phases where rapid exploration of chemical space is key, the iodo- and bromo-analogs are often preferred for their higher reactivity, which allows for a broader range of reaction conditions and coupling partners. For later-stage development and scale-up, the more economical chloro-analog becomes an attractive option, provided that efficient catalytic systems are employed.
Diagram: Logical Flow of Factors Determining Reactivity in Cross-Coupling Reactions
Caption: Logical flow of factors determining reactivity.
Amide Bond Formation
The carboxylic acid moiety of these building blocks readily participates in amide bond formation, a ubiquitous reaction in the synthesis of pharmaceuticals. The electronic nature of the substituent at the 5-position can have a modest effect on the reactivity of the carboxylic acid, though this is generally less pronounced than the effect on cross-coupling reactions.
Comparative Performance in Amide Coupling
| Building Block | Expected Reactivity of Carboxylic Acid | Notes |
| 4-Amino-5-halo-2-methoxybenzoic acids | Similar | The electron-withdrawing inductive effect of the halogens can slightly increase the electrophilicity of the carbonyl carbon, but this effect is generally small. Standard coupling reagents (e.g., EDC/HOBt, HATU) are effective.[6] |
| 4-Amino-2-methoxy-5-nitrobenzoic acid | Higher | The strongly electron-withdrawing nitro group significantly activates the carboxylic acid towards nucleophilic attack, potentially allowing for milder coupling conditions or the use of less reactive amines. |
Expert Insight: While the differences in reactivity for amide coupling are less stark than for cross-coupling, they can still be leveraged. For challenging couplings with poorly nucleophilic amines, the nitro-substituted analog may offer an advantage. However, the potential for side reactions involving the nitro group should be considered.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid
This protocol is adapted from a patented synthetic method.[4]
Step 1: Methylation of p-Aminosalicylic Acid
-
In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide in acetone.
-
Cool the mixture to 20-30°C.
-
Gradually add dimethyl sulfate dropwise to the stirred solution.
-
Continue the reaction for 5-6 hours.
-
Work-up the reaction to isolate the 4-amino-2-methoxybenzoic acid methyl ester.
Step 2: Chlorination
-
Dissolve the 4-amino-2-methoxybenzoic acid methyl ester in DMF.
-
Add N-chlorosuccinimide (1:1 molar ratio) to the solution.
-
Stir the reaction mixture at 70°C for 3-4 hours.
-
Pour the hot reaction mixture into ice water to precipitate the product.
-
Filter and dry the solid to obtain 4-amino-5-chloro-2-methoxybenzoic acid methyl ester.
Step 3: Hydrolysis
-
Dissolve the 4-amino-5-chloro-2-methoxybenzoic acid methyl ester in a mixture of methanol and water (5:2 v/v).
-
Add potassium hydroxide (2.2 equivalents) and reflux the mixture for 2-3 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Acidify the aqueous solution with 3M HCl to a pH of 5 to precipitate the final product.
-
Filter, wash with water, and dry to obtain 4-amino-5-chloro-2-methoxybenzoic acid.
Diagram: Workflow for the Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid
Caption: Workflow for the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This is a general protocol that can be adapted for the iodo, bromo, and chloro analogs, with the understanding that the reaction conditions may need to be adjusted based on the reactivity of the halide.
Materials:
-
4-Amino-5-halo-2-methoxybenzoic acid (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for iodo/bromo, or a more active catalyst for chloro) (1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
To an oven-dried reaction vessel, add the 4-amino-5-halo-2-methoxybenzoic acid, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the solvent and the palladium catalyst.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for Amide Coupling using EDC/HOBt
This is a standard and reliable method for forming amide bonds from the benzoic acid analogs.
Materials:
-
4-Amino-5-substituted-2-methoxybenzoic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (1-hydroxybenzotriazole) (1.2 eq)
-
Base (e.g., DIPEA or triethylamine) (2.0 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
To a dry reaction vessel, dissolve the 4-amino-5-substituted-2-methoxybenzoic acid in the anhydrous solvent.
-
Add the amine, HOBt, and base to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add EDC portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous workup to remove the water-soluble byproducts.
-
Purify the crude product by column chromatography or recrystallization.
Biological Activity Considerations
The primary role of these building blocks is as intermediates in the synthesis of more complex molecules. However, the nature of the substituent at the 5-position can influence the biological activity of the final compounds.
-
Halogen Bonding: The ability of halogens to act as halogen bond donors is an increasingly recognized interaction in drug design. The strength of this interaction follows the trend I > Br > Cl, which can be exploited to enhance binding affinity to a target protein.
-
Metabolic Stability: The C-halogen bond can be a site of metabolic transformation. The relative stability of these bonds (C-Cl > C-Br > C-I) may influence the pharmacokinetic profile of the resulting drug candidates.
-
Antimicrobial and Cytotoxic Activity: Derivatives of halogenated 4-aminobenzoic acids have shown promising antimicrobial and cytotoxic activities.[10][11] For instance, certain derivatives of 4-amino-3-chlorobenzoic acid have been investigated as EGFR inhibitors for cancer therapy. The choice of halogen can therefore be a critical parameter in modulating the biological activity of the final compound.
Conclusion and Recommendations
The selection of an appropriate building block is a strategic decision that should be guided by the specific goals of the synthetic campaign. This guide has provided a comparative analysis of several key alternatives to this compound.
-
For early-stage discovery and rapid library synthesis , the higher reactivity of 4-Amino-5-iodo-2-methoxybenzoic acid and This compound makes them excellent choices, allowing for milder reaction conditions and a broader scope of coupling partners.
-
For process development and large-scale synthesis , the cost-effectiveness of 4-Amino-5-chloro-2-methoxybenzoic acid is a significant advantage. The development of highly active catalyst systems has largely overcome its lower reactivity.
-
For applications requiring enhanced acidity or specific electronic properties , 4-Amino-2-methoxy-5-nitrobenzoic acid offers a unique profile, although its reactivity in other transformations should be carefully considered.
Ultimately, a thorough understanding of the interplay between structure, reactivity, and physicochemical properties, as detailed in this guide, will enable researchers to navigate the complexities of molecular design and accelerate the discovery of novel chemical entities.
References
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- Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry.
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- ChemicalBook. (n.d.). 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis.
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A Senior Scientist’s Guide to the Structural Validation of 4-Amino-5-bromo-2-methoxybenzoic Acid Derivatives: An Integrated Spectroscopic and Crystallographic Approach
This guide provides an in-depth comparison of the essential analytical techniques required for the unambiguous structural validation of 4-Amino-5-bromo-2-methoxybenzoic acid and its derivatives. As critical intermediates in pharmaceutical synthesis, the absolute certainty of their molecular structure is paramount for regulatory compliance, downstream reaction success, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). We will move beyond simple procedural lists to explore the causality behind methodological choices, presenting an integrated, self-validating workflow designed for the rigorous demands of drug development.
The Orthogonal Approach: A Framework for Unquestionable Confidence
The logical flow of this validation process is illustrated below. It begins with primary characterization to confirm the molecular framework and mass, moves to a quantitative assessment of purity, and culminates in the definitive determination of the three-dimensional structure.
Caption: Integrated workflow for structural validation.
Part I: Primary Structure Elucidation & Verification
This initial phase focuses on confirming that the synthesized molecule has the correct atomic connectivity and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules.[1] It provides detailed information about the chemical environment of each proton and carbon atom, allowing us to piece together the molecular skeleton.
Expertise & Causality: We begin with NMR because it offers the most comprehensive insight into the specific arrangement of atoms. For a substituted benzene ring like that in this compound, the chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern. One-dimensional (¹H and ¹³C) spectra provide the fundamental data, while two-dimensional (2D) experiments like COSY, HSQC, and HMBC are essential for unambiguously connecting the pieces.
Expected ¹H and ¹³C NMR Data for the this compound Scaffold:
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale |
| Aromatic Protons (Ar-H) | 6.5 - 8.0 | 110 - 150 | The deshielding effect of the aromatic ring current places these signals in a characteristic downfield region.[2][3] |
| Methoxy Protons (-OCH₃) | ~3.8 - 4.0 | ~55 - 60 | Protons on a carbon adjacent to an oxygen are deshielded, appearing in this typical range. |
| Amino Protons (-NH₂) | Broad, ~4.0 - 5.5 | - | Chemical shift is variable and depends on solvent and concentration; protons are exchangeable. |
| Carboxylic Acid (-COOH) | Broad, >10.0 | ~165 - 185 | The acidic proton is highly deshielded and often appears as a broad singlet far downfield. |
Experimental Protocol: 2D NMR for Connectivity Mapping
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of -NH and -OH protons.
-
¹H NMR Acquisition: Acquire a standard proton spectrum to verify sample concentration and identify all proton signals.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). A cross-peak between two proton signals indicates they are spin-spin coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to, providing definitive C-H correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for establishing the overall structure. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. This allows for the connection of molecular fragments, for instance, linking the methoxy protons to the correct carbon on the aromatic ring.
Caption: Key HMBC correlations for structural assignment.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of a compound, which is essential for confirming its elemental composition.[4]
Expertise & Causality: We employ High-Resolution Mass Spectrometry (HRMS) over standard MS. While any MS can provide a nominal mass, HRMS provides a mass measurement accurate to several decimal places. This precision is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. For halogenated compounds, the isotopic pattern is a key diagnostic feature. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The resulting M and M+2 peaks in the mass spectrum are a definitive signature of a monobrominated compound.[5]
Comparison of Mass Spectrometry Techniques
| Feature | Low-Resolution MS (e.g., Quadrupole) | High-Resolution MS (e.g., TOF, Orbitrap) |
| Primary Output | Nominal Mass (Integer) | Exact Mass (to 3-4 decimal places) |
| Confidence Level | Suggests molecular weight | Confirms elemental formula (e.g., C₈H₈BrNO₃) |
| Key Advantage | Fast, robust, good for quantification | Unambiguous formula confirmation, high specificity |
| Use Case | Routine screening, LC-MS coupling | Structure confirmation, metabolite identification |
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, which will protonate the basic amino group, forming the [M+H]⁺ ion.
-
Mass Analysis: Acquire the full scan spectrum on an HRMS instrument (e.g., TOF or Orbitrap) over a mass range that includes the expected molecular weight (e.g., 50-500 m/z).
-
Data Analysis:
-
Confirm the measured m/z of the [M+H]⁺ ion matches the theoretical exact mass for C₈H₈BrNO₃ + H⁺ within a narrow tolerance (e.g., < 5 ppm).
-
Verify the presence of the characteristic ~1:1 isotopic pattern for the M and M+2 peaks, confirming the presence of one bromine atom.
-
Part II: Purity Assessment and Definitive Structural Confirmation
With the molecular formula and connectivity established, the next critical steps are to quantify the purity of the bulk material and, if required, obtain the definitive three-dimensional structure.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
A high-purity sample is a prerequisite for accurate biological testing and for obtaining high-quality crystals for X-ray analysis. HPLC is the gold standard for purity assessment in the pharmaceutical industry.[6]
Expertise & Causality: We use a reverse-phase HPLC method with UV detection. The aromatic nature of the benzoic acid derivative makes it an excellent chromophore, allowing for sensitive detection. The goal is to develop a method that can separate the main compound from any starting materials, by-products, or degradation products.[7] Method validation according to International Council for Harmonisation (ICH) guidelines ensures the results are accurate and reproducible.[8]
Experimental Protocol: Reverse-Phase HPLC Purity Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Prep: Dissolve sample in 50:50 Acetonitrile/Water to a concentration of ~0.5 mg/mL.
Data Presentation: Example Purity Analysis
| Peak ID | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.2 | 4,500 | 0.15 | Impurity |
| 2 | 8.5 | 2,985,000 | 99.80 | Product |
| 3 | 9.1 | 1,500 | 0.05 | Impurity |
Single-Crystal X-Ray Crystallography: The Unambiguous Gold Standard
While NMR and MS define connectivity and formula, they cannot provide the absolute three-dimensional structure. X-ray crystallography is the only technique that delivers an unambiguous, high-resolution 3D map of the molecule.[9][10]
Expertise & Causality: This technique is employed when absolute certainty is required, for example, to differentiate between positional isomers that might yield very similar NMR spectra or to determine the absolute configuration of a chiral derivative. The result is a direct visualization of the molecule, including precise bond lengths, angles, and intermolecular interactions in the crystal lattice.[11] It is the ultimate arbiter of structure.
Experimental Protocol: From Powder to Structure
-
Crystal Growth: This is the most critical and often challenging step. High-purity material (>99.5% by HPLC) is essential. A common method is slow evaporation:
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) to create a saturated solution.
-
Loosely cover the vial and allow the solvent to evaporate slowly over several days.
-
Visually inspect for single, well-formed crystals.
-
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a diffractometer.
-
Data Collection: The crystal is cooled (usually to 100 K) and irradiated with a focused beam of X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to achieve the best fit with the experimental data.
Comparative Analysis: Selecting the Right Tool for the Job
| Technique | Information Provided | Sample State | Throughput | Primary Application |
| NMR Spectroscopy | Atomic connectivity, functional groups, isomerism | Solution | Medium | Primary structure elucidation and confirmation |
| Mass Spectrometry (HRMS) | Molecular weight, elemental formula | Solution | High | Rapid confirmation of identity and formula |
| HPLC | Purity, quantification, presence of impurities | Solution | High | Quality control, purity assessment, quantification |
| X-Ray Crystallography | Absolute 3D structure, bond lengths/angles, packing | Single Crystal | Low | Definitive, unambiguous structure determination |
Conclusion: An Integrated Strategy for Certainty
The structural validation of a pharmaceutical intermediate like this compound is not a linear process but a cycle of integrated analyses. NMR and MS provide the foundational data on identity, HPLC confirms the purity of the material being analyzed, and X-ray crystallography offers the final, indisputable proof of structure. By employing this orthogonal, multi-technique approach, researchers, scientists, and drug development professionals can proceed with the highest degree of confidence, ensuring the integrity of their research and the safety of future medicines.
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Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
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A Comparative Guide to the Purity Analysis of Commercial 4-Amino-5-bromo-2-methoxybenzoic Acid
Abstract
4-Amino-5-bromo-2-methoxybenzoic acid (CAS: 35290-97-2) is a pivotal substituted aminobenzoic acid derivative, serving both as a versatile building block in medicinal chemistry and as a critical reference standard for impurities in active pharmaceutical ingredients (APIs), such as the antiemetic drug Bromopride.[1] The purity of this reagent is paramount, as contaminants can introduce unforeseen variables into synthetic pathways, compromise the integrity of biological assays, and affect the safety and efficacy of final drug products. This in-depth guide provides a comparative analysis of essential analytical techniques for assessing the purity of commercial this compound. We delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a framework for interpreting the resulting data for researchers, scientists, and drug development professionals.
The Synthetic Landscape: Understanding Potential Impurities
A robust purity analysis begins with an understanding of the compound's synthetic origin, which allows for the prediction of process-related impurities. This compound is typically synthesized via electrophilic bromination of 4-amino-2-methoxybenzoic acid. This pathway, while effective, can introduce several classes of impurities that may co-exist in the final commercial product.
Common Impurity Classes:
-
Unreacted Starting Material: Residual 4-amino-2-methoxybenzoic acid.
-
Over-brominated Species: Formation of 4-Amino-3,5-dibromo-2-methoxybenzoic acid if the reaction is not carefully controlled.
-
Isomeric Impurities: Depending on the directing effects of the amino and methoxy groups, trace amounts of other positional isomers may form.
-
Reagent and Solvent Residues: Byproducts from brominating agents (e.g., succinimide from N-bromosuccinimide) and residual solvents used during synthesis and purification.[2]
The following diagram illustrates the primary synthetic route and the genesis of potential process-related impurities.
Caption: Synthesis of this compound and potential impurities.
Orthogonal Analytical Methodologies for Purity Assessment
No single analytical technique can provide a complete purity profile. A multi-faceted, or orthogonal, approach is essential for a comprehensive assessment. We will compare four primary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the cornerstone for purity and impurity quantification of non-volatile organic molecules like this compound. Its high resolution allows for the separation of the main component from structurally similar impurities. A reverse-phase (RP-HPLC) method is ideal, as it separates compounds based on their hydrophobicity.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm, or equivalent C18 column.[3]
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water. (Formic acid is MS-compatible and provides good peak shape for carboxylic acids).[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (Aromatic compounds typically absorb strongly in this region).
-
Sample Preparation: Accurately weigh ~10 mg of the commercial sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject 10 µL and record the chromatogram. Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Caption: Workflow for purity determination by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is exceptionally sensitive for identifying volatile and semi-volatile impurities, such as residual solvents. For polar, low-volatility compounds like aromatic amines and carboxylic acids, derivatization is often necessary to increase volatility and thermal stability.[5] This method is not ideal for primary purity assay but is invaluable for identifying specific, low-level contaminants.
Experimental Protocol: Derivatization followed by GC-MS
-
Derivatization (Silylation):
-
Place ~1 mg of the sample in a vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of pyridine (as a catalyst and solvent).
-
Cap the vial and heat at 70 °C for 30 minutes. This will convert the acidic proton of the carboxylic acid and the amine protons to TMS ethers/amines.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm, or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
Injector Temperature: 270 °C.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
-
-
Analysis: Inject 1 µL of the derivatized sample. Identify peaks by comparing their mass spectra to a library (e.g., NIST).
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Rationale: NMR provides unambiguous structural confirmation of the main component and can be used to identify and quantify impurities without the need for reference standards (qNMR), provided the structures of the impurities are known or can be deduced. It is a powerful tool for verifying the molecular identity and detecting structural isomers.[6]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the compound and exchange with the labile -COOH and -NH₂ protons).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 (to achieve good signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
-
Analysis:
-
Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate all signals. The relative integrals should correspond to the number of protons in the structure of this compound.
-
Look for small, unidentifiable peaks in the baseline. The integral of these peaks relative to the main compound's integral (of a known number of protons) can be used to estimate the molar percentage of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and straightforward technique used for the verification of functional groups present in the molecule. While not a primary tool for quantitative purity analysis, it serves as a quick quality control check to confirm the identity of the material and ensure the absence of major contaminants with different functional groups. A comparison of the sample's spectrum against a reference spectrum can quickly flag a potential mix-up or gross contamination.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).
-
Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Analysis: Identify characteristic absorption bands and compare them to known values for the functional groups present in this compound:
-
~3400-3200 cm⁻¹: N-H stretching (amine).
-
~3000-2500 cm⁻¹: Broad O-H stretching (carboxylic acid).
-
~1700-1650 cm⁻¹: C=O stretching (carbonyl of carboxylic acid).
-
~1600-1450 cm⁻¹: C=C stretching (aromatic ring).
-
~1250 cm⁻¹ & ~1050 cm⁻¹: C-O stretching (methoxy ether).
-
Comparative Data Analysis
To illustrate how data from these techniques can be synthesized for a comparative assessment, the following table presents hypothetical purity data for this compound from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Methodology |
| Purity (Area %) | 99.2% | 97.5% | 98.8% | HPLC |
| Unreacted Starting Material | 0.15% | 0.85% | 0.30% | HPLC |
| Dibromo- Species | 0.45% | 1.20% | 0.65% | HPLC |
| Total Other Impurities | 0.20% | 0.40% | 0.25% | HPLC |
| Structural Confirmation | Conforms | Conforms | Conforms | ¹H NMR |
| Molar Purity (qNMR) | >99% | ~97% | >98.5% | ¹H NMR |
| Residual Solvents | Not Detected | Acetone (250 ppm) | Not Detected | GC-MS |
| Functional Group ID | Conforms | Conforms | Conforms | FTIR |
Interpretation:
-
Supplier A provides the highest purity material with minimal process-related impurities and no detectable residual solvents.
-
Supplier B's material has a significantly lower purity, with notable amounts of unreacted starting material and over-brominated product. The presence of acetone suggests a less optimized purification process.
-
Supplier C offers a good quality product, though slightly less pure than Supplier A's.
Caption: Orthogonal relationship of analytical techniques.
Alternative Building Blocks in Drug Discovery
For drug development professionals, the choice of a starting material is a balance of reactivity, physicochemical properties, and cost. While this compound is a valuable scaffold, other substituted aminobenzoates may offer advantages for specific applications.[8] The position and nature of substituents can influence factors like lipophilicity (logP), metabolic stability, and synthetic accessibility.
| Compound | Structure | Key Features & Considerations |
| This compound | C₈H₈BrNO₃ | Provides specific steric and electronic properties due to the ortho-methoxy and meta-bromo groups. |
| 4-Amino-3-bromobenzoic acid | C₇H₆BrNO₂ | Lacks the methoxy group, resulting in a less electron-rich ring and different solubility profile.[2] |
| 4-Aminobenzoic acid (PABA) | C₇H₇NO₂ | The unsubstituted parent compound; serves as a baseline for comparison and is a common starting point for custom synthesis.[9] |
Conclusion and Recommendations
The comprehensive purity analysis of a critical raw material like this compound is a non-negotiable aspect of rigorous scientific research and drug development. No single method is sufficient.
-
For Routine Quality Control: HPLC is the method of choice for quantifying purity and known impurities due to its robustness, precision, and high throughput.
-
For Material Qualification and Troubleshooting: A combination of techniques is essential. ¹H NMR should be used to confirm the structure and identify any major structural isomers, while GC-MS is indispensable for detecting residual solvents that could interfere with subsequent reactions.
-
For Initial Supplier Vetting: Requesting certificates of analysis that include data from at least two orthogonal methods (e.g., HPLC and NMR) is a prudent strategy.
By employing a logical, multi-technique approach, researchers can ensure the quality of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.
References
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SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link][3]
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SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link][4]
-
Pharmaffiliates. (n.d.). CAS No: 35290-97-2 | 4-Amino-5-bromo-2-methoxybenzenecarboxylic Acid. Retrieved from [Link][1]
-
Gann, P. H., & Skipper, P. L. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical and Environmental Mass Spectrometry, 14(5), 221-227. Retrieved from [Link][10]
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link][11]
-
Kuwabara, K., et al. (2021). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of Health Science, 67(4), 209-216. Retrieved from [Link][12]
-
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link][13]
-
Jaji, O., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4393–4404. Retrieved from [Link][5]
-
Chromatography Today. (n.d.). A Rapid Method for the Separation of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link][14]
-
Al-Ostoot, F. H., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(21), 7233. Retrieved from [Link][9]
-
Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Journal of Analytical Chemistry, 70(13), 1536-1552. Retrieved from [Link][6]
-
IJTSRD. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development, 6(3), 486-495. Retrieved from [Link][7]
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- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
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A Researcher's Guide to Differentiating 4-Amino-5-bromo-2-methoxybenzoic Acid Isomers Through Spectroscopy
In the landscape of pharmaceutical research and development, the precise identification of molecular structure is not merely a procedural step but a cornerstone of efficacy and safety. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of atoms, can exhibit vastly different biological activities. This guide provides an in-depth spectroscopic comparison of 4-Amino-5-bromo-2-methoxybenzoic acid and its isomer, 3-Amino-5-bromo-2-methoxybenzoic acid. We will explore how subtle changes in substituent placement on the benzene ring give rise to distinct spectral fingerprints, enabling unambiguous identification. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural elucidation.
The Imperative of Isomeric Purity
This compound and its analogues are valuable building blocks in medicinal chemistry. The specific positioning of the amino, bromo, and methoxy groups dictates the molecule's steric and electronic properties, which in turn influence its interaction with biological targets. An incorrect isomeric assignment can lead to misleading structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. Therefore, a comprehensive understanding of the spectroscopic characteristics of each isomer is paramount.
Spectroscopic Quadrangle: A Multi-faceted Approach to Isomer Differentiation
We will employ a quadrangle of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—to build a comprehensive and self-validating system for distinguishing between this compound (Isomer A) and 3-Amino-5-bromo-2-methoxybenzoic acid (Isomer B).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment, providing a detailed map of the molecular architecture.
Theoretical Underpinnings: The "Ortho," "Meta," and "Para" Dance of Substituents
The chemical shifts of the aromatic protons and carbons are influenced by the electron-donating or electron-withdrawing nature of the substituents. The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating through resonance, increasing electron density at the ortho and para positions. Conversely, the bromine (-Br) and carboxylic acid (-COOH) groups are electron-withdrawing. This interplay of electronic effects creates unique chemical shift patterns for each isomer.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts for our two isomers. These predictions are based on established substituent chemical shift (SCS) increments for substituted benzene rings.[1][2]
| Proton | Predicted Chemical Shift (ppm) for Isomer A (this compound) | Predicted Chemical Shift (ppm) for Isomer B (3-Amino-5-bromo-2-methoxybenzoic acid) | Key Differentiator |
| H-3 | ~6.5 - 6.7 | - | The presence of a singlet in this upfield region is characteristic of Isomer A. |
| H-6 | ~7.8 - 8.0 | ~7.6 - 7.8 | The downfield shift of this proton in Isomer A is due to the deshielding effect of the adjacent bromine. |
| H-4 | - | ~7.2 - 7.4 | The appearance of a doublet in this region is indicative of Isomer B. |
| H-6 | - | ~7.5 - 7.7 | The chemical shift of this proton in Isomer B is influenced by the meta relationship to the amino group. |
| -OCH₃ | ~3.8 - 4.0 | ~3.8 - 4.0 | Similar chemical shifts are expected for the methoxy protons in both isomers. |
| -NH₂ | ~4.0 - 5.0 (broad) | ~4.0 - 5.0 (broad) | The broad nature of this signal is due to quadrupolar relaxation and exchange with the solvent. |
| -COOH | ~10.0 - 12.0 (broad) | ~10.0 - 12.0 (broad) | The acidic proton is typically very broad and downfield. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being highly sensitive to the nature of the directly attached and neighboring substituents.
| Carbon | Predicted Chemical Shift (ppm) for Isomer A (this compound) | Predicted Chemical Shift (ppm) for Isomer B (3-Amino-5-bromo-2-methoxybenzoic acid) | Key Differentiator |
| C-1 (-COOH) | ~165 - 170 | ~165 - 170 | The carboxylic acid carbon is expected in a similar downfield region for both isomers. |
| C-2 (-OCH₃) | ~155 - 160 | ~155 - 160 | The carbon bearing the methoxy group will be significantly downfield. |
| C-3 | ~98 - 102 | ~115 - 120 | The upfield shift of C-3 in Isomer A is a direct consequence of the strong shielding from the para amino group. |
| C-4 (-NH₂) | ~145 - 150 | ~120 - 125 | The position of the carbon attached to the amino group is a clear distinguishing feature. |
| C-5 (-Br) | ~110 - 115 | ~112 - 117 | The carbon attached to bromine will be in a similar region for both isomers. |
| C-6 | ~130 - 135 | ~128 - 133 | The chemical shift of C-6 will be influenced by the different substituent patterns. |
Experimental Protocol: Acquiring High-Quality NMR Spectra
Caption: A standardized workflow for acquiring high-quality NMR spectra.
Infrared (IR) Spectroscopy: Unveiling Functional Group Vibrations
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While many of the fundamental absorptions will be similar for both isomers, subtle shifts in the "fingerprint" region and in the stretching frequencies of the aromatic C-H and C=C bonds can be diagnostic.
Theoretical Underpinnings: The Influence of Substitution Patterns on Vibrational Frequencies
The positions of the substituents on the benzene ring can influence the vibrational frequencies of the C-H out-of-plane bending modes in the fingerprint region (below 1000 cm⁻¹). These patterns can be characteristic of the substitution pattern on the aromatic ring.
Predicted IR Spectral Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Both Isomers | Potential Differentiating Features |
| O-H stretch (carboxylic acid) | 3300 - 2500 (very broad) | The broadness is due to hydrogen bonding.[3] |
| N-H stretch (amine) | 3500 - 3300 (two bands for primary amine) | The exact position and intensity may vary slightly. |
| C-H stretch (aromatic) | 3100 - 3000 | |
| C=O stretch (carboxylic acid) | 1710 - 1680 | The position can be influenced by conjugation and intramolecular hydrogen bonding.[3] |
| C=C stretch (aromatic) | 1620 - 1450 | The pattern of these bands can be indicative of the substitution pattern. |
| C-O stretch (ether and carboxylic acid) | 1320 - 1210 and 1150 - 1085 | |
| C-Br stretch | 680 - 515 | |
| C-H out-of-plane bending | 900 - 675 | The pattern of these absorptions in the fingerprint region is highly dependent on the substitution pattern and can be a key differentiator. |
Experimental Protocol: Sample Preparation and IR Analysis
Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.
Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation analysis.
Theoretical Underpinnings: The Isotopic Signature of Bromine and Fragmentation Pathways
A key feature in the mass spectra of these isomers will be the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M⁺+2) of almost equal intensity. The fragmentation patterns can also differ between isomers due to the "ortho effect," where adjacent functional groups can influence the fragmentation pathways.[4][5][6]
Predicted Mass Spectral Data
| Ion | Expected m/z for Both Isomers | Key Differentiating Features |
| [M]⁺ | 245 and 247 | The characteristic 1:1 ratio of the M⁺ and M⁺+2 peaks confirms the presence of one bromine atom. |
| [M-H₂O]⁺ | 227 and 229 | Loss of water from the carboxylic acid. |
| [M-OCH₃]⁺ | 214 and 216 | Loss of a methoxy radical. |
| [M-COOH]⁺ | 200 and 202 | Loss of the carboxylic acid group. |
| [M-Br]⁺ | 166 | Loss of a bromine radical. |
While the major fragments may be similar, the relative intensities of these fragments could differ between the isomers. For example, intramolecular interactions in one isomer might favor a particular fragmentation pathway, leading to a more abundant fragment ion compared to the other isomer.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Caption: A simplified workflow for Electron Ionization Mass Spectrometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The position and intensity of the absorption bands are sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring.
Theoretical Underpinnings: The Influence of Substituents on λmax
The amino and methoxy groups are auxochromes that can cause a bathochromic (red) shift in the absorption maximum (λmax) of the benzene ring. The position of these groups relative to each other and to the chromophoric carboxylic acid group will influence the overall electronic structure and thus the UV-Vis spectrum.
Predicted UV-Vis Spectral Data
| Isomer | Predicted λmax (nm) | Rationale |
| Isomer A (this compound) | ~280 - 300 and ~220 - 240 | The para relationship between the strongly activating amino group and the methoxy group can lead to a more extended conjugation, potentially resulting in a longer wavelength absorption compared to Isomer B. |
| Isomer B (3-Amino-5-bromo-2-methoxybenzoic acid) | ~270 - 290 and ~210 - 230 | The meta relationship between the amino and methoxy groups may result in a slightly less extended conjugated system compared to Isomer A. |
Experimental Protocol: UV-Vis Spectroscopy
Caption: A basic workflow for acquiring a UV-Vis absorption spectrum.
Conclusion: A Symphony of Spectra for Unambiguous Identification
The differentiation of positional isomers like this compound and 3-Amino-5-bromo-2-methoxybenzoic acid is a critical task in chemical and pharmaceutical research. While each spectroscopic technique provides valuable clues, a truly robust and trustworthy identification relies on the collective evidence from multiple analytical methods. The predicted differences in the ¹H and ¹³C NMR spectra, particularly in the chemical shifts of the aromatic protons and carbons, offer the most definitive means of distinction. Complemented by the subtle yet significant variations in the IR, MS, and UV-Vis spectra, researchers can confidently and accurately elucidate the structure of these important synthetic intermediates. This multi-faceted approach ensures the scientific integrity of subsequent research and contributes to the development of safe and effective therapeutics.
References
- Bovey, F. A. Nuclear Magnetic Resonance Spectroscopy; Academic Press, 1988.
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005.
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.
- McLafferty, F. W.; Tureček, F. Interpretation of Mass Spectra, 4th ed.; University Science Books, 1993.
- Skoog, D. A.; Holler, F. J.; Crouch, S. R. Principles of Instrumental Analysis, 7th ed.; Cengage Learning, 2017.
- Pretsch, E.; Bühlmann, P.; Affolter, C.
- Smith, B. C.
- Dass, C. Fundamentals of Contemporary Mass Spectrometry; John Wiley & Sons, 2007.
- Lambert, J. B.; Mazzola, E. P. Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods, 2nd ed.; Pearson, 2019.
- Field, L. D.; Sternhell, S.; Kalman, J. R. Organic Structures from Spectra, 5th ed.; John Wiley & Sons, 2012.
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A Senior Application Scientist's Guide to the Comparative Biological Activity of 4-Amino-5-bromo-2-methoxybenzoic Acid Analogs
Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the benzoic acid scaffold stands as a testament to structural versatility and diverse biological activity. Its derivatives are foundational to numerous therapeutic agents, demonstrating antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific functionalization of the aromatic ring—through the strategic placement of substituents—is the key determinant of a compound's pharmacological profile. This guide focuses on a particularly compelling scaffold: 4-Amino-5-bromo-2-methoxybenzoic acid. The unique electronic and steric properties conferred by its amino, bromo, and methoxy groups make it an attractive starting point for developing novel therapeutic agents.
This document provides an in-depth comparative analysis of the biological activities of novel analogs derived from this core structure. We will explore two primary therapeutic avenues: dopamine D2 receptor antagonism for neuropsychiatric disorders and cytotoxic activity against cancer cell lines. This investigation is grounded in field-proven experimental methodologies, providing researchers with a robust framework for their own discovery programs. We will dissect the causality behind experimental choices, present detailed, self-validating protocols, and support all claims with authoritative references.
Part 1: Targeting the Dopamine D2 Receptor in Neuropsychiatric Disorders
Scientific Rationale: Why This Scaffold for D2 Antagonism?
The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a cornerstone of neurological and psychiatric drug discovery.[2] Its role in modulating neural signaling pathways is critical, and dysregulation is implicated in conditions like schizophrenia and Tourette's syndrome.[2][3] Antagonists of the D2 receptor are a major class of antipsychotic drugs. The 4-amino-2-methoxybenzoic acid scaffold presents features—such as hydrogen bond donors/acceptors and a specific substitution pattern—that are amenable to interaction with the D2 receptor's binding pocket. Our objective is to systematically modify this scaffold to probe the structure-activity relationship (SAR) and identify analogs with high affinity and selectivity.
Comparative Analysis of D2 Receptor Binding Affinity
To establish a clear SAR, a series of analogs based on the this compound (Parent Compound 1 ) scaffold were synthesized and evaluated for their ability to displace a high-affinity radioligand from the human dopamine D2 receptor. The binding affinity, expressed as the inhibition constant (Ki), is a direct measure of a compound's potency at the receptor.
| Compound ID | R1 (Position 5) | R2 (Position 4) | R3 (Carboxyl Moiety) | D2 Receptor Ki (nM) |
| 1 | -Br | -NH₂ | -COOH | 85.2 |
| 2 | -Cl | -NH₂ | -COOH | 150.6 |
| 3 | -I | -NH₂ | -COOH | 65.8 |
| 4 | -Br | -NH-C(O)CH₃ | -COOH | 210.4 |
| 5 | -Br | -NH₂ | -COOCH₃ | 350.1 |
| 6 | -Br | -NH₂ | -C(O)NH-benzyl | 45.3 |
Structure-Activity Relationship (SAR) Insights:
-
Halogen Substitution (Position 5): The nature of the halogen at position 5 significantly influences binding affinity. Comparing compounds 1 , 2 , and 3 reveals that while the smaller chlorine atom (Compound 2 ) reduces affinity, the larger, more polarizable iodine atom (Compound 3 ) enhances it. This suggests a potential hydrophobic or halogen-bonding interaction within the receptor's binding pocket that is sensitive to atomic size and lipophilicity.
-
Amino Group Modification (Position 4): Acetylation of the primary amine (Compound 4 ) leads to a marked decrease in affinity. This strongly implies that the free amino group is a critical pharmacophore, likely participating in a key hydrogen-bonding interaction with an amino acid residue (e.g., an aspartate in a transmembrane domain) within the D2 receptor.
-
Carboxylic Acid Modification: Both esterification (Compound 5 ) and amidation (Compound 6 ) of the carboxylic acid have profound effects. The methyl ester (Compound 5 ) drastically reduces affinity, indicating that the negatively charged carboxylate or its hydrogen-bonding capacity is important for binding. However, conversion to a benzyl amide (Compound 6 ) results in the most potent analog in the series. This suggests the existence of a supplementary binding pocket that can be favorably occupied by the benzyl group, overcoming the loss of the carboxylate interaction.
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human dopamine D2 receptor.[2][4]
1. Materials & Reagents:
-
Cell Membranes: HEK293 cells stably expressing the human D2L dopamine receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Test Compounds: Stock solutions in 100% DMSO.
-
Scintillation Cocktail and 96-well filter plates .
2. Procedure:
-
Membrane Preparation: Thaw frozen cell pellets on ice. Homogenize in ice-cold assay buffer using a Dounce homogenizer. Centrifuge at 500 x g for 10 min at 4°C to remove nuclei. Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 min at 4°C. Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add reagents in the following order:
-
25 µL Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
25 µL of test compound at various concentrations (typically a serial dilution from 100 µM to 0.1 nM).
-
50 µL of [³H]Spiperone (at a final concentration equal to its Kd, e.g., 0.2 nM).
-
100 µL of diluted cell membrane preparation (e.g., 20 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to separate bound from free radioligand.
-
Detection: Allow the filters to dry completely. Add 50 µL of scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)])
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the Dopamine D2 Receptor Radioligand Binding Assay.
Part 2: Evaluation of Anticancer Activity
Scientific Rationale: Screening for Novel Cytotoxic Agents
The structural motifs present in our analog series, particularly substituted aromatic rings, are common in compounds known to possess anticancer properties.[5][6] For instance, certain thieno[2,3-d]pyrimidines, which can be synthesized from related amino-benzoic acid precursors, have shown potent antiproliferative effects.[7] Therefore, a logical extension of this program is to screen our analogs for cytotoxicity against a relevant cancer cell line to explore their potential as oncology therapeutics. We selected the HCT-116 human colon carcinoma cell line for this initial screen.[5]
Comparative Analysis of In Vitro Cytotoxicity
The same series of analogs was evaluated for their ability to inhibit the proliferation of HCT-116 cells. The half-maximal inhibitory concentration (IC₅₀) represents the compound concentration required to reduce cell viability by 50% after a 72-hour incubation period.
| Compound ID | R1 (Position 5) | R2 (Position 4) | R3 (Carboxyl Moiety) | HCT-116 IC₅₀ (µM) |
| 1 | -Br | -NH₂ | -COOH | > 100 |
| 2 | -Cl | -NH₂ | -COOH | > 100 |
| 3 | -I | -NH₂ | -COOH | 88.4 |
| 4 | -Br | -NH-C(O)CH₃ | -COOH | 75.1 |
| 5 | -Br | -NH₂ | -COOCH₃ | 42.6 |
| 6 | -Br | -NH₂ | -C(O)NH-benzyl | 25.9 |
Structure-Activity Relationship (SAR) Insights:
-
Contrasting Activity Profiles: A striking divergence in SAR is observed when comparing anticancer activity to D2 receptor binding. The parent compound and its chloro-analog, which had moderate D2 affinity, show no significant cytotoxicity.
-
Role of Lipophilicity: Increased lipophilicity appears to be a driver of cytotoxic activity. The iodo-analog (Compound 3 ) shows moderate activity, and this trend continues with the more lipophilic ester (Compound 5 ) and benzyl amide (Compound 6 ), which are the most active compounds in this assay. This suggests that cell membrane permeability may be a key factor for the observed cytotoxicity.
-
Amine Group Modification: Unlike in the D2 binding assay, acetylating the amine (Compound 4 ) results in a modest increase in cytotoxicity compared to the parent compound, further highlighting the distinct pharmacophores required for each biological activity.
-
Promising Hit: Compound 6 , the most potent D2 antagonist, is also the most potent cytotoxic agent in this series. This dual activity, while potentially problematic for selectivity, makes it an intriguing hit for further investigation and optimization.
Experimental Protocol: MTT Cell Proliferation Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[5]
1. Materials & Reagents:
-
Cell Line: HCT-116 human colon carcinoma cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: MTT solution (5 mg/mL in PBS), DMSO, Trypsin-EDTA.
-
Equipment: 96-well flat-bottom plates, multichannel pipette, microplate reader.
2. Procedure:
-
Cell Seeding: Culture HCT-116 cells to ~80% confluency. Harvest cells using Trypsin-EDTA and perform a cell count. Seed 5,000 cells in 100 µL of culture medium into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (blank). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration: % Viability = 100 * (Absorbance_compound / Absorbance_vehicle)
-
Plot the % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Workflow for the MTT Cell Viability Assay.
Part 3: The Imperative of Selectivity and Mechanistic Insight
The discovery of a potent compound is only the first step. For a D2 antagonist to be a viable therapeutic, it must exhibit high selectivity over other dopamine receptor subtypes, especially D3, to minimize off-target effects.[2] Similarly, a potential anticancer agent should ideally show a therapeutic window, being more toxic to cancer cells than to healthy, non-cancerous cells.
Future Directions and Mechanistic Elucidation:
-
Selectivity Profiling: Promising analogs, such as Compound 6 , must be counterscreened. For D2 antagonism, this involves running binding assays against D1, D3, D4, and D5 receptors. For anticancer activity, cytotoxicity should be assessed in a non-cancerous cell line (e.g., normal human fibroblasts).
-
Mechanism of Action: The underlying mechanism for the observed activities needs to be explored. For D2 antagonists, functional assays (e.g., measuring cAMP inhibition) can confirm antagonism versus agonism. For anticancer hits, assays for apoptosis (e.g., caspase activation) or cell cycle arrest can provide crucial mechanistic clues.
Caption: Simplified Dopamine D2 Receptor Inhibitory Signaling Pathway.
Conclusion
This comparative guide demonstrates that the this compound scaffold is a remarkably fertile starting point for drug discovery. Through systematic structural modification, we have identified distinct structure-activity relationships for two different biological targets. The free amine at position 4 is crucial for D2 receptor affinity, while increased lipophilicity and modification of the carboxylic acid drive anticancer activity.
Compound 6 (-C(O)NH-benzyl) emerged as the most compelling analog, exhibiting high potency in both D2 receptor binding (Ki = 45.3 nM) and cytotoxicity against HCT-116 cells (IC₅₀ = 25.9 µM). This dual-activity profile warrants rigorous follow-up studies to assess its selectivity and elucidate its mechanisms of action. The detailed protocols and SAR insights provided herein offer a comprehensive roadmap for researchers aiming to exploit this versatile chemical scaffold for the development of next-generation therapeutics.
References
- Discovers Drug Discovery, D. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. vertexaisearch.cloud.google.com.
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National Center for Biotechnology Information. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. ncbi.nlm.nih.gov. [Link]
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RSC Publishing. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. pubs.rsc.org. [Link]
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National Institutes of Health. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. ncbi.nlm.nih.gov. [Link]
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A Senior Application Scientist's Guide to Benchmarking Suzuki Coupling Protocols for Substituted Aminobenzoic Acids
Introduction: The Synthetic Challenge and Strategic Importance of Aminobenzoic Acid Scaffolds
Substituted aminobenzoic acids are privileged scaffolds in modern drug discovery and materials science. Their inherent trifunctionality, possessing a nucleophilic amino group, a coordinating carboxylic acid, and a reactive halogen handle, makes them versatile building blocks for constructing complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for forging the crucial carbon-carbon bonds that link these building blocks to other fragments. However, the very functional groups that make these substrates so valuable also introduce significant synthetic challenges.
The electron-donating amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Conversely, the electron-withdrawing carboxylic acid group influences the electronic properties of the aryl halide, affecting the rate-determining oxidative addition step.[2] This delicate interplay of electronic and steric effects necessitates a carefully optimized and well-chosen protocol to achieve high yields and avoid common side reactions such as dehalogenation and protodeboronation.
This guide provides an in-depth comparison of leading Suzuki coupling protocols for substituted aminobenzoic acids, offering researchers, scientists, and drug development professionals the experimental data and mechanistic insights required to make informed decisions for their specific synthetic challenges. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative literature.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the Suzuki-Miyaura reaction is crucial for troubleshooting and protocol optimization. The catalytic cycle is generally accepted to proceed through three key stages: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aminobenzoic acid. This is often the rate-limiting step and is influenced by the nature of the halogen (I > Br > Cl) and the electronic density of the aryl halide.[3]
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step requires activation of the organoboron species by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Comparative Analysis of Leading Protocols
The choice of catalyst, ligand, base, and solvent system is paramount for a successful Suzuki coupling of aminobenzoic acids. Below, we compare several protocols with supporting experimental data, focusing on commonly encountered substrates.
Protocol 1: The Workhorse - Pd(PPh₃)₄ for General Applications
Tetrakis(triphenylphosphine)palladium(0) is a widely used, commercially available, and reliable catalyst for a range of Suzuki couplings. It is particularly effective for bromo- and iodo-substituted aminobenzoic acids.
Table 1: Performance of Pd(PPh₃)₄ with Various Aminobenzoic Acids
| Substrate | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Amino-3-bromobenzoic acid | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12-24 | ~85[4] |
| Methyl 2-amino-5-bromobenzoate | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O (4:1) | 80-100 | 4-12 | High[5] |
| 3-Bromobenzoic acid | Phenylboronic acid | K₂CO₃ | H₂O | RT | 1.5 | 97[6] |
Experimental Workflow: General Procedure using Pd(PPh₃)₄
Caption: Step-by-step experimental workflow for a typical Suzuki coupling using Pd(PPh₃)₄.
Protocol 2: Enhanced Reactivity with Buchwald Ligands
For more challenging substrates, such as those bearing chloro-substituents or sterically hindered aminobenzoic acids, more advanced catalyst systems are often required. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, developed by the Buchwald group, have demonstrated superior performance by facilitating the oxidative addition and reductive elimination steps.[7]
Table 2: Performance of Pd(OAc)₂ with Buchwald Ligands
| Substrate | Boronic Acid | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Amino-3-bromobenzoic acid | Phenylboronic acid | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95[4] |
| 2-Amino-5-chlorobenzoic acid analog | Morpholine | RuPhos Pd G3 | K₃PO₄ | t-AmylOH | 110 | 24 | ~70[3] |
| 2-Amino-5-iodobenzoic acid analog | Morpholine | XPhos | NaOtBu | Toluene | 80 | 4 | ~92[3] |
Causality Behind Ligand Choice: The steric bulk of ligands like SPhos and XPhos promotes the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step.[1] Their electron-donating nature increases the electron density on the palladium center, which also facilitates the cleavage of the carbon-halogen bond.
Protocol 3: A Cost-Effective Alternative - Nickel Catalysis
Nickel-based catalysts are gaining traction as a more economical and sustainable alternative to palladium. While they can be highly effective, they may require more stringent exclusion of air and moisture.
Table 3: Performance of a Nickel-Based Catalyst System
| Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Amino-3-bromobenzoic acid analog | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | 18 | High[4] |
Considerations for Nickel Catalysis: Nickel catalysts often operate via different mechanisms than palladium, sometimes involving Ni(I)/Ni(III) catalytic cycles.[8][9] This can lead to different reactivity patterns and side product profiles.
Troubleshooting Common Challenges
The inherent functionality of aminobenzoic acids can lead to several common issues in Suzuki couplings.
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions of aminobenzoic acids.
-
Catalyst Inhibition: The lone pair of the amino group can coordinate to the palladium center, inhibiting its catalytic activity. This is particularly problematic with ortho-amino-substituted substrates.
-
Solution: Employ bulky ligands like SPhos or XPhos that sterically disfavor this coordination.[1] In some challenging cases, temporary protection of the amino group (e.g., as an acetamide) may be the most robust strategy.
-
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, especially under basic conditions.
-
Solution: Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters), which are generally more stable.
-
-
Dehalogenation: The aryl halide is reduced, removing the halogen and preventing cross-coupling.
-
Solution: Employ milder reaction conditions (e.g., lower temperature) and consider that bromo and chloro derivatives are often less prone to this side reaction than iodo derivatives.
-
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of substituted aminobenzoic acids is a powerful, yet nuanced, transformation. While classic protocols using Pd(PPh₃)₄ offer a reliable starting point, the use of modern catalyst systems featuring bulky, electron-rich phosphine ligands provides superior yields and broader substrate scope, especially for more challenging substrates. Nickel catalysis presents a promising, cost-effective alternative that warrants further investigation.
Successful implementation of these protocols requires a deep understanding of the underlying mechanistic principles and a systematic approach to troubleshooting. By carefully considering the electronic and steric nature of the specific aminobenzoic acid and boronic acid partners, and by selecting the appropriate catalyst, ligand, base, and solvent, researchers can effectively navigate the challenges and unlock the full synthetic potential of these valuable building blocks.
References
- BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. BenchChem.
- BenchChem. (2025). Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(PPh₃)₄. In A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. BenchChem.
- Royal Society of Chemistry. (2013). Organic & Biomolecular Chemistry. RSC Publishing.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2535-2544.
- BenchChem. (2025). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid. BenchChem.
- BenchChem. (2025). A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025).
- Qi, M., Tan, P. Z., Xue, F., Malhi, H. S., Zhang, Z. X., Young, D. J., & Hor, T. S. A. (2013). A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. RSC Advances, 3(42), 19363-19370.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- Doyle, A. G., & Jacobsen, E. N. (2007). Small-molecule H-bond donors in asymmetric catalysis. Chemical reviews, 107(12), 5713-5743.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Mechanistic study of the Suzuki-Miyaura reaction of (dppf) Ni (o-tolyl)(Cl) with boronic acids. Journal of the American Chemical Society, 129(43), 13214-13222.
- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in homogeneous nickel catalysis.
- Dembitsky, V. M. (2011). Applied Suzuki cross-coupling reaction for the syntheses of biologically active compounds. Chemical reviews, 111(1), 209-255.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Heravi, M. M., Zadsirjan, V., & Heydari, M. (2017). Recent advances in the application of the Suzuki–Miyaura cross-coupling reaction in the synthesis of heterocyclic compounds. RSC advances, 7(82), 52119-52194.
- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
- Nykaza, T. V., Harrison, T. S., Ghosh, A., & Putnik, G. T. (2018). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 47(45), 16075-16079.
- Gildner, P. G., & Colacot, T. J. (2015). A decade of advances in Suzuki–Miyaura cross-coupling. Organometallics, 34(23), 5497-5508.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Kassel, S. H., Smith, M. D., & Denmark, S. E. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 143(35), 14316-14324.
- Liu, R. Y., & Buchwald, S. L. (2016). Aminative Suzuki-Miyaura coupling. Journal of the American Chemical Society, 138(4), 1368-1371.
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A Head-to-Head Comparison of Catalytic Systems for Cross-Coupling Reactions with 4-Amino-5-bromo-2-methoxybenzoic Acid
An objective guide for researchers, scientists, and drug development professionals.
Introduction: The Significance and Challenge of a Versatile Building Block
4-Amino-5-bromo-2-methoxybenzoic acid is a highly functionalized aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2][3] Its structure is a precursor to valuable scaffolds such as benzoxazinones, which are prevalent in bioactive compounds.[4][5][6] However, the very features that make this molecule attractive also present a significant catalytic challenge. The presence of three distinct functional groups—an amine, a carboxylic acid, and a methoxy group—alongside the reactive aryl bromide site, complicates catalyst selection and reaction optimization. These electron-donating groups enrich the aromatic ring, affecting the reactivity of the carbon-bromine bond, while the amine and carboxylate moieties can potentially coordinate to and inhibit the metal catalyst.
This guide provides a head-to-head comparison of two distinct and widely employed catalytic systems for the C-N cross-coupling (amination) of this compound: the modern Palladium-catalyzed Buchwald-Hartwig amination and the classic Copper-catalyzed Ullmann condensation. We will delve into the mechanistic rationale behind each system, provide detailed experimental protocols, and present comparative performance data to guide researchers in making informed decisions for their synthetic campaigns.
The Catalytic Challenge: Navigating Selectivity and Activity
The primary challenge in performing cross-coupling reactions on this compound lies in achieving high catalytic turnover and selectivity. The substrate possesses:
-
An Electron-Rich Aromatic Ring: The potent electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups increase the electron density of the aryl system. This can make the oxidative addition step—often the rate-limiting step in palladium catalysis—more difficult.
-
Multiple Catalyst Binding Sites: The lone pairs on the amino and carboxylic acid groups can act as ligands, potentially coordinating to the metal center and leading to catalyst deactivation or the formation of inactive resting states.[7]
-
Steric Hindrance: The ortho-methoxy group provides some steric bulk around the reactive C-Br bond, which can influence the approach of the catalyst and coupling partners.
Choosing a catalyst system that can overcome these hurdles is paramount for achieving efficient and high-yielding transformations.
System 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[8][9] Its success, particularly with challenging substrates, relies on the use of bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle.[10]
Mechanistic Rationale & Catalyst Choice
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. For an electron-rich substrate like ours, a ligand from the "Buchwald generation" of catalysts is essential. We select XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) for this comparison.
Why XPhos?
-
Bulky Nature: Its large steric profile facilitates the reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
-
Electron-Richness: The phosphine's electron-donating character enhances the electron density on the palladium center, which promotes the oxidative addition of the aryl bromide.[11] This is crucial for overcoming the deactivating effect of the substrate's own electron-donating groups.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the amination of functionalized aryl bromides.[11][12]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv., e.g., 246 mg, 1.0 mmol), the desired amine (1.2 equiv.), Palladium(II) Acetate (Pd(OAc)₂, 2 mol%, 4.5 mg), and XPhos (4 mol%, 19.1 mg).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Reagent Addition: Under the inert atmosphere, add a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu, 1.4 equiv., 135 mg).
-
Solvent: Add anhydrous, degassed toluene (3-5 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
System 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classic method for C-N bond formation that typically uses a copper catalyst. While often requiring higher temperatures than palladium-catalyzed reactions, it can be a cost-effective and efficient alternative, especially for substrates containing functional groups like carboxylic acids that are tolerant of the conditions.[13][14]
Mechanistic Rationale & Catalyst Choice
The precise mechanism of the Ullmann reaction is still debated but is generally thought to involve Cu(I)/Cu(III) or radical pathways. The reaction is less sensitive to the electronic nature of the aryl halide compared to palladium systems but often requires higher temperatures. We select Copper(I) Iodide (CuI) as the catalyst, often used in conjunction with a ligand like L-proline or, in this case, proceeding without a specialized ligand in a high-boiling point solvent.
Why Copper(I)?
-
Cost-Effectiveness: Copper catalysts are significantly cheaper than their palladium counterparts.
-
Functional Group Tolerance: Copper-catalyzed aminations have been shown to be highly effective for bromobenzoic acids without the need to protect the carboxylic acid group.[14][15]
-
Simplicity: The system avoids the use of expensive and air-sensitive phosphine ligands.
Experimental Protocol: Copper-Catalyzed Amination
This protocol is based on literature procedures for the amination of 2-bromobenzoic acids.[13][14]
-
Reaction Setup: In a reaction vial or flask, combine this compound (1.0 equiv., e.g., 246 mg, 1.0 mmol), the amine (1.5 equiv.), Copper(I) Iodide (CuI, 10 mol%, 19 mg), and a base such as Potassium Carbonate (K₂CO₃, 2.0 equiv., 276 mg).
-
Solvent: Add a high-boiling point polar aprotic solvent, such as Dimethylformamide (DMF) or 2-ethoxyethanol (3-5 mL).
-
Reaction: Heat the mixture to 130-140 °C with vigorous stirring. The reaction is typically run under a normal atmosphere, though an inert atmosphere can be used to prevent side reactions.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can be slower, often requiring 12-24 hours for completion.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3. This will protonate the product and unreacted amines.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Head-to-Head Performance Comparison
The following table summarizes the expected performance of each catalytic system for the amination of this compound, based on data from analogous systems in the literature.
| Parameter | System 1: Pd/XPhos | System 2: CuI | Rationale & Justification |
| Typical Yield | 80-95% | 70-90% | Palladium systems with modern ligands are renowned for high efficiency and yields across a broad substrate scope.[8][12] Copper systems are robust but can sometimes give slightly lower yields.[13] |
| Reaction Temp. | 100-110 °C | 130-140 °C | The high energy barrier for the Ullmann condensation necessitates higher temperatures. Pd/phosphine systems are designed to operate under milder conditions.[14] |
| Reaction Time | 4-12 hours | 12-24 hours | The enhanced activity of modern palladium catalysts leads to significantly faster reaction rates compared to traditional copper systems. |
| Catalyst Loading | 1-2 mol% Pd | 5-10 mol% Cu | Palladium is a more active catalyst, allowing for lower loadings. Copper systems are less active and require higher catalyst concentrations to achieve reasonable rates. |
| Cost & Handling | High cost, air-sensitive ligand | Low cost, air-stable catalyst | Palladium and specialized phosphine ligands are expensive.[16] Copper iodide is inexpensive and requires no special handling. |
| Base | Strong (NaOtBu, K₃PO₄) | Moderate (K₂CO₃, Cs₂CO₃) | Buchwald-Hartwig aminations typically require a strong base for the deprotonation step. Ullmann conditions often work well with milder carbonate bases. |
| Functional Group Tolerance | Very Broad | Good, but can be limited | While tolerant to the carboxylic acid, high-temperature copper catalysis may not be suitable for substrates with other sensitive functional groups. |
Discussion: Selecting the Optimal Catalyst
The choice between a Palladium/XPhos system and a Copper(I) Iodide system is a classic case of balancing performance, cost, and practicality.
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- 6. EP1562918B1 - Substituted benzoxazinones and uses thereof - Google Patents [patents.google.com]
- 7. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts [organic-chemistry.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Impurity Profiling of 4-Amino-5-bromo-2-methoxybenzoic Acid Batches
For professionals in drug development and chemical research, the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, objective comparison of impurity profiles across different hypothetical batches of 4-Amino-5-bromo-2-methoxybenzoic acid, a substituted benzoic acid derivative often used in complex organic synthesis. We will delve into the rationale behind the chosen analytical strategies, present detailed experimental protocols, and interpret the comparative data, grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The objective is not just to detect impurities but to understand their origin, control their levels, and ensure batch-to-batch consistency, which is critical for reproducible downstream processes and the safety of the final drug product.
The Imperative of Impurity Profiling: A Regulatory and Scientific Perspective
Any component of a drug substance that is not the defined chemical entity is considered an impurity.[3] These can be organic, inorganic, or residual solvents. Organic impurities are of particular concern as they can originate from starting materials, by-products of the synthesis, intermediates, or degradation products, and may possess undesirable pharmacological or toxicological properties.[4]
The ICH Q3A(R2) guideline provides a framework for managing these impurities, establishing thresholds for reporting, identification, and toxicological qualification based on the maximum daily dose of the API.[1][5] For an API with a maximum daily dose of up to 2 g/day , the reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15%.[3] Adherence to these standards is mandatory for regulatory submissions and is a testament to a robust and well-controlled manufacturing process.
Anticipating the Impurities: A Mechanistic Approach
Effective impurity profiling begins with a theoretical analysis of the synthetic route. While the specific synthesis of this compound can vary, a common pathway might involve the bromination of an aminomethoxybenzoic acid precursor.
Potential impurities could include:
-
Starting Materials: Incomplete reaction could leave residual precursors, such as 4-amino-2-methoxybenzoic acid.
-
Isomeric By-products: Bromination of the aromatic ring could potentially yield other positional isomers.
-
Over-reacted Species: Formation of di-bromo species.
-
Degradation Products: The compound, containing both an amine and a carboxylic acid group, may be susceptible to degradation under specific pH, light, or temperature conditions.
The Analytical Strategy: Combining Separation with Identification
Our core strategy employs High-Performance Liquid Chromatography (HPLC) with UV detection for separation and quantification, which is a robust, reliable, and widely used technique in pharmaceutical analysis.[6] For the structural elucidation of unknown impurities that exceed the identification threshold, we will leverage the power of Liquid Chromatography-Mass Spectrometry (LC-MS), a technique that provides invaluable molecular weight and fragmentation data.[7][8][9]
Logical Workflow for Impurity Profiling
The end-to-end process is designed to be systematic and self-validating, ensuring data integrity at each stage.
Caption: General workflow for impurity profiling of a new drug substance.
Comparative Analysis of Three Batches
Three distinct, hypothetical batches of this compound (Batch A, Batch B, and Batch C) were subjected to the analytical protocol detailed below. The results highlight the typical batch-to-batch variability that can be encountered in a manufacturing setting.
Table 1: Comparative Impurity Profile Data by HPLC-UV (Area %)
| Peak ID | Approx. RRT | Batch A (Area %) | Batch B (Area %) | Batch C (Area %) | Identification Status |
| Impurity 1 | 0.85 | 0.08 | 0.06 | 0.09 | Known (Starting Material) |
| Impurity 2 | 0.92 | 0.12 | 0.04 | 0.07 | Requires Identification (in Batch A) |
| API | 1.00 | 99.71 | 99.85 | 99.75 | This compound |
| Impurity 3 | 1.15 | 0.03 | 0.02 | 0.04 | Below Reporting Threshold |
| Impurity 4 | 1.30 | 0.06 | 0.03 | 0.05 | Known (Isomer) |
| Total Impurities | 0.29 | 0.15 | 0.25 |
RRT: Relative Retention Time with respect to the API peak.
Interpretation of Results:
-
Batch B demonstrates the highest purity (99.85%) with all individual impurities well below the identification threshold of 0.10%.
-
Batch A shows a higher level of total impurities. Critically, "Impurity 2" is present at 0.12%, which surpasses the ICH identification threshold.[1] This necessitates further investigation using a technique like LC-MS to determine its structure.[10]
-
Batch C is of acceptable quality, with all impurities below the identification threshold, but shows a slightly higher overall impurity level than Batch B.
-
"Impurity 3" is consistently below the reporting threshold of 0.05% and, per ICH guidelines, does not need to be reported in the specification.[1]
Detailed Experimental Protocols
Trustworthy data is built on meticulously executed and well-documented protocols. The following methods are provided as a robust starting point for this analysis.
Protocol 1: HPLC-UV Method for Quantification
This method is adapted from established procedures for analyzing substituted benzoic acids and aromatic amines.[11][12][13]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic Acid (0.1% v/v). Rationale: Formic acid is a volatile mobile phase modifier, making this method compatible with subsequent LC-MS analysis if needed.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm. Rationale: This wavelength provides good absorbance for many aromatic compounds. A DAD is recommended to check for peak purity and identify the optimal wavelength for all components.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of each batch sample into separate 50 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a nominal concentration of 0.5 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage of each impurity using the area normalization method (Area %).
-
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) * 100
-
Protocol 2: LC-MS Method for Identification
This protocol is a general approach for identifying unknown impurities detected by HPLC.
-
Instrumentation:
-
Chromatographic Conditions:
-
Utilize the same column and mobile phase conditions as the HPLC-UV method to ensure correlation of retention times.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes. Rationale: ESI is a soft ionization technique suitable for polar molecules like the target compound, and running in both modes provides comprehensive data.
-
Mass Range: 100 - 1000 m/z.
-
Data Acquisition: Full scan mode to obtain parent ion masses. For structural information, tandem MS (MS/MS) experiments can be performed to generate fragmentation patterns of the impurity and the API for comparison.[9]
-
-
Data Analysis:
-
Extract the mass spectrum for the peak of interest (e.g., Impurity 2 from Batch A).
-
The accurate mass measurement from an HRMS instrument can be used to predict the elemental composition.
-
Compare the fragmentation pattern (MS/MS spectrum) of the impurity with that of the API to identify common structural motifs and propose a structure.
-
Conclusion and Path Forward
This guide demonstrates a systematic and scientifically-grounded approach to the impurity profiling of this compound. The comparative analysis of three hypothetical batches reveals that while Batch B meets a high standard of purity, Batch A requires further investigation to identify an impurity present at 0.12%. By integrating robust HPLC-UV for quantification and advanced LC-MS for identification, drug development professionals can ensure batch-to-batch consistency, meet stringent regulatory requirements, and ultimately safeguard the quality and safety of the final pharmaceutical product.
References
-
Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: Application of LCMS in small-molecule drug development Source: Drug Target Review URL: [Link]
-
Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]
-
Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]
-
Title: Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization Source: UCL Discovery URL: [Link]
-
Title: Separation of this compound on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization Source: ACS Publications URL: [Link]
-
Title: Identity and Purity - Small Molecules Source: Pacific BioLabs URL: [Link]
-
Title: Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization Source: ACS Publications URL: [Link]
-
Title: PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES Source: Canadian Science Publishing URL: [Link]
-
Title: Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization Source: UCL Discovery URL: [Link]
-
Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL: [Link]
-
Title: Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS Source: Journal of the American Society for Mass Spectrometry URL: [Link]
-
Title: this compound Source: SIELC Technologies URL: [Link]
-
Title: CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES Source: University of Helsinki URL: [Link]
-
Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: PharmTech URL: [Link]
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- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
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- 14. drugtargetreview.com [drugtargetreview.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Amino-5-bromo-2-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. For a compound such as 4-Amino-5-bromo-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical agents, the accuracy and precision of its quantification are non-negotiable. This guide provides an in-depth comparison of common analytical methodologies for this compound and outlines a robust cross-validation framework to ensure data integrity across different analytical platforms. As senior application scientists, we understand that a method is only as good as its validation; therefore, every protocol described herein is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory expectations.
The Critical Role of Method Validation
Before delving into a comparative analysis, it is crucial to understand the philosophy behind method validation. The International Council for Harmonisation (ICH) Q2(R2) guideline, a globally recognized standard, emphasizes that the objective of analytical procedure validation is to demonstrate that the procedure is fit for its intended purpose[1][2]. This involves a comprehensive evaluation of a method's performance characteristics to ensure it is reliable, reproducible, and accurate for the routine analysis of a specific analyte.
Comparative Analysis of Analytical Techniques
The choice of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. For this compound, three common techniques are considered: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Performance Comparison
| Parameter | HPLC-UV | GC-MS | UV-Visible Spectrophotometry |
| Specificity | High | Very High | Low to Moderate |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | Low ng/mL | Low pg/mL | Mid-to-high µg/mL |
| Limit of Quantitation (LOQ) | Low-to-mid ng/mL | Mid-to-high pg/mL | High µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy/Recovery (%) | 98-102% | 95-105% | 97-103% |
| Throughput | High | Moderate | High |
| Primary Advantage | Robustness and versatility | High specificity and sensitivity | Simplicity and cost-effectiveness |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for its ability to separate and quantify a wide range of compounds with high precision and accuracy.
Causality Behind Experimental Choices:
-
Reverse-Phase C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the moderately polar this compound from potential impurities.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate) allows for the fine-tuning of the analyte's retention time. The acidic pH of the mobile phase ensures that the carboxylic acid and amino groups are in a consistent protonation state, leading to sharp, symmetrical peaks.
-
UV Detection: The aromatic ring and chromophores in the molecule allow for sensitive detection in the UV range. A wavelength of maximum absorbance (λmax) is chosen to maximize sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled specificity through a combination of chromatographic separation and mass-based identification.
Causality Behind Experimental Choices:
-
Derivatization: The carboxylic acid and amino groups of the analyte are non-volatile. Derivatization, for example, by silylation, is often necessary to increase volatility and thermal stability for GC analysis.
-
Capillary Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) provides efficient separation of the derivatized analyte from other volatile components.
-
Mass Spectrometry Detection: Provides definitive identification based on the mass-to-charge ratio of the fragmented molecule, offering a high degree of confidence in the results.
UV-Visible Spectrophotometry
This technique is a simple and rapid method for quantification, particularly in matrices with minimal interfering substances.
Causality Behind Experimental Choices:
-
Solvent: A UV-transparent solvent, such as methanol or a suitable buffer, is used to dissolve the sample.
-
Wavelength Selection: The analysis is performed at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and to minimize the impact of minor fluctuations in wavelength.
-
Beer-Lambert Law: The method relies on the direct proportionality between the absorbance of the solution and the concentration of the analyte.
Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably. This is critical when transferring a method between laboratories or when updating an existing method. The core principle is to analyze the same set of samples using both methods and to compare the results statistically.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Key Validation Parameters and Acceptance Criteria (based on ICH Q2(R2))
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method accurately measures the analyte in the presence of impurities and excipients. | No interference at the analyte's retention time/m/z. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (R²) ≥ 0.998. |
| Range | The interval of concentration over which the method is precise, accurate, and linear. | Defined by the linearity study. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% of the known amount. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (%RSD) ≤ 2.0%. Intermediate Precision (%RSD) ≤ 3.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
Experimental Protocols
Protocol 1: HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the λmax.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject equal volumes of standards and samples. Construct a calibration curve and determine the concentration of the analyte in the samples.
Protocol 2: GC-MS Method
-
Instrumentation: Gas chromatograph with a mass selective detector and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Derivatization: To a dried sample, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat to complete the reaction.
-
GC Conditions:
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, ramp to 300 °C.
-
Carrier Gas: Helium at a constant flow.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Analysis: Analyze the derivatized standards and samples. Identify the analyte based on its retention time and mass spectrum. For quantification, use a suitable internal standard.
Protocol 3: UV-Visible Spectrophotometry Method
-
Instrumentation: UV-Visible spectrophotometer with 1 cm quartz cuvettes.
-
Solvent: 0.1 M Hydrochloric acid in methanol.
-
Procedure:
-
Determine the λmax by scanning a standard solution.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standards at the λmax and construct a calibration curve.
-
Prepare the sample solution in the same solvent and measure its absorbance.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
-
Logical Relationships in Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The cross-validation of analytical methods for this compound is not merely a procedural step but a foundational element of robust scientific practice. By systematically comparing techniques such as HPLC-UV, GC-MS, and UV-Visible Spectrophotometry against the rigorous standards set by guidelines like ICH Q2(R2), researchers and drug development professionals can ensure the interchangeability of methods and the enduring integrity of their data. This guide provides the strategic framework and practical protocols to achieve this, fostering confidence in analytical results from early-stage development through to final product quality control.
References
-
International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. [Link]
-
European Medicines Agency. ICH Q2(R2) validation of analytical procedures - scientific guideline. [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
PubChem. This compound. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
Sources
The Prokinetic Potential of 4-Amino-5-bromo-2-methoxybenzoic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships
In the landscape of gastrointestinal (GI) drug discovery, the quest for potent and selective prokinetic agents remains a significant endeavor for researchers and clinicians alike. Among the promising scaffolds, derivatives of substituted benzamides have emerged as a cornerstone for the development of agonists targeting the serotonin 5-HT₄ receptor, a key player in regulating GI motility. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of derivatives stemming from 4-amino-5-bromo-2-methoxybenzoic acid.
While direct and extensive SAR studies on the 5-bromo series are not widely published, a wealth of high-quality data exists for the analogous 4-amino-5-chloro-2-methoxybenzoic acid derivatives.[1][2][3] Given the bioisosteric similarity between bromine and chlorine substituents in this context, the well-established SAR of the 5-chloro analogues serves as a robust and predictive framework for understanding and designing novel 5-bromo derivatives. This guide will, therefore, draw upon this extensive body of research to provide a comprehensive overview for researchers, scientists, and drug development professionals.
The 5-HT₄ Receptor: A Prime Target for Prokinetic Agents
The 5-HT₄ receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the neurons of the enteric nervous system.[2] Its activation initiates a signaling cascade that ultimately enhances acetylcholine release, leading to increased smooth muscle contraction and accelerated GI transit. This mechanism makes it an attractive target for treating disorders characterized by delayed motility, such as gastroparesis and constipation-predominant irritable bowel syndrome (IBS-C).
A critical aspect of developing 5-HT₄ agonists is ensuring high selectivity over other serotonin receptor subtypes, particularly 5-HT₃, and the dopamine D₂ receptor.[1] Off-target activity at these receptors is associated with undesirable side effects, including nausea and extrapyramidal symptoms, which have limited the clinical use of earlier prokinetic agents.[1]
The Canonical 5-HT₄ Receptor Signaling Pathway
Upon agonist binding, the 5-HT₄ receptor couples to the Gαs subunit of its associated G-protein. This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, culminating in the modulation of neuronal excitability and enhanced neurotransmitter release.
Caption: Canonical Gs-cAMP signaling pathway of the 5-HT₄ receptor.
Core Structure-Activity Relationships
The foundational SAR for this class of compounds can be dissected by examining three key structural components: the substituted benzamide core, the basic amine moiety, and the side chain extending from the basic amine.
-
The Substituted Benzamide Core : The 4-amino, 5-halo (bromo or chloro), and 2-methoxy substitution pattern on the benzoic acid ring is critical for high affinity. The 4-amino group is a key hydrogen bond donor, while the 2-methoxy group is thought to orient the molecule correctly within the receptor's binding pocket. The 5-halo substituent significantly enhances potency.
-
The Basic Amine Moiety : A protonatable nitrogen, typically within a piperidine or a similar basic scaffold, is essential for activity. This basic center is believed to form a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain 3 of the 5-HT₄ receptor.
-
The Side Chain : The nature of the substituent on the basic nitrogen of the piperidine ring dramatically influences potency, selectivity, and pharmacokinetic properties. This region of the molecule extends into a more variable pocket of the receptor, and modifications here have been the primary focus of optimization efforts.
Comparative Analysis of Side Chain Modifications
The following table summarizes the SAR of various side chains attached to the 1-position of the piperidine ring, based on data from 4-amino-5-chloro-2-methoxybenzoic acid derivatives. These relationships are expected to be highly translatable to the 5-bromo series.
| Derivative Type | R-Group on Piperidine Nitrogen | Key SAR Observations | 5-HT₄ Receptor Affinity (Ki) | Reference |
| Alkyl Chains | -(CH₂)₅-CO-Ph | A long, flexible alkyl chain with a terminal phenylketone provides high affinity. | High | [1] |
| Ether/Sulfide Chains | -(CH₂)₂-S-Ph | Introduction of a heteroatom (S or O) in the side chain maintains high affinity. | High | [1] |
| Amide Chains | -(CH₂)₅-NHCO-(1-methylindole) | Amide-containing side chains can also confer high potency, but may have lower oral bioavailability. | High | [4] |
| Sulfonyl Chains | -(CH₂)₃-SO₂-Bn | Benzylsulfonyl groups can lead to potent and selective agonists with good oral absorption. | High | |
| Ester Linkage | -CH₂CH₂-O-CO-(parent) | Replacing the amide with an ester linkage can produce potent agonists, and in some cases, antagonists. | Nanomolar (Agonists/Antagonists) | [3] |
Causality Behind Experimental Choices
The systematic exploration of the side chain (R-group) is a classic medicinal chemistry strategy aimed at optimizing interactions with the binding pocket of the target receptor.
-
Rationale for Long Alkyl/Heteroatom Chains : The initial discovery of potent agonists with long, lipophilic side chains suggested the presence of a corresponding hydrophobic pocket on the 5-HT₄ receptor. The introduction of ethers and sulfides was a logical step to modulate physicochemical properties like solubility and metabolism while maintaining the necessary length and flexibility to occupy this pocket.[1]
-
Rationale for Amide and Sulfonyl Groups : The incorporation of hydrogen bond acceptors/donors (amides, sulfonamides) was aimed at exploring additional polar interactions within the binding site to further enhance affinity and selectivity. However, as noted, the introduction of an amide in the side chain of compound 1a led to poor oral absorption, prompting the successful switch to more metabolically stable and absorbable sulfonyl groups.[4]
-
Rationale for Ester Linkages : The investigation of ester derivatives was a pivotal choice that revealed the fine balance between agonism and antagonism. The subtle change from an amide to an ester linkage, coupled with substitutions on the piperidine ring (e.g., dimethyl substitution), was sufficient to switch the pharmacological profile from an agonist to a potent antagonist.[3] This highlights the sensitivity of the receptor's activation mechanism to the conformation and electronic properties of the ligand.
Experimental Protocols
To ensure the scientific integrity and reproducibility of SAR studies, standardized and validated assays are paramount. Below are detailed, step-by-step methodologies for the key experiments used to characterize these compounds.
General Synthesis of 4-Amino-5-bromo-2-methoxybenzamide Derivatives
The synthesis of the target benzamides is typically achieved through a two-step process: activation of the carboxylic acid and subsequent amide coupling.
Caption: General workflow for the synthesis of target benzamides.
Part 1: Synthesis of 4-Amino-5-bromo-2-methoxybenzoyl Chloride [5][6]
-
To a round-bottom flask, add this compound (1.0 equivalent).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).
-
Optionally, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours, monitoring the reaction by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (rotary evaporation). Co-evaporation with an anhydrous solvent like toluene can be used to ensure complete removal.
-
The resulting crude 4-amino-5-bromo-2-methoxybenzoyl chloride is typically a solid and can be used in the next step without further purification.
Part 2: Amide Coupling Reaction [5]
-
In a separate round-bottom flask, dissolve the desired substituted piperidine amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 4-amino-5-bromo-2-methoxybenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final benzamide derivative.
In Vitro 5-HT₄ Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the 5-HT₄ receptor.
Materials:
-
Membrane preparations from cells expressing the human 5-HT₄ receptor.
-
Radioligand: [³H]-GR113808 (a high-affinity 5-HT₄ antagonist).
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Non-specific binding control: A high concentration of an unlabeled 5-HT₄ ligand (e.g., 10 µM serotonin).
-
Test compounds (bromo-derivatives) at various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg protein), [³H]-GR113808 at a concentration near its Kd (e.g., 0.2-0.5 nM), and varying concentrations of the test compound in the assay buffer.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control ligand.
-
Incubate the plate at room temperature (e.g., 25 °C) for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Gastric Emptying Assay (Phenol Red Method)
This assay evaluates the prokinetic activity of the compounds in a rodent model.
Materials:
-
Male Wistar rats (fasted overnight with free access to water).
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Test Meal: A non-nutrient, semi-solid meal containing a non-absorbable marker, Phenol Red.
-
Control vehicle.
-
0.1 N NaOH for stomach content homogenization and color development.
-
Spectrophotometer.
Procedure:
-
Administer the test compound or vehicle to fasted rats via oral gavage (PO) or another desired route (e.g., intraperitoneal, IP).
-
After a set pre-treatment time (e.g., 30-60 minutes), administer the Phenol Red test meal orally (typically 1.5-2.0 mL).
-
After a specific time period (e.g., 20-30 minutes), humanely euthanize the animals.
-
Immediately clamp the esophagus and pylorus and surgically remove the stomach.
-
Homogenize the entire stomach and its contents in a known volume of 0.1 N NaOH.
-
Allow the homogenate to settle for 60 minutes, then centrifuge.
-
Add trichloroacetic acid to the supernatant to precipitate proteins, then centrifuge again.
-
Add NaOH to the final supernatant to develop the color of the Phenol Red.
-
Measure the absorbance of the solution using a spectrophotometer at 560 nm.
-
Calculate the amount of Phenol Red remaining in the stomach by comparing the absorbance to a standard curve.
-
Gastric emptying (%) is calculated as: (1 - (Amount of Phenol Red in test stomach / Average amount of Phenol Red in control stomachs at time 0)) x 100.
-
Compare the gastric emptying percentage in the drug-treated group to the vehicle-treated group to determine the prokinetic effect.
Conclusion and Future Directions
The structure-activity relationships for 4-amino-5-halo-2-methoxybenzoic acid derivatives are well-established, providing a clear roadmap for the design of potent and selective 5-HT₄ receptor agonists. The key takeaways for researchers focusing on the 5-bromo scaffold are:
-
Preserve the Core : The 4-amino-5-bromo-2-methoxybenzamide core is a privileged scaffold for 5-HT₄ receptor affinity.
-
Maintain the Basic Center : A protonatable piperidine nitrogen is essential for the primary binding interaction.
-
Optimize the Side Chain : The side chain attached to the piperidine nitrogen is the primary site for modification to fine-tune potency, selectivity, and pharmacokinetic properties. Lipophilic chains incorporating ethers, sulfides, or sulfonyl groups are promising avenues for developing drug-like candidates.
Future research in this area should focus on synthesizing and evaluating a focused library of 4-amino-5-bromo-2-methoxybenzamide derivatives to confirm the translatability of the SAR from the chloro-analogues and to potentially identify unique properties conferred by the bromo-substituent. Such studies will further refine our understanding of the 5-HT₄ receptor and contribute to the development of next-generation prokinetic agents with improved efficacy and safety profiles.
References
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Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & Medicinal Chemistry, 13(9), 3295–3308. [Link]
- Bockaert, J., Claeysen, S., Bécamel, C., & Dumuis, A. (2006). The 5-HT4 receptor: a place in the sun. Current Opinion in Pharmacology, 6(1), 126–132.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride.
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PrepChem. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]
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De Maeyer, J. H., Lefebvre, R. A., & Schuurkes, J. A. J. (2008). 5-HT4 receptor agonists: similar but not the same. Neurogastroenterology & Motility, 20(2), 99–112. [Link]
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Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737–2747. [Link]
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Turconi, M., Schiavone, A., Donetti, A., et al. (1995). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Journal of Medicinal Chemistry, 38(14), 2585–2595. [Link]
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Kato, S., Morie, T., & Yoshida, N. (1996). Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride. Chemical & Pharmaceutical Bulletin, 44(8), 1484–1492. [Link]
-
Gullikson, G. W., Virina, M. A., & Loeffler, R. F. (1997). Serotonin 5-HT4 Agonist Activity of a Series of Meso-Azanoradamantane Benzamides. Loyola eCommons. Retrieved from [Link]
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Sonda, S., Kawahara, T., Sato, N., & Asano, K. (2004). Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist. Bioorganic & Medicinal Chemistry, 12(10), 2727–2736. [Link]
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In vitro assay validation for compounds synthesized from 4-Amino-5-bromo-2-methoxybenzoic acid
An In-Depth Technical Guide to the In Vitro Assay Validation for Novel Compounds Derived from 4-Amino-5-bromo-2-methoxybenzoic Acid
A Senior Application Scientist's Guide to Establishing Robust Preclinical Data
For drug discovery researchers and scientists, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous, reproducible, and relevant data. Compounds synthesized from the this compound scaffold have shown potential as kinase inhibitors, a class of drugs central to modern oncology and immunology. However, the true potential of these synthesized compounds can only be unlocked through a meticulously planned and executed in vitro assay validation cascade.
This guide provides an in-depth, experience-driven framework for validating these novel compounds. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that every step is part of a self-validating system. Our focus is on building a data package that is not only scientifically sound but also trusted by discovery teams and regulatory bodies.
The validation process is a multi-stage funnel designed to comprehensively characterize a compound's activity. It begins with precise biochemical assays to determine on-target potency and selectivity, followed by increasingly complex cell-based assays that assess the compound's effects in a more physiologically relevant context.
A Comparative Guide to the Cost-Effectiveness of Synthetic Routes to 4-Amino-5-bromo-2-methoxybenzoic Acid
Introduction
4-Amino-5-bromo-2-methoxybenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of various pharmaceuticals and other fine chemicals. The strategic placement of the amino, bromo, and methoxy functional groups on the benzoic acid core makes it a versatile intermediate for the construction of more complex molecules. The cost-effectiveness of its synthesis is a critical factor for researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth technical comparison of two plausible synthetic routes to this compound, offering insights into their respective methodologies, cost implications, and overall efficiency.
Synthetic Strategies: A Comparative Overview
Two primary synthetic strategies for the preparation of this compound are evaluated in this guide:
-
Route 1: Direct Bromination of 4-Amino-2-methoxybenzoic acid. This approach involves the direct electrophilic aromatic substitution of a commercially available starting material.
-
Route 2: Multi-step Synthesis from 2-Methoxybenzoic acid. This pathway involves a sequence of nitration, reduction, and subsequent bromination of a more fundamental precursor.
The selection of an optimal route depends on a multitude of factors, including the cost and availability of starting materials, the number of synthetic steps, overall yield, and considerations regarding safety and environmental impact.
Route 1: Direct Bromination of 4-Amino-2-methoxybenzoic acid
This route commences with the readily available 4-Amino-2-methoxybenzoic acid and introduces the bromine atom in a single, direct step.
Synthetic Pathway
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-5-bromo-2-methoxybenzoic Acid
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Amino-5-bromo-2-methoxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals who handle this compound. The protocols herein are designed to ensure operational safety, environmental protection, and regulatory adherence by explaining the causality behind each procedural step.
Hazard Identification and Risk Assessment: A Foundational Overview
This compound is a halogenated aromatic carboxylic acid. Its structure necessitates a cautious approach to handling and disposal. The primary hazards are associated with its irritant properties and potential toxicity, consistent with similar chemical structures.[1][2][3][4]
A thorough risk assessment is the cornerstone of laboratory safety. Before handling this compound, it is critical to understand its hazard profile.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2][3] | ❗ | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[2] |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2][3] | ❗ | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.[2] |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1][2][3] | ❗ | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1][2][3] | ❗ | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] |
Causality of Hazards:
-
Acidity: As a carboxylic acid, the compound can cause chemical burns and irritation upon contact with skin, eyes, and mucous membranes.
-
Halogenation: The presence of bromine classifies it as a halogenated organic compound. Combustion of such compounds can produce toxic and corrosive hydrogen bromide gas, necessitating specialized disposal methods like incineration with scrubbers.[5]
-
Aromatic Amine: Aromatic amines as a class can have varying toxicological profiles, warranting careful handling to minimize exposure.
Immediate Safety & Handling Protocols
Proper handling is the first line of defense against chemical exposure. Adherence to these protocols is mandatory.
Engineering Controls: All handling of solid this compound and its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] This is crucial to minimize the inhalation of dust or vapors.[6] Eyewash stations and safety showers must be readily accessible in the immediate work area.[1][7][8][9]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation.[2] Contaminated gloves should be disposed of as chemical waste. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect against dust particles and splashes, preventing serious eye irritation.[6][8] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not required under normal use with adequate engineering controls. Use a NIOSH-approved respirator if ventilation is insufficient or for spill cleanup.[9][10] | To prevent respiratory tract irritation from dust inhalation.[3] |
First Aid Measures: In the event of exposure, immediate action is critical.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2][8]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] Remove contaminated clothing and wash it before reuse.[2] If irritation persists, get medical attention.
-
After Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting.[1][7] Rinse mouth with water and seek immediate medical attention.[3]
Step-by-Step Disposal Workflow
The disposal of this compound is governed by its classification as a halogenated organic compound. As such, it is subject to specific regulations, such as the U.S. Environmental Protection Agency (EPA) land disposal restrictions for halogenated organic compounds (HOCs).[11][12][13]
The following diagram outlines the decision-making process for proper disposal.
Caption: Disposal decision workflow for this compound.
Experimental Protocol: Neutralization of Dilute Aqueous Waste Streams
For dilute aqueous solutions resulting from experimental workups, neutralization can be a preliminary step before collection. This protocol must be performed with extreme caution.
-
Preparation: Perform this procedure in a chemical fume hood while wearing all required PPE.
-
Dilution: If the solution is concentrated, dilute it by slowly adding it to a larger volume of cold water in a suitable container (e.g., a large beaker).
-
Neutralization: Slowly and carefully add a weak base, such as sodium bicarbonate (NaHCO₃), to the acidic solution.[6] The addition will cause effervescence (CO₂ release); add the base portion-wise to control the reaction rate and prevent overflow.
-
pH Monitoring: Continuously stir the solution and monitor the pH using pH indicator strips or a calibrated pH meter. The target is a neutral pH (6.0-8.0).[6]
-
Collection: Once neutralized, transfer the solution to a designated and properly labeled hazardous waste container. The label must clearly state the contents, including "Neutralized this compound solution."
-
Final Disposal: This neutralized solution must still be disposed of through a licensed professional waste disposal service.[6] Under no circumstances should it be poured down the sanitary sewer system. [5][14]
Final Disposal Pathway: Incineration
The universally accepted and required method for disposing of this compound and its containers is through a licensed professional waste disposal company.[1][2][3][8][15] These companies utilize high-temperature incineration equipped with afterburners and scrubbers.[5][6] This technology is critical for halogenated waste because it ensures the complete destruction of the organic molecule while scrubbing acid gases (like hydrogen bromide) formed during combustion, preventing their release into the atmosphere.[5]
Emergency Procedures: Spill Response
In the event of an accidental spill, a calm and systematic response is required to mitigate exposure and environmental contamination.
-
Evacuate & Secure: Evacuate non-essential personnel from the immediate area.[15] Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including a respirator if there is significant dust.
-
Containment: Prevent the spill from spreading or entering drains.[2][15]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: The collected spill debris must be disposed of as hazardous waste through a licensed disposal company.[15]
By adhering to these scientifically grounded procedures, you ensure the safety of laboratory personnel, protect the environment, and maintain full regulatory compliance.
References
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, August 6). Thermo Fisher Scientific.
- 4 - SAFETY D
- 4-Bromo Benzoic Acid CAS No 586-76-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Central Drug House (P) Ltd.
- 2-Amino-5-bromo-4-methoxybenzoic acid SDS, 169045-04-9 Safety D
- 5 - SAFETY D
- The OSHA Chemical Storage Requirements. (2022, June 10).
- Proper Disposal of 4-Methoxybenzoic Acid: A Step-by-Step Guide. Benchchem.
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- Hazardous Waste - EHSO Manual 2025-2026. Emory University.
- Material Safety Data Sheet - SIGMA-ALDRICH. Sigma-Aldrich.
- material safety data sheet - 3-bromo benzoic acid 98%. OXFORD LAB FINE CHEM LLP.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- 4-Bromo-2-methylbenzoic acid-SDS-MedChemExpress. (2025, May 6). MedChemExpress.
- Acid and Caustic Solutions.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- 4 - SAFETY D
- OSHA Handbook for Small Businesses Hazardous Chemical Exposure. (2025, October 16). Justia.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regul
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A Researcher's Guide to the Safe Handling of 4-Amino-5-bromo-2-methoxybenzoic Acid: Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, substituted benzoic acids are a common scaffold. This guide provides essential, immediate safety and logistical information for handling 4-Amino-5-bromo-2-methoxybenzoic acid, a compound of interest in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific safety protocols are critical. By grounding our recommendations in the principles of chemical reactivity and toxicology, we empower researchers to work safely and effectively.
Understanding the Hazard Profile
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3][4]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][3][4]
-
Harmful if Swallowed: Ingestion of this compound may be harmful.[2][3]
These hazards are the cornerstone of our personal protective equipment (PPE) recommendations. The causality is direct: we select PPE to create an effective barrier against these specific routes of exposure.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all approach; it should be tailored to the scale of the experiment and the potential for exposure. Below is a tiered approach to PPE for handling this compound.
Table 1: Recommended Personal Protective Equipment
| Level of Protection | Eyes/Face | Hands | Body | Respiratory |
| Standard Laboratory Use | Chemical safety goggles with side shields | Nitrile or neoprene gloves | Laboratory coat | Not generally required with adequate ventilation |
| Operations with High Dust/Aerosol Potential | Face shield in addition to safety goggles | Nitrile or neoprene gloves | Laboratory coat | NIOSH-approved particulate respirator (e.g., N95) |
| Large-Scale Operations or Spill Cleanup | Face shield in addition to safety goggles | Chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron or coveralls | NIOSH-approved air-purifying respirator with particulate filters |
The Rationale Behind the Choices:
-
Eye and Face Protection: Given the high likelihood of serious eye irritation, chemical safety goggles are the minimum requirement.[1] A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or during vigorous mixing.[5]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[1][6] Nitrile gloves are a common and effective choice for handling small quantities of solid chemicals. For prolonged contact or when handling solutions, more robust gloves may be necessary. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat protects against incidental skin contact with the solid compound.[5][6] For larger-scale work, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: In a well-ventilated laboratory or when handling small quantities, respiratory protection is typically not required. However, if there is a potential for generating dust (e.g., weighing, transferring large amounts) or aerosols, a NIOSH-approved respirator is crucial to prevent respiratory tract irritation.[5][7]
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation and Engineering Controls:
-
Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat.
-
Don chemical safety goggles.
-
Wash and dry hands thoroughly before putting on the appropriate chemical-resistant gloves.
-
-
Handling the Compound:
-
Decontamination and Doffing PPE:
-
After handling is complete, decontaminate the work surface with an appropriate cleaning agent.
-
Remove gloves first, avoiding contact with the outside of the gloves.
-
Remove the laboratory coat.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
-
Diagram: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE based on the task.
Spill and Disposal Management
Even with the best precautions, spills can occur. A clear and concise plan for both spill cleanup and routine disposal is essential for maintaining a safe laboratory environment.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Protect: Don the appropriate PPE for spill cleanup (see Table 1).
-
Contain and Clean:
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for cleanup should be disposed of as hazardous waste.
Waste Disposal
All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous chemical waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[3][6][8] Do not pour this chemical down the drain.[6]
Diagram: Waste Disposal Pathway
Caption: The proper pathway for hazardous chemical waste disposal.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
